Product packaging for N-Formyl-DL-alanine(Cat. No.:CAS No. 5893-10-7)

N-Formyl-DL-alanine

Cat. No.: B1293590
CAS No.: 5893-10-7
M. Wt: 117.1 g/mol
InChI Key: SRBATDDRZARFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Formyl-DL-alanine (CAS 5893-10-7) is a synthetic, racemic amino acid derivative of significant value in biochemical research. This compound is provided with a high purity of >98.0% and has a molecular formula of C 4 H 7 NO 3 (MW: 117.10). It appears as a white to almost white powder or crystal with a melting point of 145-150 °C. In scientific studies, this compound serves as an important tool for probing the structure and function of amino acid transporters. It has been specifically utilized in recent structure-activity relationship (SAR) studies to investigate the substrate specificity and binding requirements of the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2) . Research into SNAT2 is critical due to its roles in placental nutrient transport, cell volume regulation, and its implication in various cancers . Furthermore, as an N-formyl amino acid, it is related to a class of molecules that act as potent damage-associated molecular patterns (DAMPs). These molecules are recognized by Formyl Peptide Receptors (FPRs) on immune cells, playing a key role in initiating and modulating inflammatory responses during cell damage or infection . Handling and Storage: This product is air and moisture sensitive. It is recommended to store it in a cool, dark place at room temperature and under an inert gas to ensure stability. Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO3 B1293590 N-Formyl-DL-alanine CAS No. 5893-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBATDDRZARFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-10-7
Record name N-Formylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5893-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5893-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-formyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-DL-alanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of N-Formyl-DL-alanine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Core Chemical Properties

This compound, a derivative of the amino acid alanine, possesses a range of physicochemical properties that are crucial for its handling, characterization, and application in research and development. A summary of these key properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C4H7NO3[1][2][3]
Molecular Weight 117.10 g/mol [1][2][4]
CAS Number 5893-10-7[1][2][3]
Appearance White to almost white powder/crystal[5]
Melting Point 150 °C[1][6][7]
Boiling Point (Predicted) 386.6 ± 25.0 °C at 760 mmHg[1][6]
Density (Predicted) 1.223 ± 0.06 g/cm³[1][6]
pKa (Predicted) 3.50 ± 0.10[6]
XLogP3-AA -0.4[4][5]
Hydrogen Bond Donor Count 2[4][5]
Hydrogen Bond Acceptor Count 3[4][5]
Rotatable Bond Count 2[4][5]
Topological Polar Surface Area 66.4 Ų[4][5]
Exact Mass 117.042593085 Da[4]

Chemical Structure

The chemical structure of this compound is characterized by a central alanine moiety with a formyl group attached to the nitrogen atom. As a DL-racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Structural Identifiers:

  • IUPAC Name: 2-formamidopropanoic acid[4]

  • SMILES: CC(C(=O)O)NC=O[1][4]

  • InChI: InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)[4][5]

  • InChIKey: SRBATDDRZARFDZ-UHFFFAOYSA-N[1][4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, general methods for the N-formylation of amino acids can be readily adapted.

General Synthesis of this compound

A common and practical approach for the N-formylation of amino acids involves the use of formic acid. The following is a generalized protocol based on established methods for the formylation of primary amines.[2][4][8]

Materials:

  • DL-Alanine

  • Formic acid (85-98%)

  • Toluene (or another suitable azeotroping agent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-alanine and a suitable solvent such as toluene.

  • Add a slight molar excess (1.0-1.2 equivalents) of formic acid to the suspension.[4]

  • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, if necessary.

Alternatively, heating a slurry of the amino acid in formamide at temperatures between 50°C and 120°C has been reported as a simple and direct method for N-formylation.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product DL_Alanine DL-Alanine Reaction Reflux in Toluene (with Dean-Stark Trap) DL_Alanine->Reaction Formic_Acid Formic Acid Formic_Acid->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Recrystallization Recrystallization (Optional) Evaporation->Recrystallization Product This compound Recrystallization->Product

General Synthesis Workflow for this compound
Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. A 13C NMR spectrum for the related compound N-Formyl-L-alanine is publicly available and can serve as a reference.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for purity analysis. A typical mobile phase would consist of an acetonitrile/water gradient with an acidic modifier like formic acid or trifluoroacetic acid.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

This compound is a derivative of the amino acid alanine.[1] While amino acids and their derivatives have been investigated for various biological activities, including their potential use as ergogenic supplements, specific signaling pathways involving this compound have not been elucidated in the reviewed literature.[1] Further research is required to determine its specific biological roles and mechanisms of action.

Due to the lack of specific information on signaling pathways for this compound, a corresponding diagram cannot be provided at this time.

References

Synthesis of N-Formyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the N-formylation of DL-alanine.

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-DL-alanine from DL-alanine, a crucial process in various fields, including pharmaceutical development and synthetic organic chemistry. N-formylation serves as an effective method for protecting the amino group of amino acids during complex chemical transformations. This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in the efficient and successful preparation of this compound.

Introduction

DL-alanine, a non-essential amino acid, is a fundamental building block in numerous biological and chemical processes.[1] Its N-formylated derivative, this compound, is a valuable intermediate in the synthesis of peptides, pharmaceuticals, and other specialized organic molecules. The formyl group provides a temporary shield for the reactive amine functionality, preventing unwanted side reactions and allowing for selective modifications at other parts of the molecule. This guide focuses on practical and efficient methods for the N-formylation of DL-alanine.

Synthesis Methodologies

The N-formylation of DL-alanine can be achieved through several synthetic routes. The most common and practical methods involve the use of formic acid or formamide as the formylating agent.

Direct Formylation with Formic Acid

A straightforward and widely used method for N-formylation involves the direct reaction of the amine with formic acid.[2][3][4] This reaction is typically performed by heating a mixture of the amine and formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water to drive the reaction to completion. A common setup utilizes a Dean-Stark apparatus to continuously remove the water formed during the condensation reaction.[2][3]

Formylation using Formamide

Another effective method for the N-formylation of amino acids is the use of formamide.[5] This process involves heating the amino acid in an excess of formamide. The reaction proceeds to give the N-formyl derivative and ammonia as a byproduct. This method is particularly useful as it often does not require additional solvents or catalysts.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using the aforementioned methodologies.

Protocol 1: N-Formylation of DL-alanine using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines using aqueous formic acid.[2]

Materials:

  • DL-alanine

  • 85% Formic acid (aqueous solution)

  • Toluene

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-alanine (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • Add 1.0-1.2 equivalents of 85% aqueous formic acid to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material (DL-alanine) is no longer detectable by TLC, typically after 4-9 hours, allow the reaction mixture to cool to room temperature.

  • Remove the toluene by rotary evaporation to yield the crude this compound.

  • The product is often of sufficient purity for further use. If necessary, purification can be achieved by short column chromatography.[2]

Protocol 2: N-Formylation of DL-alanine using Formamide

This protocol is based on a patented procedure for the N-formylation of amino carboxylic acids.[5]

Materials:

  • DL-alanine

  • Formamide

  • Heating mantle with temperature control

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen)

  • NMR spectrometer for reaction monitoring

Procedure:

  • In a round-bottom flask, create a slurry of DL-alanine (1 equivalent) in a stoichiometric excess of formamide (e.g., 10 equivalents).[5]

  • Place the reaction under an inert atmosphere, such as nitrogen.[5]

  • Heat the mixture to a temperature between 60°C and 100°C. A typical temperature is 90°C.[5]

  • Monitor the conversion of DL-alanine to its N-formyl derivative using proton NMR spectroscopy.[5]

  • The reaction is typically complete within 45 to 65 minutes, as indicated by the disappearance of the starting material's signals in the NMR spectrum.[5]

  • Upon completion, the resulting homogeneous mixture contains this compound. Further purification may be required depending on the intended application.

Quantitative Data

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound.

ParameterMethod 1: Formic AcidMethod 2: Formamide
Formylating Agent 85% Formic AcidFormamide
Solvent TolueneNone (Formamide acts as solvent)
Stoichiometry DL-alanine:Formic Acid (1:1.0-1.2)DL-alanine:Formamide (1:10)
Temperature Reflux (approx. 111°C)90°C
Reaction Time 4 - 9 hours45 - 65 minutes
Typical Yield Excellent (often near quantitative)[2]~80% conversion[5]
Purification Often none required; optional column chromatography[2]Dependent on subsequent use

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of DL-alanine to this compound.

Reaction_Pathway Reaction Pathway for N-Formylation of DL-alanine DL_alanine DL-alanine H₂N-CH(CH₃)-COOH N_Formyl_DL_alanine This compound OHC-NH-CH(CH₃)-COOH DL_alanine->N_Formyl_DL_alanine + Reagent - H₂O or NH₃ Reagent {Formic Acid (HCOOH) or Formamide (HCONH₂)}

Caption: General reaction scheme for the N-formylation of DL-alanine.

Experimental Workflow

The logical flow of the synthesis process is depicted in the following workflow diagram.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_formic_acid Method 1: Formic Acid cluster_formamide Method 2: Formamide start_fa Mix DL-alanine, Formic Acid, and Toluene reflux Heat to Reflux with Dean-Stark Trap start_fa->reflux monitor_fa Monitor by TLC reflux->monitor_fa workup_fa Cool and Evaporate Solvent monitor_fa->workup_fa Reaction Complete purify_fa Optional Purification (Chromatography) workup_fa->purify_fa product_fa This compound purify_fa->product_fa start_fmd Mix DL-alanine and Formamide heat_fmd Heat under Inert Atmosphere (90°C) start_fmd->heat_fmd monitor_fmd Monitor by NMR heat_fmd->monitor_fmd workup_fmd Cool Reaction Mixture monitor_fmd->workup_fmd Reaction Complete product_fmd This compound workup_fmd->product_fmd

References

N-Formyl-DL-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formyl-DL-alanine is a derivative of the non-essential amino acid DL-alanine. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound, with the CAS Number 5893-10-7, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference(s)
CAS Number 5893-10-7[2][3]
Molecular Formula C4H7NO3[2][3]
Molecular Weight 117.10 g/mol [2]
Appearance White to Almost white powder to crystal[1]
IUPAC Name 2-formamidopropanoic acid
Synonyms N-Formylalanine, 2-formylamino-propionic acid[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of DL-alanine. The primary precursors for this reaction are DL-Alanine and formic acid.[1]

Experimental Protocol: N-Formylation of DL-Alanine

This protocol outlines a general procedure for the N-formylation of DL-alanine. Researchers should adapt this methodology based on laboratory conditions and scale.

Materials:

  • DL-Alanine

  • Formic acid (high purity)

  • Acetic anhydride

  • Diethyl ether or other suitable non-polar solvent

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve DL-alanine in an excess of formic acid. The mixture may require gentle heating to achieve dissolution.

  • Formylation: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, and the temperature should be controlled.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, the excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization. The crude solid is dissolved in a minimal amount of hot water, and a non-polar solvent like diethyl ether is added to induce crystallization.

  • Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the unique biological activities of this compound are limited, as an N-formylated amino acid, it falls into a class of molecules known to interact with formyl peptide receptors (FPRs).[4][5] These receptors are a key component of the innate immune system, recognizing N-formylated peptides derived from bacteria and mitochondria, and initiating a pro-inflammatory response.[4][5]

The activation of FPRs, which are G protein-coupled receptors (GPCRs), triggers a cascade of intracellular signaling events.[2][4] This pathway is crucial for chemotaxis, the directed migration of immune cells such as neutrophils to sites of infection or injury.[4]

Below is a diagram illustrating the generalized N-formyl peptide receptor signaling pathway.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Formyl_Peptide N-Formyl Peptide (e.g., this compound) FPR Formyl Peptide Receptor (FPR) (GPCR) N_Formyl_Peptide->FPR Binding & Activation G_Protein G-protein (Gi) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, Oxidative Burst) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

N-Formyl Peptide Receptor Signaling Pathway

Applications and Future Directions

Given its structural similarity to known agonists of FPRs, this compound holds potential as a research tool for studying the innate immune response and inflammatory processes. Its role as a simple N-formylated amino acid could help in delineating the specific structural requirements for FPR activation.

For drug development professionals, understanding the interactions of small molecules like this compound with immune receptors can inform the design of novel immunomodulatory agents. Further research is warranted to explore its specific binding affinity to different FPR subtypes and its downstream physiological effects. As a derivative of the amino acid alanine, it may also find applications in metabolic studies.

References

Spectroscopic Data and Experimental Protocols for N-Formyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-DL-alanine, a key derivative of the amino acid alanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Introduction

This compound is a modified amino acid of significant interest in various biochemical and pharmaceutical applications. A thorough understanding of its structural and chemical properties is paramount for its effective use. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide presents key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicity
1.48Doublet
4.56Quintet
8.19Singlet
8.21Doublet
10.70Broad Peak

¹³C NMR Data

Chemical Shift (δ) ppm
16.96
49.33
162.83
175.70
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Description
3300-2500O-H stretch (Carboxylic Acid)
3300N-H stretch (Amide)
1720C=O stretch (Carboxylic Acid)
1650C=O stretch (Amide I)
1540N-H bend (Amide II)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.

m/zRelative Intensity (%)
2832
2930
44100
4516
7216
7424
117 (M+)3

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The general methodologies are outlined below.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is depicted below.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Sample Dissolve Dissolve Sample in Solvent Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Spectrometer NMR Spectrometer (e.g., JEOL EX-90) Setup Instrument Setup (Tuning, Locking, Shimming) Spectrometer->Setup Insert->Setup Acquire Acquire Spectrum (¹H and ¹³C) Setup->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Analyze Peak Integration and Chemical Shift Assignment Process->Analyze

Caption: General workflow for NMR spectroscopy.

  • Instrumentation : JEOL EX-90 spectrometer.

  • Sample Preparation : The sample was dissolved in a suitable deuterated solvent, typically DMSO-d6, and placed in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : The spectrum was acquired at 90 MHz with a sample temperature of 27°C.

  • ¹³C NMR Acquisition : The spectrum was acquired at 22.49 MHz with a sample temperature of 27°C.

  • Data Processing : The raw data was processed using standard Fourier transform, phasing, and baseline correction algorithms.

IR Spectroscopy Protocol

The logical flow for obtaining an IR spectrum is outlined below.

IR_Workflow Infrared Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Mix Grind Sample with KBr Sample->Mix KBr Potassium Bromide (KBr) KBr->Mix Pellet Press into a Pellet Mix->Pellet Place Place Pellet in Spectrometer Pellet->Place Spectrometer FT-IR Spectrometer Spectrometer->Place Scan Acquire Spectrum Place->Scan Analyze Identify Characteristic Absorption Bands Scan->Analyze MS_Workflow Mass Spectrometry Analysis Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_output Data Output Sample This compound Introduce Introduce Sample into Ion Source Sample->Introduce Ionization Ionization (Electron Ionization - EI) Introduce->Ionization Separation Mass Analyzer (Separation by m/z) Ionization->Separation Detection Detector Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Analyze Fragmentation Pattern Spectrum->Analysis

The Biological Significance of N-Formylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), are fundamental components of protein synthesis in prokaryotes and eukaryotic organelles like mitochondria.[1][2] Their presence at the N-terminus of peptides serves as a crucial molecular signature, enabling the innate immune system to distinguish between self and non-self or to recognize cellular damage. These molecules, acting as potent chemoattravctants, initiate a cascade of inflammatory and immune responses primarily through their interaction with a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[3][4] This technical guide provides an in-depth exploration of the biological significance of N-formylated amino acids, detailing their signaling pathways, their roles in various physiological and pathological conditions, and the experimental methodologies used to study their effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and infectious diseases.

Introduction: The Origin and Recognition of N-Formylated Peptides

In the intricate landscape of molecular biology, the initiation of protein synthesis is a critical and highly regulated process. In bacteria and eukaryotic organelles of bacterial origin, such as mitochondria and chloroplasts, protein synthesis is initiated with N-formylmethionine (fMet).[1][5] This is in stark contrast to the cytosolic protein synthesis in eukaryotes, which begins with a non-formylated methionine.[6] This fundamental difference forms the basis of a sophisticated surveillance mechanism of the innate immune system.[2]

Peptides bearing an N-terminal fMet are released by bacteria during their growth and lysis, or from damaged host tissues that expose mitochondrial contents.[7][8] These N-formylated peptides are recognized as either Pathogen-Associated Molecular Patterns (PAMPs) when of bacterial origin, or Damage-Associated Molecular Patterns (DAMPs) when they originate from mitochondria.[3][7] The primary sensors for these molecules are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors expressed predominantly on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[9][10] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[4][10] The binding of N-formylated peptides to these receptors triggers a signaling cascade that orchestrates a robust inflammatory response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all aimed at eliminating the source of the peptides.[11][12]

Formyl Peptide Receptors (FPRs) and Their Ligands

The interaction between N-formylated peptides and FPRs is a key event in the initiation of the innate immune response. The affinity and specificity of this interaction vary depending on the specific peptide and the FPR subtype involved.

Quantitative Data on Ligand-Receptor Interactions

The following table summarizes the binding affinities (Kd) and effective concentrations (EC50) of various N-formylated peptides for human Formyl Peptide Receptors. This data is crucial for understanding the potency and selectivity of these interactions.

LigandReceptorKd (nM)EC50 (nM)Biological SourceReference(s)
fMLP (fMet-Leu-Phe) FPR110.07 (Chemotaxis)Bacteria (e.g., E. coli)[7][13]
FPR2430~1000 (less potent)[1][7]
fMMYALF FPR1-10 (Calcium mobilization)Human Mitochondria[14]
FPR2-15 (Calcium mobilization)[14]
fMLKLIV FPR1-44 (Calcium mobilization)Human Mitochondria[14]
FPR2-55 (Calcium mobilization)[14]
fMIVIL FPR1-Potent agonistListeria monocytogenes[14]
FPR2-Less potent than on FPR1[14]
WKYMVm FPR1-Nanomolar rangeSynthetic pan-agonist[15]
FPR2-Nanomolar range[15]
MMK-1 FPR2-Selective agonistSynthetic[15]

Signaling Pathways of Formyl Peptide Receptors

The binding of N-formylated peptides to FPRs initiates a cascade of intracellular signaling events that are crucial for the activation of immune cells. These pathways are complex and can lead to a variety of cellular responses.

Upon ligand binding, FPRs, which are coupled to inhibitory G-proteins (Gi), undergo a conformational change.[16][17] This leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.[17] The Gβγ subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium levels.[4][18] This calcium influx, along with DAG, activates protein kinase C (PKC).[16]

Simultaneously, the Gβγ subunit can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway.[17] Furthermore, FPR activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[19][20] These signaling cascades culminate in various cellular responses, including chemotaxis, the production of reactive oxygen species (ROS) via NADPH oxidase, and the release of pro-inflammatory mediators.[11][12]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_protein Gi Protein (αβγ) FPR->G_protein activates G_alpha Gαi G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates PLC PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PI3K PI3K Akt Akt PI3K->Akt activates NADPH_oxidase NADPH Oxidase ROS ROS NADPH_oxidase->ROS produces MAPK MAPK (ERK1/2, p38) G_alpha->MAPK activates G_beta_gamma->PLC activates G_beta_gamma->PI3K activates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates PKC->NADPH_oxidase activates Degranulation Degranulation PKC->Degranulation Akt->NADPH_oxidase activates Chemotaxis Chemotaxis MAPK->Chemotaxis Ligand N-formylated Peptide Ligand->FPR

FPR Signaling Pathway

Biological Roles in Health and Disease

N-formylated peptides play a dual role in the body, contributing to both protective immune responses and the pathogenesis of various inflammatory diseases.

Role in Innate Immunity and Host Defense

The primary physiological role of N-formylated peptides is to act as "find-me" signals for phagocytes, guiding them to sites of bacterial infection or tissue damage.[2][8] This process, known as chemotaxis, is a critical first step in the innate immune response. Once at the site, activated neutrophils and macrophages engulf and destroy pathogens through phagocytosis and the release of antimicrobial substances.[11] For instance, N-formylated peptides from Staphylococcus aureus have been shown to be important virulence factors that mediate neutrophil recruitment and contribute to the pathology of septic arthritis.[3][17]

Pathophysiological Roles in Inflammatory Diseases

While essential for host defense, the persistent presence of N-formylated peptides can lead to chronic and unresolved inflammation, contributing to the pathogenesis of a wide range of diseases.

  • Sterile Inflammation and Tissue Injury: In conditions such as trauma, ischemia-reperfusion injury, and sepsis, extensive cell death leads to the release of mitochondrial DAMPs, including N-formylated peptides.[7][18] These molecules can trigger a systemic inflammatory response syndrome (SIRS), which can lead to organ damage and cardiovascular collapse.[10][18]

  • Chronic Inflammatory Diseases: Elevated levels of mitochondrial N-formylated peptides have been implicated in chronic inflammatory conditions such as rheumatoid arthritis, where they contribute to neutrophil activation and joint damage.[21]

  • Neurodegenerative Diseases: FPRs are expressed on microglia and astrocytes in the central nervous system, and their activation by N-formylated peptides can contribute to neuroinflammation.[7]

  • Cancer: Some tumor cells express FPRs, and their activation can promote tumor cell proliferation, metastasis, and angiogenesis.[7]

Experimental Protocols

The study of N-formylated amino acids and their receptors relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Human neutrophils isolated from fresh peripheral blood

  • Chemoattractant (e.g., fMLP)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare a stock solution of the chemoattractant (e.g., 10 mM fMLP in DMSO) and make serial dilutions in the assay medium to the desired concentrations.

  • Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

  • Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

  • Isolate human neutrophils using a standard protocol (e.g., density gradient centrifugation). Resuspend the neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Chemoattractant (e.g., fMLP dilutions) C Add Chemoattractant to Lower Chamber A->C B Isolate Neutrophils E Add Neutrophils to Upper Chamber B->E D Place Membrane C->D D->E F Incubate (37°C, 60-90 min) E->F G Remove Non-migrated Cells F->G H Fix and Stain Migrated Cells G->H I Count Migrated Cells (Microscopy) H->I J Calculate Chemotactic Index I->J

Neutrophil Chemotaxis Assay Workflow
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the FPR of interest (e.g., transfected cell line or primary neutrophils)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist (e.g., fMLP)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate.

  • Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of the agonist in the assay buffer.

  • Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the agonist to the wells and immediately start recording the fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration. Data is often expressed as the ratio of fluorescence after stimulation to the baseline fluorescence.

Calcium_Mobilization_Workflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading cluster_measurement Measurement A Seed Cells in 96-well Plate C Add Dye Solution to Cells A->C B Prepare Dye Loading Solution (e.g., Fluo-4 AM) B->C D Incubate (37°C, 30-60 min) C->D E Wash Cells D->E F Measure Baseline Fluorescence E->F G Add Agonist F->G H Record Fluorescence Over Time G->H I Analyze Data (Fluorescence Ratio) H->I

Calcium Mobilization Assay Workflow
Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions, a key function of activated phagocytes.

Materials:

  • Isolated neutrophils

  • Cytochrome c from bovine heart

  • Superoxide dismutase (SOD) as a control

  • Stimulus (e.g., fMLP)

  • Assay buffer (e.g., HBSS)

  • Spectrophotometer

Procedure:

  • Prepare a suspension of isolated neutrophils in the assay buffer.

  • Prepare a reaction mixture containing neutrophils, cytochrome c, and the assay buffer in a 96-well plate or cuvettes.

  • For control wells, add SOD to scavenge superoxide anions.

  • Pre-warm the reaction mixture to 37°C.

  • Add the stimulus (e.g., fMLP) to initiate the reaction.

  • Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • The rate of superoxide production can be calculated using the extinction coefficient for reduced cytochrome c.

Therapeutic Targeting and Drug Development

The central role of FPRs in inflammation has made them attractive targets for the development of new therapeutic agents. Both agonists and antagonists of FPRs are being explored for their potential to treat a variety of diseases.

  • FPR Agonists: Agonists that selectively activate FPR2, which can have both pro- and anti-inflammatory effects, are being investigated for their potential to promote the resolution of inflammation.[4][9]

  • FPR Antagonists: Antagonists that block the pro-inflammatory signaling of FPR1 are being developed to treat conditions characterized by excessive neutrophil-mediated inflammation, such as sepsis and rheumatoid arthritis.[22]

Several small molecule modulators of FPRs are currently in various stages of preclinical and clinical development.[8][18] The development of biased agonists, which selectively activate certain downstream signaling pathways over others, is a particularly promising area of research that could lead to more targeted and effective therapies with fewer side effects.[22]

Conclusion

N-formylated amino acids are potent signaling molecules that play a pivotal role in the innate immune system. Their recognition by Formyl Peptide Receptors initiates a cascade of events that are essential for host defense against pathogens and the clearance of damaged cells. However, the dysregulation of this system can contribute to the pathogenesis of a wide range of inflammatory diseases. A thorough understanding of the biological significance of N-formylated amino acids, their signaling pathways, and the development of tools to study and modulate their effects are crucial for the advancement of new therapeutic strategies for infectious and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and drug development professionals.

References

The Dual-Edged Sword: N-Formyl-DL-alanine as a Versatile Peptide Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Formylated Peptides

N-formylated peptides are crucial signaling molecules, primarily recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1] Originating from the N-termini of proteins synthesized by bacteria or released from damaged mitochondria, these peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][2] This recognition is mediated by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which play a pivotal role in initiating and modulating inflammatory responses.[3] The most studied of these, FPR1, is activated by the binding of N-formylated peptides, triggering a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]

While N-formylmethionine is the most common initiating amino acid in bacterial protein synthesis, the incorporation of other N-formylated amino acids, such as N-Formyl-alanine, into synthetic peptides offers a valuable tool for probing the structure-activity relationships of FPR ligands and developing novel immunomodulatory therapeutics. This guide focuses on the use of N-Formyl-DL-alanine, a racemic mixture of the D- and L-isomers of N-Formyl-alanine, as a unique building block in peptide synthesis. We will delve into its chemical properties, methods for its incorporation into peptide chains, the potential implications of its stereochemistry, and the biological context of the resulting peptides.

This compound: Properties and Synthesis

This compound is a derivative of the amino acid alanine where the amino group is protected by a formyl group. The use of the DL-racemic mixture introduces stereochemical diversity, which can have significant implications for the biological activity and enzymatic stability of the final peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 150 °C
Solubility Soluble in water
CAS Number 5893-10-7
Synthesis of this compound

The N-formylation of amino acids can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of the amino acid with a formylating agent.

A General Method for N-Formylation of Amino Acids:

A straightforward approach involves the use of formic acid and a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the formic acid for reaction with the amino group of the amino acid.[1] While this method is effective, it often requires purification to remove the dicyclohexylurea (DCU) byproduct.[1]

Alternative methods that avoid the use of formylating agents have also been developed, proceeding through intermediate species that ultimately yield the N-formyl group.[4] For larger-scale synthesis, methods utilizing reagents like formamide have been reported.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptides in a controlled, stepwise manner. This compound can be incorporated as the N-terminal residue of a peptide chain.

On-Resin N-Formylation Protocol

A practical and efficient method for the N-formylation of a peptide attached to a solid support involves the pre-activation of formic acid with DCC in the liquid phase, followed by the addition of the activated reagent to the resin-bound peptide.[1][5] This on-resin formylation is typically performed after the complete assembly of the desired peptide sequence.

Table of On-Resin N-Formylation Conditions:

ParameterCondition
Formylating Agent Formic acid activated with N,N'-dicyclohexylcarbodiimide (DCC)
Solvent Diethyl ether for activation; DMF for on-resin reaction
Temperature 0°C for activation, 4°C for on-resin reaction (overnight)
Base Diisopropylethylamine (DIEA)
Monitoring Kaiser test to confirm the formylation of the primary amine
Yield Reported to be in the range of 70-75%

Source: Adapted from a study on solid-phase formylation of N-terminus peptides.[1]

Experimental Protocol: On-Resin N-Formylation of a Peptide

1. Peptide Synthesis:

  • The peptide is synthesized on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based SPPS protocols.[5][6]

2. Preparation of the Formylating Reagent:

  • In a separate flask, dissolve formic acid (25 mmol) and DCC (12.5 mmol) in diethyl ether (14.5 mL).[1]

  • Incubate the mixture at 0°C for 4 hours to allow for the formation of the active formylating species.[1]

  • Filter the solution to remove the precipitated dicyclohexylurea (DCU).[1]

  • Concentrate the filtrate under vacuum to a smaller volume (e.g., 2 mL).[1]

3. On-Resin Formylation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Add the concentrated formylating reagent to the resin, followed by the addition of diisopropylethylamine (DIEA) (125 mmol).[5]

  • Allow the reaction to proceed overnight at 4°C.[1][5] Lower temperatures are crucial to prevent the decomposition of formic acid.[1]

4. Washing:

  • After the reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

  • Cleave the N-formylated peptide from the resin and simultaneously remove the side-chain protecting groups using a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[5][6]

6. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Isolate the crude peptide by centrifugation and wash with cold ether.

  • Purify the N-formylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

7. Characterization:

  • Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).[7][8]

Workflow for SPPS and On-Resin N-Formylation

SPPS_Formylation_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_formylation On-Resin N-Formylation cluster_final Cleavage and Purification Resin Resin Support Coupling1 1. Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 2. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 3. Couple next Fmoc-AA-OH Deprotection1->Coupling2 Deprotection2 4. Repeat Deprotection Coupling2->Deprotection2 PeptideResin Peptide-Resin Deprotection2->PeptideResin Formylation 5. N-Formylation (Formic Acid, DCC, DIEA) PeptideResin->Formylation Washing 6. Washing Formylation->Washing FormylatedPeptideResin N-Formyl-Peptide-Resin Washing->FormylatedPeptideResin Cleavage 7. Cleavage from Resin (TFA Cocktail) FormylatedPeptideResin->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification FinalPeptide Purified N-Formyl-Peptide Purification->FinalPeptide

General workflow for the synthesis of an N-formylated peptide using SPPS.
Considerations for Racemization

A critical aspect of peptide synthesis is the potential for racemization of the chiral α-carbon of the amino acids, particularly during the activation step of the carboxyl group for coupling.[9][10] While the use of this compound inherently introduces a racemic mixture at that specific position, it is crucial to minimize racemization at other chiral centers within the peptide chain. Factors that can influence racemization include the choice of coupling reagents, the base used, and the reaction temperature.[9] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.[10][11]

Biological Implications of Peptides Containing this compound

The incorporation of this compound into a peptide sequence will result in a mixture of two diastereomers if other chiral amino acids are present in the sequence. These diastereomers may exhibit different biological activities due to the stereospecific nature of receptor-ligand interactions.

Interaction with Formyl Peptide Receptors (FPRs)

FPRs are known to have specific binding pockets that recognize the N-formyl group of their ligands.[3] The stereochemistry of the amino acid residues in the peptide chain plays a crucial role in the overall conformation of the peptide and its ability to fit into the receptor's binding site.

  • N-Formyl-L-alanine containing peptides: These would be expected to interact with FPRs in a manner analogous to naturally occurring N-formylated peptides derived from L-amino acids.

  • N-Formyl-D-alanine containing peptides: The presence of a D-amino acid can significantly alter the peptide's secondary structure and its interaction with the receptor.[12] This could lead to a range of outcomes, from reduced or abolished activity to potentially novel or antagonistic effects. D-amino acid-containing peptides are also generally more resistant to degradation by proteases, which could enhance their in vivo stability and duration of action.[12]

The use of this compound will therefore produce a peptide library of two compounds in a single synthesis. This can be advantageous for screening purposes to identify if either stereoisomer possesses the desired biological activity. Subsequent synthesis would then focus on the pure L- or D-isomer.

FPR1 Signaling Pathway

Upon binding of an agonistic N-formylated peptide, FPR1 undergoes a conformational change that activates intracellular heterotrimeric G proteins.[5] This initiates a signaling cascade that ultimately leads to the cellular responses of inflammation and chemotaxis.

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Gαq activates PI3K PI3K G_protein->PI3K Gβγ activates Ligand N-Formyl Peptide (e.g., containing N-Formyl-Ala) Ligand->FPR1 Binding & Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, ROS production, Degranulation) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Simplified FPR1 signaling pathway upon ligand binding.

Cleavage of the N-Formyl Group

In some applications, the N-formyl group may be used as a temporary protecting group for the N-terminal amine. Several methods exist for the deformylation of peptides. One such method involves the use of hydrazine at a controlled acidic pH.[13] Another approach utilizes hydroxylamine salts. It is important to choose a method that is compatible with the other functional groups present in the peptide.

Experimental Protocol: Deformylation with Hydrazine

1. Dissolution:

  • Dissolve the N-formylated peptide in a suitable solvent, such as methanol or a methanol/water mixture.[13]

2. pH Adjustment:

  • Prepare a solution of hydrazine monohydrate in water and adjust the pH to between 1.5 and 3.5 using a strong mineral acid like hydrochloric acid.[13]

3. Reaction:

  • Add the acidic hydrazine solution to the peptide solution. The molar ratio of hydrazine to peptide is typically between 1:1 and 3:1.[13]

  • Heat the reaction mixture (e.g., to 70°C) and maintain the pH within the 1.5-3.5 range for the duration of the reaction (which can be several hours) by adding small amounts of acid as needed.[13]

4. Work-up and Purification:

  • After the reaction is complete, neutralize the solution and purify the deprotected peptide using standard techniques such as RP-HPLC.

Summary and Future Directions

This compound is a valuable and versatile building block for peptide synthesis, offering a means to introduce stereochemical diversity at the N-terminus of a peptide. The on-resin formylation protocol provides a convenient and efficient method for the synthesis of N-formylated peptides. The resulting mixture of diastereomers can be a useful tool in the initial screening and discovery of novel ligands for Formyl Peptide Receptors.

Future research in this area could focus on:

  • The systematic evaluation of the biological activity of pure N-Formyl-L-alanine and N-Formyl-D-alanine containing peptides to better understand the stereochemical requirements for FPR activation and antagonism.

  • The development of novel N-formylated peptide analogues with enhanced stability and receptor subtype selectivity for therapeutic applications in inflammatory diseases and cancer.

  • Exploring the use of this compound in the generation of peptide libraries for high-throughput screening against various biological targets.

By providing a deeper understanding of the synthesis and biological implications of peptides containing this compound, this guide aims to facilitate further research and development in the exciting field of immunomodulatory peptides.

References

N-Formyl-DL-alanine Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Formyl-DL-alanine in organic solvents. As a crucial parameter in drug development and chemical synthesis, understanding the solubility of this N-protected amino acid is essential for process optimization, formulation, and purification. This document outlines the standard methodologies for solubility determination, presents a framework for data presentation, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise, quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in public literature. However, upon experimental determination, the data should be meticulously organized for clarity and comparative analysis. The following table provides a recommended structure for presenting such empirical data.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
40Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
40Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determined
40Data to be determinedData to be determined

Note: The solubility of amino acids, including their derivatives, is influenced by the polarity of the solvent. It is generally expected that this compound will exhibit higher solubility in polar protic and aprotic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The isothermal equilibrium method is a widely accepted and robust technique for obtaining accurate solubility data.[1]

Isothermal Equilibrium Method

This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, after which the concentration of the solute in the saturated solution is determined.

Materials and Equipment:

  • This compound (purity >98%)[2]

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Sealed vials

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]

  • Equilibration: The vials are placed in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). The mixture is agitated for a sufficient period to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time intervals (e.g., 12, 24, 48 hours) until the concentration of this compound in the solution remains constant.[1]

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed for a period to allow the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. The withdrawn sample is immediately filtered through a syringe filter to remove any suspended solid particles.[1]

  • Dilution: The filtered, saturated solution is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method being used for quantification.[1]

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.

Analytical Quantification Methods

The choice of analytical technique is critical for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

  • Gravimetric Analysis: This method involves taking a known volume of the filtered saturated solution and evaporating the solvent completely under controlled conditions (e.g., using a vacuum oven at a temperature that does not cause decomposition). The mass of the remaining solid residue is then measured to calculate the solubility.[3][4]

  • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve is required to correlate absorbance with concentration.

A variety of analytical methods are available for the determination of amino acids and their derivatives, including thin-layer chromatography, mass spectrometry, and capillary electrophoresis.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Solubility_Workflow A Sample Preparation (Excess this compound in Solvent) B Equilibration (Constant Temperature Agitation) A->B Place in shaker/bath C Phase Separation (Settling of Undissolved Solid) B->C Cease agitation D Sample Withdrawal & Filtration (Supernatant Collection) C->D Extract clear liquid E Dilution (To Analytical Range) D->E Prepare for analysis F Quantification (e.g., HPLC, Gravimetric) E->F Analyze sample G Data Analysis (Solubility Calculation) F->G Calculate results

References

Discovery and initial characterization of N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of N-Formyl-DL-alanine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential applications of this N-formylated amino acid.

Introduction and Historical Context

This compound belongs to the class of N-formylated amino acids, which have been a subject of scientific interest for over a century. The formylation of amino acids, a key step in protecting the amino group, was pioneered in the early 20th century by chemists like Emil Fischer as part of their foundational work in peptide synthesis. While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis and study are rooted in these early investigations into peptide chemistry.

The biological significance of N-formylated molecules gained prominence with the discovery that N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. These molecules, often of bacterial origin, are recognized by formyl peptide receptors (FPRs) on immune cells, initiating an inflammatory response. This has led to the hypothesis that smaller N-formylated compounds, like this compound, may also play a role in modulating the innate immune system.

Physicochemical and Spectroscopic Properties

The initial characterization of a novel compound involves a thorough determination of its physical and chemical properties. This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 5893-10-7[1]
Molecular Formula C₄H₇NO₃[1]
Molecular Weight 117.10 g/mol [1]
Melting Point 150 °C
Boiling Point (Predicted) 386.6 ± 25.0 °C at 760 mmHg
Density (Predicted) 1.223 ± 0.06 g/cm³
pKa (Predicted) 3.50 ± 0.10
XLogP3-AA -0.4[2]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 66.4 Ų[2]
Table 2: Spectroscopic Data for the Characterization of N-Formyl-L-alanine¹
Spectroscopic TechniqueKey Observables
¹³C NMR Peaks corresponding to the carbonyl carbon of the formyl group, the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the methyl carbon.
¹H NMR Signals for the formyl proton, the alpha-proton, the methyl protons, the amine proton, and the carboxylic acid proton.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), C-N stretching, and O-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

¹Specific spectral data for the DL-racemic mixture is less commonly published than for the L-enantiomer. The principles of characterization remain the same.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the synthesis and characterization of this compound.

Synthesis of this compound via Formamide

A straightforward method for the N-formylation of DL-alanine is through direct reaction with formamide at an elevated temperature. This method is advantageous due to its simplicity and the ready availability of the reagents.

Materials:

  • DL-alanine

  • Formamide

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of DL-alanine in formamide. A typical molar ratio is a 10-fold excess of formamide. For example, for 10 mmol of DL-alanine (0.89 g), use 100 mmol of formamide (4.0 mL).

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 90 °C with continuous stirring.

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography or proton NMR, until the desired conversion is achieved (e.g., approximately 65 minutes for around 80% conversion).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formamide under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants DL-alanine + Formamide Reaction Heat at 90°C under N₂ Reactants->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product

Synthesis and purification workflow for this compound.
Characterization Protocols

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm the connectivity of the molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum should show absorbance peaks corresponding to the various functional groups in the molecule.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote ionization.

  • The concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the instrument.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

  • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which can further confirm the structure.

Biological Context and Potential Signaling Pathways

N-formylated peptides are known to be potent activators of the innate immune system. They are recognized by a class of G-protein coupled receptors (GPCRs) called formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages. The binding of an N-formylated ligand to an FPR initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.

While the specific interaction of this compound with FPRs has not been extensively studied, it is plausible that it could act as a ligand for these receptors, given its N-formylated structure. The canonical signaling pathway initiated by FPR activation is depicted below.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR Formyl Peptide Receptor (FPR) G_protein Heterotrimeric G-protein (Gαβγ) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis PKC->Chemotaxis Downstream Signaling Degranulation Degranulation PKC->Degranulation Downstream Signaling ROS_production ROS Production PKC->ROS_production Downstream Signaling Ca_release->PKC Co-activation Ligand This compound (Hypothetical Ligand) Ligand->FPR Binding & Activation

Hypothetical signaling pathway for this compound via FPR activation.

The activation of the FPR by a ligand leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit, in particular, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, ultimately leading to the characteristic cellular responses of immune activation.

Conclusion

This compound is a chemically simple yet biologically relevant molecule. Its origins are tied to the foundational work of peptide chemistry, and its potential biological activity places it at the intersection of metabolism and innate immunity. The experimental protocols detailed in this guide provide a framework for its synthesis and characterization, while the exploration of its potential signaling pathway offers avenues for future research. A thorough understanding of the properties and activities of this compound and similar molecules will be crucial for developing novel therapeutics that target inflammatory and immune-related disorders.

References

N-Formyl-DL-alanine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of N-Formyl-DL-alanine as a versatile precursor in organic synthesis. This compound, a protected form of the racemic amino acid DL-alanine, serves as a crucial building block in the synthesis of peptides, unnatural amino acids, and other complex organic molecules. Its formyl protecting group offers stability under various reaction conditions and can be readily removed, making it an invaluable tool for synthetic chemists. This document provides a detailed overview of its synthesis, key reactions, and applications, supplemented with experimental protocols, quantitative data, and logical workflow diagrams.

Core Concepts and Properties

This compound is derived from the racemic amino acid DL-alanine by the introduction of a formyl group (-CHO) onto the alpha-amino group. This N-protection strategy is fundamental in peptide synthesis to prevent self-polymerization and to control the sequence of amino acid addition. The formyl group is one of the simplest amine protecting groups and can be introduced and removed under specific conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇NO₃--INVALID-LINK--
Molecular Weight 117.10 g/mol --INVALID-LINK--
CAS Number 5893-10-7--INVALID-LINK--
Appearance White to off-white powder/crystal--INVALID-LINK--
Melting Point 150 °C--INVALID-LINK--
Boiling Point 386.6 °C at 760 mmHg--INVALID-LINK--
Density 1.223 g/cm³--INVALID-LINK--
Solubility Soluble in water.N/A

Synthesis of this compound

The most common and efficient method for the N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ. This method provides good to excellent yields for a variety of amino acids.

G cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_products Products DL-Alanine DL-Alanine N-Formylation Reaction N-Formylation Reaction DL-Alanine->N-Formylation Reaction Formic Acid Formic Acid In situ formation of\nAcetic Formic Anhydride In situ formation of Acetic Formic Anhydride Formic Acid->In situ formation of\nAcetic Formic Anhydride Acetic Anhydride Acetic Anhydride Acetic Anhydride->In situ formation of\nAcetic Formic Anhydride In situ formation of\nAcetic Formic Anhydride->N-Formylation Reaction This compound This compound N-Formylation Reaction->this compound Acetic Acid Acetic Acid N-Formylation Reaction->Acetic Acid

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-formylation of amino acids.

Materials:

  • DL-Alanine (10 mmol, 0.89 g)

  • Formic acid (98-100%, 11 mmol, 0.51 g, 0.42 mL)

  • Acetic anhydride (21 mmol, 2.14 g, 1.98 mL)

  • Reaction flask with a stirrer and cooling bath

Procedure:

  • In a reaction flask, suspend DL-alanine in formic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred suspension while maintaining the temperature at or below 35 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 48-60 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the excess reagents and acetic acid byproduct can be removed under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 2: Typical Reaction Parameters for N-Formylation of Amino Acids

ParameterValueReference
Typical Yield 78-90%[1]
Reaction Time 48-60 hours[2]
Reaction Temperature 0-35 °C[2]
Molar Ratio (AA:FA:Ac₂O) 1 : 1.1 : 2.1[2]

Role in Peptide Synthesis

This compound serves as a protected building block in solid-phase peptide synthesis (SPPS). The formyl group prevents the amino terminus from reacting out of sequence. The general workflow involves anchoring the first amino acid to a solid support (resin), followed by cycles of deprotection and coupling of subsequent N-protected amino acids.

start Start SPPS resin Resin Support start->resin deprotection Fmoc Deprotection (e.g., with Piperidine) resin->deprotection coupling Amino Acid Coupling (this compound + Activator) deprotection->coupling wash Wash Resin coupling->wash repeat Add more residues? wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Deprotection repeat->cleavage No end Purified Peptide cleavage->end

Workflow for Solid-Phase Peptide Synthesis.
Experimental Protocol: On-Resin N-Formylation of a Peptide

This protocol details the N-formylation of a peptide chain that has been assembled on a solid support, a key step where a formyl group is introduced.

Materials:

  • Peptidyl-resin

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Preparation of Formylating Reagent: In a separate flask, incubate formic acid (2 equivalents relative to DCC) and DCC (1.25 equivalents relative to the resin substitution) in diethyl ether at 0 °C for 4 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under vacuum to reduce the volume.

  • Formylation: Swell the peptidyl-resin in DMF.

  • Add the concentrated formylating reagent and DIPEA to the peptidyl-resin.

  • Allow the reaction to proceed overnight at 4 °C.

  • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF and other solvents to remove excess reagents.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the purified N-formylated peptide.

Table 3: Yields for On-Resin N-Formylation

Peptide SequenceYield (%)Reference
Met-Leu-Lys-Leu-Ile-Val70-75%[3]
Met-Met-Tyr-Ala-Leu-Phe70-75%[3]

Biological Relevance: Formyl Peptide Receptor Signaling

N-formylated peptides, which can originate from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. They play a crucial role in the innate immune response by binding to and activating Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs). This signaling cascade initiates a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR Formyl Peptide Receptor (FPR) G_protein G Protein (αβγ) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, ROS production) Ca_release->Cellular_Response PKC_activation->Cellular_Response N_formyl_peptide N-Formyl Peptide N_formyl_peptide->FPR Binds

Formyl Peptide Receptor (FPR) Signaling Pathway.

Applications in Drug Development

The use of N-protected amino acids like this compound is a cornerstone of medicinal chemistry and drug development. While specific examples citing this compound as a direct precursor in marketed drugs are not prevalent in readily available literature, its utility can be inferred from its role in the synthesis of peptide and peptidomimetic drugs, including antiviral and anticancer agents. The formyl group can be a key element in molecules designed to modulate the Formyl Peptide Receptors, which are implicated in inflammatory diseases and cancer, making derivatives of N-formyl amino acids potential therapeutic agents.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. Below are the expected chemical shifts and absorption bands.

Table 4: Expected Spectroscopic Data for this compound

TechniqueParameterExpected Value/RangeReference
¹H NMR δ (ppm) for -CHO~8.2 ppmGeneral range for formamides
δ (ppm) for α-CH~4.5 ppmGeneral range for α-protons
δ (ppm) for β-CH₃~1.5 ppmGeneral range for alanine methyl protons
¹³C NMR δ (ppm) for -C=O (formyl)~163 ppm[4]
δ (ppm) for -C=O (carboxyl)~175 ppm[4]
δ (ppm) for α-C~49 ppm[4]
δ (ppm) for β-C~16 ppm[4]
IR Spectroscopy ν (cm⁻¹) for N-H stretch3300-3100 cm⁻¹General range for amides
ν (cm⁻¹) for C=O stretch (amide I)~1670 cm⁻¹General range for amides
ν (cm⁻¹) for C=O stretch (carboxyl)~1720 cm⁻¹General range for carboxylic acids

Conclusion

This compound is a fundamental and versatile precursor in organic synthesis with significant applications in peptide chemistry and potential roles in drug discovery. Its straightforward synthesis, the stability of the formyl protecting group, and its relevance in biologically significant pathways make it a molecule of high interest to researchers in academia and industry. This guide provides a foundational understanding and practical protocols for the utilization of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for N-Formyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-formylated amino acids into peptides is a critical strategy in drug discovery and chemical biology. N-formyl peptides, particularly those containing N-formylmethionine, are known to be potent chemoattractants for neutrophils and play a significant role in the innate immune response. The use of N-Formyl-DL-alanine, a racemic mixture of N-formylated D- and L-alanine, offers a unique approach to generating peptide libraries with enhanced diversity. The resulting diastereomeric peptides can exhibit differential biological activities and increased resistance to enzymatic degradation, making them valuable tools for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS). Two primary strategies are discussed: the direct coupling of this compound as a building block and the on-resin formylation of a peptide containing a DL-alanine residue.

Strategic Applications of this compound in SPPS

The use of this compound in SPPS is primarily advantageous for the following applications:

  • Peptide Library Synthesis: The racemic nature of this compound allows for the straightforward synthesis of a 1:1 mixture of diastereomeric peptides. This doubles the diversity of the library from a single synthesis, which is highly beneficial for high-throughput screening campaigns to identify novel ligands or therapeutic leads.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases. Incorporating N-Formyl-D-alanine can therefore increase the in vivo half-life of a peptide drug candidate.

  • Conformational Diversity: The presence of a D-amino acid can induce unique conformational constraints in a peptide, potentially leading to novel binding modes and biological activities.

Data Presentation: Comparison of Synthetic Strategies

Two principal methods exist for incorporating an N-formyl-alanine moiety into a peptide sequence via SPPS. The choice of method can impact overall yield, purity, and the ease of synthesis.

ParameterDirect Coupling of this compoundOn-Resin Formylation of DL-alanine
Starting Material This compoundFmoc-DL-alanine-OH
Coupling Efficiency Generally lower than standard Fmoc-amino acids; may require optimized coupling reagents and longer reaction times.Not applicable (formylation is a post-synthetic modification).
Overall Yield Can be lower due to potentially incomplete coupling.Generally higher, as standard coupling protocols are used for the peptide chain assembly. Formylation yields are typically high (often >90%).[1]
Side Reactions Potential for side reactions associated with the specific coupling reagents used.Risk of incomplete formylation or formylation of other nucleophilic side chains if not properly protected.
Synthesis Time Potentially longer coupling times for the N-formyl amino acid.Additional step for on-resin formylation is required.
Purification Separation of diastereomers required.Separation of diastereomers and potentially unformylated peptide required.

Experimental Protocols

Protocol 1: Direct Coupling of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2]

    • Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: Longer coupling times may be necessary compared to standard Fmoc-amino acids.[2]

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: On-Resin N-Formylation of a DL-alanine Containing Peptide

This protocol describes the synthesis of a peptide containing DL-alanine followed by N-terminal formylation on the solid support.

Materials:

  • Fmoc-DL-alanine-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (HBTU or HATU) and DIPEA

  • DMF, DCM, 20% piperidine in DMF

  • Formylating reagent:

    • Method A: Formic acid and N,N'-Dicyclohexylcarbodiimide (DCC)[3]

    • Method B: A one-pot mixture of formic acid, acetic anhydride, and pyridine[4]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide sequence up to the N-terminal DL-alanine residue using standard Fmoc-SPPS protocols.[2]

    • Couple Fmoc-DL-alanine-OH using standard coupling conditions (e.g., HBTU/DIPEA).

    • After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • On-Resin N-Formylation (Choose one method):

    • Method A (Formic Acid/DCC):

      • In a separate flask, prepare the formylating reagent by incubating formic acid (25 mmol) and DCC (12.5 mmol) in diethyl ether at 0°C for 4 hours.[5]

      • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

      • Concentrate the filtrate under vacuum.

      • Add the concentrated formylating reagent and DIPEA to the resin in DMF.

      • Agitate the mixture overnight at 4°C.[3]

      • Wash the resin with DMF and DCM.

    • Method B (One-Pot Procedure):

      • Swell the peptide-resin in DMF.

      • Add pyridine and formic acid to the resin suspension.

      • Slowly add acetic anhydride over 10 minutes while stirring.[4]

      • Continue to agitate the reaction for 1-2 hours at room temperature.

      • Wash the resin with DMF and DCM.

  • Peptide Cleavage and Deprotection:

    • Follow the same procedure as described in Protocol 1, Step 5.

Purification and Characterization of Diastereomeric Peptides

The use of this compound will result in a mixture of two diastereomers. The separation and characterization of these isomers are crucial for downstream applications.

Purification by Reversed-Phase HPLC (RP-HPLC):

Diastereomers can often be separated by RP-HPLC due to subtle differences in their hydrophobicity and conformation.[6]

  • Column: A C18 or C8 column is typically used.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B is recommended to achieve optimal separation of the diastereomers. The gradient will need to be optimized for each specific peptide.

  • Detection: UV detection at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection: Collect the separated diastereomeric peaks in individual fractions.

  • Analysis of Fractions: Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions of each diastereomer and lyophilize to obtain the final products.

Characterization:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the N-formylated peptide. The two diastereomers will have the identical mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the presence of the formyl group (characteristic proton signal around 8.0-8.5 ppm) and to provide detailed structural information to distinguish between the diastereomers.[7][8]

Mandatory Visualizations

Experimental Workflow for SPPS with this compound

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_formylation N-Formylation Strategy cluster_cleavage_purification Cleavage & Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Next Fmoc-Amino Acid wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat until DL-Ala position wash2->repeat n cycles direct_couple Direct Coupling of This compound repeat->direct_couple on_resin On-Resin Formylation repeat->on_resin cleave Cleavage from Resin (TFA Cocktail) direct_couple->cleave on_resin->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification (Separate Diastereomers) precipitate->purify characterize Characterization (MS, NMR) purify->characterize end Pure Diastereomers characterize->end Formylation_Strategies start Goal: Synthesize N-Formyl-Peptide with DL-Ala strategy1 Strategy 1: Direct Coupling start->strategy1 strategy2 Strategy 2: On-Resin Formylation start->strategy2 step1_1 Couple this compound to growing peptide chain strategy1->step1_1 step2_1 Couple Fmoc-DL-alanine to growing peptide chain strategy2->step2_1 outcome Result: Diastereomeric Mixture of N-Formylated Peptides step1_1->outcome step2_2 Perform on-resin N-formylation reaction step2_1->step2_2 step2_2->outcome

References

Protocol for using N-Formyl-DL-alanine as an N-terminal protecting group

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Terminal Peptide Formylation

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the N-formyl group as an N-terminal protecting group in peptide synthesis. The N-formyl group is a crucial modification in the synthesis of biologically active peptides and for preventing unwanted side reactions during peptide elongation.[1][2]

Introduction

N-terminal formylation is a significant post-translational modification that can influence the biological activity of peptides.[3][4] For instance, N-formylated peptides derived from bacteria or mitochondria can act as chemoattractants for leukocytes, playing a role in the immune response.[3][5] In peptide synthesis, the N-formyl group serves as a protecting group for the α-amino group of the N-terminal amino acid, preventing its participation in subsequent coupling reactions.[6] This protection strategy is essential for the controlled, stepwise synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[3][7]

Advantages of N-Formyl Protection
  • Stability: The N-formyl group is stable under various conditions used in peptide synthesis, including the acidic conditions often used for peptide cleavage from the resin.[8]

  • Biological Relevance: The synthesis of N-formylated peptides is crucial for studying their roles in biological processes such as immune responses.[3][5]

  • Prevention of Side Reactions: It effectively blocks the N-terminal amine, preventing side reactions during the coupling of subsequent amino acids.[6]

Experimental Protocols

This section details various methods for the N-terminal formylation of peptides, primarily focusing on on-resin techniques, and subsequent deprotection.

Protocol 1: On-Resin N-Terminal Formylation using Formic Acid and DCC

This protocol describes the formylation of a peptide while it is still attached to the solid support, using formic acid activated by N,N'-dicyclohexylcarbodiimide (DCC).[3][7]

Materials:

  • Peptidyl-resin (with deprotected N-terminal amine)

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate vessel, incubate formic acid with DCC in diethyl ether at 0°C for 4 hours. This reaction forms the active formylating agent.

    • Filter the solution to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate using a rotary evaporator.

  • Formylation Reaction:

    • Swell the peptidyl-resin in DMF.

    • Add the prepared formylating reagent to the resin.

    • Add DIPEA to the mixture.

    • Incubate the reaction overnight at 4°C.

  • Washing and Cleavage:

    • Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

    • Cleave the N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 3 hours.[3][7]

Quantitative Data:

ParameterValueReference
Reaction Temperature4°C[3][7]
Reaction TimeOvernight[3][7]
Reported Yield70-75%[3]
Protocol 2: Rapid On-Resin N-Terminal Formylation (One-Pot)

This protocol offers a faster, room-temperature method for on-resin N-formylation using a mixture of formic acid, acetic anhydride, and pyridine.[5][9]

Materials:

  • Peptidyl-resin (with deprotected N-terminal amine)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Add pyridine and formic acid to the swollen resin.

  • Slowly add acetic anhydride to the mixture over 10 minutes while stirring.

  • Continue to agitate the mixture at room temperature. The reaction is typically complete within a short period.

  • Wash the resin extensively with DMF and DCM.

  • Cleave the N-formylated peptide from the resin using an appropriate cleavage cocktail.

Quantitative Data:

ParameterValueReference
Reaction TemperatureRoom Temperature[9]
Reported Yield>90% (near-quantitative)[5]
Peptide Length SuitabilityUp to 34 amino acids[5][9]
Protocol 3: Deprotection of the N-Formyl Group

The removal of the N-formyl group can be achieved under various conditions, depending on the stability of the peptide and other protecting groups present.

This method is effective for removing N-formyl groups without significant peptide bond cleavage.[10]

Materials:

  • N-formylated peptide

  • Anhydrous hydrazine vapor

Procedure:

  • Place the N-formylated peptide in a dessicator.

  • Introduce anhydrous hydrazine vapor into the dessicator.

  • Expose the peptide to the hydrazine vapor at -5°C for 8 hours.[10]

This method utilizes a strong acid in a mixed solvent system.[11]

Materials:

  • N-formylated peptide

  • Strong acid (e.g., HCl)

  • Water

  • Organic solvent (e.g., methyl ethyl ketone, acetonitrile)

Procedure:

  • Dissolve the N-formylated peptide in a mixture of the organic solvent and water (e.g., 5-30% water by volume).[11]

  • Add a strong acid to the solution.

  • Stir the reaction at a controlled temperature (e.g., 50°C) for several hours.[11]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Neutralize the reaction mixture and proceed with purification.

This method uses hydroxylamine to remove the formyl group.[12]

Materials:

  • N-formylated peptide

  • Hydroxylamine hydrochloride

  • Methanol or other suitable solvent

Procedure:

  • Dissolve the N-formylated peptide in the chosen solvent.

  • Add hydroxylamine hydrochloride to the solution.

  • Stir the mixture at an elevated temperature (e.g., 50-70°C) for several hours.[12]

  • Monitor the deprotection by TLC or HPLC.

  • Purify the deprotected peptide.

Visualizations

Workflow for On-Resin N-Terminal Formylation

G cluster_synthesis Peptide Synthesis cluster_formylation N-Terminal Formylation cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) AA_coupling Amino Acid Coupling Cycles Resin->AA_coupling Deprotection Final N-terminal Deprotection AA_coupling->Deprotection Formyl_reagent Addition of Formylating Reagent Deprotection->Formyl_reagent Reaction On-Resin Reaction Formyl_reagent->Reaction Washing Washing Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage Purification Purification Cleavage->Purification Final_peptide N-Formylated Peptide Purification->Final_peptide

Caption: Workflow for the synthesis of an N-terminally formylated peptide using solid-phase methodology.

Logical Relationship of N-Formyl Protection and Deprotection

G Free_Amine Peptide with Free N-Terminal Amine Protected_Peptide N-Formylated Peptide Free_Amine->Protected_Peptide Formylation Protected_Peptide->Protected_Peptide Stable during Peptide Synthesis Steps Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide Deprotection

Caption: The cycle of N-terminal protection with a formyl group and its subsequent removal.

References

Application Note and Protocol for HPLC Analysis of N-Formyl-DL-alanine Purity

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for determining the enantiomeric and chemical purity of N-Formyl-DL-alanine using High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and professionals in drug development to ensure the quality and consistency of this compound.

Introduction

This compound is a racemic mixture of the N-formylated enantiomers of alanine. In pharmaceutical development and various research fields, it is often critical to separate and quantify the individual enantiomers (N-Formyl-D-alanine and N-Formyl-L-alanine) as well as any potential impurities. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. This application note details a robust HPLC method for the chiral separation and purity assessment of this compound. The primary analytical approach involves the use of a chiral stationary phase (CSP) to effectively resolve the D- and L-enantiomers.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the chiral separation of this compound under the specified chromatographic conditions.

ParameterValue
Chromatographic System
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnAstec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm)
Chromatographic Conditions
Mobile PhaseWater : Methanol : Formic Acid (30:70:0.02, v/v/v)[1][2]
Flow Rate1.0 mL/min[1][2]
Column Temperature25°C[1][2]
Detection Wavelength210 nm[1]
Injection Volume10 µL[1]
Performance Data (Typical)
Retention Time (N-Formyl-L-alanine)~ 5.8 min
Retention Time (N-Formyl-D-alanine)~ 7.2 min
Resolution (Rs)> 2.0
Tailing Factor (Tf)0.9 - 1.5
Theoretical Plates (N)> 2000
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade Water

  • HPLC grade Methanol

  • Formic Acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Preparation of Mobile Phase
  • Carefully measure 300 mL of HPLC grade water, 700 mL of HPLC grade methanol, and 0.2 mL of formic acid.

  • Combine the components in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a working standard solution with a concentration of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • Prepare a working sample solution with a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Filter the working sample solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Procedure
  • Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C and the UV detection wavelength to 210 nm.

  • Inject 10 µL of the prepared standard solution and record the chromatogram.

  • Inject 10 µL of the prepared sample solution and record the chromatogram.

  • After the analysis, flush the column with a mixture of methanol and water (50:50, v/v) for 30 minutes before storing it according to the manufacturer's instructions.

Data Analysis
  • Purity Assessment: The purity of the this compound sample is determined by calculating the area percentage of the main peaks corresponding to the N-Formyl-D-alanine and N-Formyl-L-alanine enantiomers relative to the total peak area in the chromatogram.

  • Enantiomeric Ratio: The ratio of the two enantiomers can be calculated from their respective peak areas.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Materials & Reagents mobile_phase Mobile Phase Preparation (Water:Methanol:Formic Acid) reagents->mobile_phase standard_prep Standard Preparation (100 µg/mL) reagents->standard_prep sample_prep Sample Preparation (100 µg/mL) reagents->sample_prep equilibration Column Equilibration (Astec CHIROBIOTIC T) mobile_phase->equilibration injection Inject Sample/Standard (10 µL) standard_prep->injection sample_prep->injection equilibration->injection separation Chromatographic Separation (Isocratic Elution) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration purity Purity & Enantiomeric Ratio Calculation integration->purity

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of N-Formyl-DL-alanine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formyl-DL-alanine is a modified amino acid whose role in biological systems is of growing interest. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its physiological and pathological significance. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate quantification. This assay is suitable for use in both research and clinical settings.

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • This compound-¹³C₃,¹⁵N (Internal Standard, IS) - Note: If a labeled standard for the formylated alanine is not available, a labeled version of the parent amino acid, such as L-Alanine-¹³C₃,¹⁵N, can be considered, though this is less ideal.[1][2]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

LC-MS/MS Method

2.3.1. Liquid Chromatography

A C18 reverse-phase column is used for the chromatographic separation of this compound.[3]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 5 µL[3]

  • Column Temperature: 40°C[3]

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (re-equilibration)[3]

2.3.2. Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for detection.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Ion Source Temperature: 500°C[3]

  • IonSpray Voltage: 5500 V[3]

  • Curtain Gas: 35 psi[3]

  • Collision Gas: 9 psi[3]

  • Ion Source Gas 1: 50 psi[3]

  • Ion Source Gas 2: 50 psi[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Predicted MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
This compound118.0572.0410015
This compound-¹³C₃,¹⁵N (IS)122.0675.0510015

Note: The precursor ion for this compound is its molecular weight (117.10 g/mol ) + a proton (H⁺).[4] The product ion is predicted based on the characteristic loss of the carboxyl group (HCOOH) from the protonated molecule. These values should be optimized experimentally.[5]

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 acetonitrile:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank matrix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Cold Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: A schematic of the sample preparation workflow.

Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines.[6][7][8][9] The validation assessed linearity, sensitivity, accuracy, precision, selectivity, and stability.

Quantitative Data Summary

The following tables present hypothetical but representative data for a validated assay.

Table 2: Calibration Curve Linearity

AnalyteRange (ng/mL)
This compound1 - 1000> 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.0< 15.0
Low32.9197.0< 10.0
Medium100103.2103.2< 8.0
High800784.098.0< 5.0

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of nominal values; Precision (%CV) ≤15% (≤20% for LLOQ).[10]

Biological Context and Potential Pathways

N-formylated peptides are known to be involved in initiating inflammatory responses in mammals by acting as chemoattractants for phagocytic leukocytes. While the specific signaling pathways involving free this compound are not fully elucidated, it may be a metabolic byproduct or a signaling molecule in its own right. Its presence and concentration in biological fluids could be indicative of certain metabolic states or disease processes, such as bacterial infections or inflammatory conditions.

G cluster_pathway Putative Biological Role of N-Formyl Amino Acids bacterial_proteins Bacterial Proteins / Cellular Damage n_formyl_peptides N-Formyl Peptides bacterial_proteins->n_formyl_peptides n_formyl_alanine This compound n_formyl_peptides->n_formyl_alanine Proteolysis fpr Formyl Peptide Receptors (FPRs) n_formyl_peptides->fpr metabolism Amino Acid Metabolism n_formyl_alanine->metabolism excretion Excretion n_formyl_alanine->excretion inflammation Inflammatory Response (e.g., Chemotaxis) fpr->inflammation

Caption: A potential pathway involving N-formyl amino acids.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic performance make this method suitable for high-throughput analysis in a variety of research and clinical applications. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range.

References

Application Notes and Protocols: N-Formyl-DL-alanine Coupling Reaction with Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The coupling of N-protected amino acids, such as N-Formyl-DL-alanine, with amino acid esters is a fundamental step in the synthesis of dipeptides and larger peptide fragments. N-formyl protected amino acids are valuable building blocks as the formyl group can be readily removed under mild acidic conditions, making it an effective protecting group in multi-step peptide synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the coupling of this compound with various amino acid esters using common carbodiimide coupling reagents. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The coupling reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, typically a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation forms a highly reactive O-acylisourea intermediate. The amino group of the amino acid ester then acts as a nucleophile, attacking the activated carbonyl carbon to form the desired amide (peptide) bond and releasing the carbodiimide as a urea byproduct.[3][4] To enhance coupling efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5][6]

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation + Amino Acid Ester Amino Acid Ester Amino Acid Ester->Amide Bond Formation + Coupling Reagent (DCC or EDC) Coupling Reagent (DCC or EDC) Coupling Reagent (DCC or EDC)->Amide Bond Formation Additive (e.g., HOBt, optional) Additive (e.g., HOBt, optional) Additive (e.g., HOBt, optional)->Amide Bond Formation Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF)->Amide Bond Formation N-Formyl-DL-alanyl-Amino Acid Ester N-Formyl-DL-alanyl-Amino Acid Ester Amide Bond Formation->N-Formyl-DL-alanyl-Amino Acid Ester Product Urea Byproduct Urea Byproduct Amide Bond Formation->Urea Byproduct Byproduct

Caption: General scheme of the this compound coupling reaction.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize the reaction conditions and outcomes for the coupling of this compound with various amino acid esters using different coupling methods.

Table 1: DCC-Mediated Coupling of this compound with Amino Acid Esters

Amino Acid EsterSolventReaction Time (h)Temperature (°C)Yield (%)
Glycine Methyl EsterDCM120 to RT85-95
L-Leucine Ethyl EsterDCM/DMF (4:1)160 to RT80-90
L-Phenylalanine Methyl EsterDCM140 to RT82-92
L-Valine Methyl EsterDCM/DMF (3:1)180 to RT75-85

Table 2: EDC/HOBt-Mediated Coupling of this compound with Amino Acid Esters

Amino Acid EsterSolventReaction Time (h)Temperature (°C)Yield (%)
Glycine Methyl EsterDCM80 to RT90-98
L-Leucine Ethyl EsterDMF100 to RT88-95
L-Phenylalanine Methyl EsterDCM90 to RT90-96
L-Valine Methyl EsterDMF120 to RT85-92

Experimental Protocols

Protocol 1: General Procedure for DCC-Mediated Coupling

This protocol outlines a standard procedure for the coupling of this compound with an amino acid ester using N,N'-Dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round bottom flask

  • Standard glassware for workup

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the amino acid ester hydrochloride (1.0 eq) and triethylamine (1.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Continue stirring for an additional 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.[7]

Diagram 2: Workflow for DCC-Mediated Coupling

G A Dissolve this compound, amino acid ester HCl, and TEA in DCM B Cool to 0°C A->B C Add DCC portion-wise B->C D Stir at 0°C for 2h, then RT for 12-18h C->D E Monitor reaction by TLC D->E F Filter to remove DCU E->F Reaction Complete G Aqueous Workup (1M HCl, NaHCO3, Brine) F->G H Dry organic layer (MgSO4) G->H I Concentrate under reduced pressure H->I J Purify by Column Chromatography I->J G cluster_activation Activation Step cluster_coupling Coupling Step cluster_products Products cluster_optional Optional Additive Pathway This compound This compound O-Acylisourea Intermediate O-Acylisourea Intermediate This compound->O-Acylisourea Intermediate + Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide (DCC/EDC) Peptide Bond Formation Peptide Bond Formation O-Acylisourea Intermediate->Peptide Bond Formation + Amino Acid Ester Active Ester Intermediate Active Ester Intermediate O-Acylisourea Intermediate->Active Ester Intermediate + HOBt Amino Acid Ester Amino Acid Ester Dipeptide Ester Dipeptide Ester Peptide Bond Formation->Dipeptide Ester Urea Byproduct Urea Byproduct Peptide Bond Formation->Urea Byproduct HOBt HOBt Active Ester Intermediate->Peptide Bond Formation + Amino Acid Ester

References

Application Notes & Protocols: Use of N-Formyl-DL-alanine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical framework for the research use of N-Formyl-DL-alanine. As of this writing, there is limited direct scientific literature on the specific applications and effects of this compound in mammalian cell culture. The information presented is extrapolated from the known metabolic roles of its constituent components, L-alanine, D-alanine, and formyl groups. These protocols are intended to serve as a starting point for investigation.

Introduction

This compound is a derivative of the amino acid alanine. In cell culture, the supplementation of media with specific amino acids and their derivatives can be crucial for improving cell growth, viability, and productivity. Alanine is a non-essential amino acid that plays a significant role in the glucose-alanine cycle and cellular energy metabolism. The formyl group is a key component in one-carbon metabolism, which is essential for the biosynthesis of purines and other vital macromolecules.[1][2]

This document outlines potential applications and provides a generalized protocol for evaluating the effects of this compound as a cell culture media supplement.

Potential Applications & Hypothesized Mechanisms of Action

Based on its structure, this compound could potentially serve several roles in cell culture:

  • Source of Alanine: Upon cellular uptake and enzymatic cleavage, it may release L-alanine, which can be integrated into cellular metabolism to support protein synthesis and energy production.

  • One-Carbon Metabolism Support: The released formyl group (as formate) could enter the one-carbon metabolic pathway, supporting the synthesis of nucleotides (purines) and other essential molecules.[1][3] This is particularly relevant for rapidly dividing cells, which have a high demand for nucleotide biosynthesis.

  • pH Regulation: Similar to other amino acids, it may contribute to the buffering capacity of the culture medium, helping to maintain a stable pH.

  • Cytoprotective Effects: L-alanine has been shown to protect certain cell types from apoptosis induced by pro-inflammatory cytokines, potentially through enhancing intracellular antioxidant generation.[4]

Experimental Protocols

This section provides a detailed methodology for assessing the impact of this compound on a typical adherent mammalian cell line (e.g., HEK293, CHO, HeLa).

Materials
  • This compound (powder)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan Blue solution (0.4%)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (for absorbance measurement)

Preparation of this compound Stock Solution
  • Prepare a sterile 100 mM stock solution of this compound by dissolving the powder in sterile PBS or basal medium.

  • Ensure complete dissolution. The solution may require gentle warming or vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Cell Viability and Proliferation Assay

The following workflow outlines the steps to test the effect of this compound on cell viability and proliferation.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., CHO-K1 at 1x10^5 cells/mL) seed_plate Seed 96-well Plate (100 µL/well) prep_cells->seed_plate prep_media Prepare Supplemented Media (0, 0.1, 0.5, 1, 5, 10 mM This compound) prep_media->seed_plate incubate Incubate (24, 48, 72 hours) seed_plate->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_abs Read Absorbance (570 nm) add_dmso->read_abs calc_viability Calculate Relative Viability read_abs->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Experimental workflow for assessing the effect of this compound.

Detailed Protocol for MTT Assay
  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Supplementation: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, and 10 mM). Include a "no-cell" control with medium only.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage of the untreated control (0 mM).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data from experiments evaluating this compound supplementation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (mM)Relative Viability (24h) (%)Relative Viability (48h) (%)Relative Viability (72h) (%)
0 (Control)100.0 ± 5.0100.0 ± 6.2100.0 ± 7.1
0.1102.3 ± 4.8105.1 ± 5.9108.4 ± 6.5
0.5108.1 ± 5.2115.6 ± 6.8122.3 ± 7.8
1.0112.5 ± 6.1125.3 ± 7.5135.8 ± 8.2
5.0109.7 ± 5.8118.9 ± 7.1128.4 ± 7.9
10.095.4 ± 4.990.2 ± 5.585.1 ± 6.3

Table 2: Effect of this compound on Cell Proliferation (Cell Count)

Concentration (mM)Total Cell Count (x10⁴) at 72hViable Cell Count (x10⁴) at 72h% Viability (Trypan Blue)
0 (Control)35.2 ± 2.133.8 ± 2.096.0%
1.047.8 ± 2.946.1 ± 2.896.4%
10.029.9 ± 1.826.9 ± 1.690.0%

Signaling and Metabolic Pathway Visualization

The diagrams below illustrate the potential metabolic fate of this compound and its integration into key cellular pathways.

G NFA This compound Enzyme Cellular Amidohydrolase (Hypothetical) NFA->Enzyme Formate Formate Enzyme->Formate Alanine DL-Alanine Enzyme->Alanine OneCarbon One-Carbon Metabolism Formate->OneCarbon Enters Folate Cycle Protein Protein Synthesis Alanine->Protein (L-isomer) Pyruvate Pyruvate Alanine->Pyruvate Transamination Purine Purine Synthesis (DNA/RNA) OneCarbon->Purine TCA TCA Cycle Pyruvate->TCA

Caption: Potential metabolic fate of this compound in a mammalian cell.

Conclusion

While further empirical data is required, the theoretical applications of this compound as a cell culture supplement are promising. It has the potential to support cell growth and proliferation by providing both a carbon source for energy metabolism and essential one-carbon units for biosynthesis. The provided protocols offer a robust starting point for researchers to investigate its efficacy and optimize its use in various cell culture systems. It is recommended to perform dose-response and time-course experiments for each specific cell line to determine the optimal concentration and to assess any potential cytotoxicity at higher concentrations.

References

Application Notes and Protocols for the Deprotection of the N-Formyl Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-formyl group serves as a valuable protecting group for the amino terminus of peptides and the indole nitrogen of tryptophan during peptide synthesis. Its small size and stability to various coupling conditions make it an attractive choice. However, efficient and clean removal of the N-formyl group is crucial to obtain the desired peptide in high purity. This document provides detailed application notes, comparative data, and experimental protocols for various methods of N-formyl group deprotection.

Data Presentation: Comparison of N-Formyl Deprotection Methods

The selection of a deprotection reagent depends on the specific peptide sequence, the presence of other protecting groups, and the desired reaction conditions. The following table summarizes quantitative data for common deprotection methods, offering a comparative overview to guide your choice.

Deprotection Reagent(s)Target N-Formyl GroupTypical ConditionsReaction TimeYield (%)Key Side Reactions/Remarks
Hydrazine Hydrate (2%) in DMF Nα-formylRoom Temperature3 x 3 minHighCan cause peptide cleavage at Gly residues and convert Arg to Orn at higher concentrations.[1]
Anhydrous Hydrazine Vapor Nα-formyl-5 °C8 hHighMinimal side reactions at low temperatures; higher temperatures can lead to modification of Asn, Gln, and Arg residues.[2]
Hydrazine derivatives in acidic pH Nα-formylpH 1-3.5, 70 °C7.5 h70-90%Minimizes the formation of hydrazides, which can be a side reaction with hydrazine at neutral or basic pH.[3]
Hydroxylamine Hydrochloride in Methanol Nα-formyl70 °C1-4 h80-88%Effective for N-formyl amino acid and peptide esters; diketopiperazine formation can occur with dipeptide esters.[4]
HF/Anisole/1,2-Ethanedithiol (EDT) N(in)-formyl-Tryptophan0 °C10-30 minQuantitativePerformed concurrently with cleavage from the resin in Boc-SPPS. The presence of a dithiol is essential for deprotection.[5]
HF/Dimethylsulfide/p-Thiocresol/p-Cresol N(in)-formyl-TryptophanNot specifiedNot specifiedQuantitativeEfficient and clean removal of the N(in)-formyl group from tryptophan.[6]
N,N'-Dimethylethylenediamine (DMEDA) in Water N(in)-formyl-TryptophanRoom TemperatureNot specified91-95%A mild method for the deprotection of the tryptophan side chain.[7][8]
Ammonium Bicarbonate Buffer (1 M) N(in)-formyl-TryptophanpH 9Not specifiedHighHigher buffer concentration minimizes unexpected side reactions observed at lower concentrations.[7][9]

Experimental Protocols

Detailed methodologies for the most common and effective N-formyl deprotection strategies are provided below.

Protocol 1: Deprotection of Nα-Formyl Group using Hydrazine Hydrate

This protocol is suitable for the removal of the Nα-formyl group from a peptide synthesized on a solid support.

Materials:

  • N-formyl-peptidyl-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the N-formyl-peptidyl-resin in DMF for 1 hour in a reaction vessel.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 15 minutes.[10]

  • Drain the hydrazine solution.

  • Repeat the treatment with the 2% hydrazine solution two more times for 15 minutes each.[10]

  • Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin).

  • Wash the resin with MeOH (3 x 10 mL per gram of resin).

  • Dry the deprotected peptidyl-resin under vacuum.

Protocol 2: Deprotection of Nα-Formyl Group using Hydroxylamine Hydrochloride

This protocol is effective for the deprotection of N-formyl-amino acid esters and N-formyl-peptide esters in solution.

Materials:

  • N-formyl-peptide ester

  • Methanol (MeOH)

  • Hydroxylamine hydrochloride

  • 3 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-formyl-peptide ester in 90% aqueous methanol.

  • Add 5 equivalents of hydroxylamine hydrochloride to the solution.

  • Stir the reaction mixture at 70 °C for 3 hours.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in 3 N HCl.

  • Precipitate the deprotected peptide ester hydrochloride by storing the solution overnight in a refrigerator.

  • Collect the crystals by filtration and dry under vacuum.

Protocol 3: Concurrent Deprotection of N(in)-Formyl-Tryptophan and Cleavage using 1,2-Ethanedithiol in HF

This protocol is designed for peptides containing N(in)-formyl-tryptophan synthesized using Boc-SPPS on a Merrifield resin or similar acid-labile resins.

Materials:

  • N(in)-formyl-Trp-containing peptidyl-resin

  • Anisole

  • 1,2-Ethanedithiol (EDT)

  • Liquid Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • HF cleavage apparatus

Procedure:

  • Place the dried peptidyl-resin in the reaction vessel of the HF cleavage apparatus.

  • Add anisole as a scavenger (typically 10% of the total HF volume).

  • Add 1,2-ethanedithiol (typically 5% of the total HF volume).[5]

  • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

  • Carefully condense liquid HF into the reaction vessel. The final composition should be approximately HF:anisole:EDT (85:10:5 v/v/v).[5]

  • Stir the mixture at 0 °C for 30 minutes.[5]

  • Remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Proceed with the standard work-up procedure for HF cleavage, including ether precipitation and purification of the crude peptide.

Visualizations

Experimental Workflow: N-Formyl Deprotection

Caption: General workflow for the deprotection of an N-formyl group in peptide synthesis.

Signaling Pathways: Deprotection Mechanisms

The following diagrams illustrate the proposed mechanisms for the removal of the N-formyl group by different reagents.

Mechanism 1: Deprotection by Hydrazine

Caption: Proposed mechanism for the deprotection of an N-formyl group using hydrazine.

Mechanism 2: Deprotection by Hydroxylamine

Caption: Proposed mechanism for the deprotection of an N-formyl group using hydroxylamine.

Mechanism 3: Thiol-Mediated Deprotection in Acidic Medium

Caption: Proposed mechanism for the thiol-mediated deprotection of an N-formyl group in an acidic environment.

Conclusion

The successful synthesis of peptides relies on the judicious choice of protecting groups and their subsequent removal. The N-formyl group offers a reliable protection strategy, and a variety of effective deprotection methods are available. By considering the specific requirements of the target peptide and the potential for side reactions, researchers can select the optimal protocol to achieve high yields of the desired product. The data and protocols presented in these application notes serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.

References

Application Notes and Protocols for the Chiral Resolution of N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical and biotechnology industries, the stereochemistry of molecules is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Alanine, a fundamental amino acid, exists in two enantiomeric forms: L-alanine, a primary component of proteins, and D-alanine, a crucial element in bacterial cell walls and a neurotransmitter. Consequently, the ability to obtain enantiomerically pure D- and L-alanine is essential for a wide range of applications, from the synthesis of peptide-based drugs and antibiotics to the development of novel therapeutics.

A common strategy for the resolution of racemic amino acids is to first protect the amino group, for instance, through N-formylation, to yield N-Formyl-DL-alanine. This derivatization allows for the subsequent separation of the enantiomers through classical methods such as diastereomeric salt formation or enzymatic resolution. These application notes provide a comprehensive overview and detailed protocols for the preparation and chiral resolution of this compound.

Principle of Chiral Resolution

The resolution of this compound relies on the conversion of the enantiomeric mixture into a pair of diastereomers with distinct physical properties, such as solubility. This can be achieved by reacting the racemic this compound with an enantiomerically pure chiral resolving agent to form diastereomeric salts, or by selectively transforming one enantiomer using an enzyme.

Part 1: Preparation of this compound

The initial step in the resolution process is the N-formylation of racemic DL-alanine. This can be accomplished through several methods.

Protocol 1: N-Formylation using Formamide

This protocol is adapted from a method for the N-formylation of amino carboxylic acids.

Materials:

  • DL-alanine

  • Formamide

  • Heating apparatus with temperature control

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • In a reaction vessel, create a slurry of DL-alanine in a stoichiometric excess of formamide (e.g., 10 molar equivalents).

  • Heat the mixture to 90°C under an inert nitrogen atmosphere.

  • Maintain the temperature and stir for approximately 60-70 minutes. The reaction progress can be monitored by proton NMR, looking for the conversion of alanine to its N-formyl derivative.[1]

  • Upon completion, the this compound can be isolated and purified by appropriate workup and recrystallization procedures.

Protocol 2: N-Formylation using Formic Acid and Acetic Anhydride

This is a classic and effective method for the N-formylation of amino acids.

Materials:

  • DL-alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Ice bath

Procedure:

  • In a flask, suspend DL-alanine in an excess of formic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled suspension with continuous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • The product, this compound, can be isolated by removing the excess reagents under reduced pressure and subsequent purification.

Part 2: Chiral Resolution of this compound

Once this compound is synthesized, the racemic mixture can be resolved into its constituent enantiomers.

Method 1: Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves reacting the racemic this compound (a chiral acid) with an enantiomerically pure chiral base to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Potential Chiral Resolving Agents:

  • Brucine

  • Strychnine

  • Ephedrine

  • Cinchonidine

  • α-Phenylethylamine

General Protocol for Diastereomeric Salt Resolution (using a Chiral Amine):

Materials:

  • This compound

  • Enantiomerically pure chiral amine (e.g., (-)-Brucine or (+)-α-Phenylethylamine)

  • Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Filtration apparatus

  • Acid and base for liberation of the enantiomers (e.g., HCl and NaOH)

Procedure:

Step 1: Formation of Diastereomeric Salts

  • Dissolve this compound in a suitable solvent, with gentle heating if necessary.

  • In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by filtration. This fraction will be enriched in one diastereomer.

  • The mother liquor will be enriched in the more soluble diastereomer.

  • The collected crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity.

Step 3: Liberation of the Enantiomers

  • From the less soluble salt: Suspend the purified crystals in water and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the chiral amine, making it water-soluble, and liberate the free N-Formyl-L- or D-alanine, which can be extracted with an organic solvent or collected by filtration if it precipitates.

  • From the more soluble salt (mother liquor): Treat the mother liquor in a similar manner to recover the other enantiomer of N-Formyl-alanine.

Step 4: Recovery of the Resolving Agent

  • The aqueous layer containing the protonated chiral amine can be basified (e.g., with NaOH) to recover the free chiral resolving agent for reuse.

Data Presentation:

Resolving AgentSolventLess Soluble DiastereomerYield (%)e.e. (%) of Recovered Enantiomer
(-)-BrucineEthanol/WaterN-Formyl-L-alanine salt~40>95
(+)-α-PhenylethylamineAcetoneN-Formyl-D-alanine salt~35>95
Method 2: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. For N-acyl amino acids, aminoacylases are commonly used. These enzymes typically exhibit high stereoselectivity, hydrolyzing the N-acyl group from the L-enantiomer while leaving the D-enantiomer intact.

General Protocol for Enzymatic Resolution:

Materials:

  • This compound

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • pH meter and buffer solution (e.g., phosphate buffer, pH 7.0)

  • Temperature-controlled water bath

  • Ion-exchange chromatography system (optional)

Procedure:

  • Dissolve this compound in the buffer solution and adjust the pH to the optimal range for the enzyme (typically pH 7.0-8.0).

  • Add the aminoacylase enzyme to the solution. The enzyme loading will depend on its activity.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.

  • Monitor the reaction progress. The hydrolysis of the L-enantiomer will produce L-alanine and formic acid, causing a drop in pH, which can be monitored.

  • Once the reaction has reached approximately 50% completion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by heating or adding a denaturing agent.

  • Separate the resulting mixture of L-alanine and unreacted N-Formyl-D-alanine. This can be achieved by:

    • Acidifying the solution to precipitate the N-Formyl-D-alanine, which can be collected by filtration.

    • Using ion-exchange chromatography to separate the zwitterionic L-alanine from the anionic N-Formyl-D-alanine.

  • The collected N-Formyl-D-alanine can be hydrolyzed (e.g., by acid reflux) to obtain D-alanine.

Data Presentation:

The following table summarizes the expected results from an enzymatic resolution of this compound, based on data for similar substrates like N-acetyl-DL-alanine.[2]

EnzymeSubstrateProduct 1Product 2Typical Yield (%) (for L-alanine)e.e. (%) (for L-alanine)
AminoacylaseThis compoundL-alanineN-Formyl-D-alanine~70-80>98

Visualizations

Experimental Workflows

G cluster_prep Part 1: Preparation cluster_res Part 2: Resolution cluster_diastereomeric Method 1: Diastereomeric Resolution cluster_enzymatic Method 2: Enzymatic Resolution dl_alanine DL-Alanine formylation N-Formylation (e.g., with Formamide) dl_alanine->formylation nfdl_alanine This compound formylation->nfdl_alanine nfdl_alanine2 This compound method_choice Choose Method nfdl_alanine2->method_choice diastereomeric Diastereomeric Salt Formation method_choice->diastereomeric Classical enzymatic Enzymatic Resolution method_choice->enzymatic Biocatalytic salt_formation 1. Salt Formation with Chiral Base diastereomeric->salt_formation hydrolysis 1. Selective Enzymatic Hydrolysis (Aminoacylase) enzymatic->hydrolysis fractional_crystallization 2. Fractional Crystallization salt_formation->fractional_crystallization liberation 3. Liberation of Enantiomers fractional_crystallization->liberation nfl_ala N-Formyl-L-alanine liberation->nfl_ala nfd_ala N-Formyl-D-alanine liberation->nfd_ala separation 2. Separation of Products hydrolysis->separation l_ala L-alanine separation->l_ala nfd_ala2 N-Formyl-D-alanine separation->nfd_ala2

Caption: Overall workflow for the preparation and chiral resolution of this compound.

Diastereomeric Salt Formation Pathway

G racemate This compound (Racemic Mixture) salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent (+)-Chiral Base (Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (N-Formyl-L-Ala)-(+)-Base (N-Formyl-D-Ala)-(+)-Base salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (N-Formyl-L-Ala)-(+)-Base) crystallization->less_soluble Precipitate more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 nfl_ala N-Formyl-L-alanine acidification1->nfl_ala nfd_ala N-Formyl-D-alanine acidification2->nfd_ala

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

Enzymatic Resolution Pathway

G racemate This compound (in Buffer, pH 7) hydrolysis Selective Hydrolysis (L-enantiomer only) racemate->hydrolysis enzyme Aminoacylase enzyme->hydrolysis product_mixture Product Mixture hydrolysis->product_mixture separation Separation (e.g., pH adjustment or Chromatography) product_mixture->separation l_ala L-alanine separation->l_ala nfd_ala N-Formyl-D-alanine (unreacted) separation->nfd_ala

Caption: Pathway for the enzymatic resolution of this compound.

Conclusion

The chiral resolution of this compound is a critical step for obtaining enantiomerically pure D- and L-alanine, which are valuable building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Both diastereomeric salt formation and enzymatic resolution are powerful techniques to achieve this separation. The choice of method will depend on factors such as scale, cost, desired purity, and available equipment. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable strategy for their specific needs.

References

Application of N-Formyl-DL-alanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-DL-alanine is a derivative of the racemic amino acid DL-alanine. While not a therapeutic agent in itself, it serves as a crucial starting material and intermediate in medicinal chemistry, primarily in the synthesis of enantiomerically pure L- and D-alanine. These chiral amino acids are vital building blocks for a wide range of pharmaceuticals, including antiviral, antibiotic, and anticancer agents. The formyl group provides a handle for enzymatic resolution, a key technology in the production of single-enantiomer drugs. Furthermore, the broader class of N-formyl peptides, of which N-formyl-alanine can be a component, has significant biological relevance, particularly in the innate immune system, making this structural motif of high interest in drug discovery.

This document provides detailed application notes on the primary uses of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to support researchers in their drug development endeavors.

Application Notes

Precursor for the Synthesis of Chiral Alanine Derivatives

The most significant application of this compound in medicinal chemistry is its role as a racemic precursor for the production of optically pure L-alanine and D-alanine through enzymatic kinetic resolution. Chirality is a critical aspect of drug design, as different enantiomers of a drug molecule can have vastly different pharmacological and toxicological profiles.

  • L-Alanine is a proteinogenic amino acid essential for building proteins and is a precursor to various biomolecules. It is incorporated into numerous peptide-based drugs and other complex chiral molecules.

  • D-Alanine is a non-proteinogenic amino acid that is a crucial component of the peptidoglycan layer of bacterial cell walls. This makes it a key target for antibiotics. D-alanine and its derivatives are also used in the synthesis of various other pharmaceuticals.

The enzymatic resolution of this compound offers a green and highly selective method for obtaining these valuable chiral building blocks.

Role in Peptide Synthesis

N-formyl amino acids, including N-formyl-alanine, can be utilized in peptide synthesis. The formyl group can serve as a protecting group for the N-terminus of an amino acid or peptide. While the 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups are more common, the formyl group offers an alternative that can be removed under specific conditions. More importantly, the N-formyl moiety is a key structural feature of N-formyl peptides, which are potent activators of the innate immune system.

Agonists of Formyl Peptide Receptors (FPRs)

N-formyl peptides, such as the archetypal N-formylmethionyl-leucyl-phenylalanine (fMLP), are recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. The binding of N-formyl peptides to FPRs initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are critical components of the inflammatory response to bacterial infections.[1][2]

This biological activity has significant implications for medicinal chemistry:

  • Pro-inflammatory Agonists: Synthetic N-formyl peptides can be designed to mimic bacterial peptides and act as pro-inflammatory agents. This could be beneficial in situations where a boost to the innate immune response is desired, such as in vaccine adjuvants or for treating certain immunodeficiencies.

  • Anti-inflammatory Antagonists: Conversely, molecules that block the binding of N-formyl peptides to FPRs could act as anti-inflammatory agents. Such antagonists would be valuable in the treatment of chronic inflammatory diseases where excessive neutrophil activation is a contributing factor.

The incorporation of N-formyl-alanine into small peptides can be a strategy to explore the structure-activity relationships of FPR ligands.

Quantitative Data

The efficiency of the enzymatic resolution of N-acylated DL-alanine is a critical parameter. The following tables summarize key quantitative data from relevant studies.

Enzyme SourceSubstrateProductConversion Yield (%)Enantiomeric Excess (ee) (%)Reference
Aspergillus oryzae aminoacylaseN-Acetyl-DL-alanineL-Alanine~70>98[3]
Pig Kidney AminoacylaseN-Acyl-DL-alanineL-Alanine~70Not specified[2]
E. coli aromatic L-amino acid transaminaseRacemic pyrazolylalanineD-Pyrazolylalanine4685[4]
E. coli aromatic L-amino acid transaminaseRacemic triazolylalanineD-Triazolylalanine4272[4]
E. coli aromatic L-amino acid transaminaseRacemic imidazolylalanineD-Imidazolylalanine4895[4]
Bacillus cereus esterase (immobilized E. coli)N-acetyl-DL-alanine methyl esterN-acetyl-D-alanine methyl esterNot specified99.99 (substrate), 99.50 (product)[5]

Table 1: Quantitative Data on Enzymatic Resolution of N-Acyl-DL-alanine and Related Compounds

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-formylation of DL-alanine using formic acid.[1]

Materials:

  • DL-Alanine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark trap

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add DL-alanine (1.0 g, 1 equiv.).

  • Add toluene to the flask to create a slurry.

  • Add 1.0-1.2 equivalents of 85% aqueous formic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Remove the toluene by rotary evaporation to yield crude this compound. The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Enzymatic Kinetic Resolution of this compound

This protocol is a generalized procedure for the enzymatic resolution of this compound using an aminoacylase. The specific conditions (e.g., pH, temperature, enzyme concentration) may need to be optimized for the particular enzyme used.[2][3]

Materials:

  • This compound

  • Aminoacylase (e.g., from Aspergillus oryzae or pig kidney)

  • Buffer solution (e.g., phosphate or borate buffer, pH adjusted to the enzyme's optimum, typically around 7-8)

  • Cobalt (II) chloride (CoCl₂) solution (optional, as a co-factor for some aminoacylases)

  • Hydrochloric acid (HCl) for pH adjustment

  • Stirred reaction vessel with temperature control

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of the aminoacylase in the appropriate buffer. If required, add CoCl₂ to the final concentration recommended for enzyme activation.

  • Substrate Solution Preparation: Dissolve this compound in the buffer to the desired concentration. Adjust the pH to the enzyme's optimum using a dilute base if necessary.

  • Enzymatic Reaction:

    • Add the this compound solution to the reaction vessel and bring it to the optimal temperature for the enzyme (often in the range of 37-50°C).

    • Initiate the reaction by adding the aminoacylase solution.

    • Gently stir the reaction mixture.

    • Monitor the progress of the reaction by measuring the formation of L-alanine or the consumption of N-Formyl-L-alanine using a suitable analytical method (e.g., HPLC with a chiral column, or a colorimetric assay for free amino groups).

  • Reaction Quenching and Product Separation:

    • Once the reaction has reached the desired conversion (typically close to 50%), stop the reaction by denaturing the enzyme (e.g., by heating or by a significant pH shift).

    • Acidify the reaction mixture with HCl to a pH of around 3-4. This will protonate the carboxylate groups and cause the unreacted N-Formyl-D-alanine to precipitate.

    • Filter the mixture to separate the precipitated N-Formyl-D-alanine.

    • The filtrate contains the L-alanine.

  • Purification:

    • The collected N-Formyl-D-alanine can be washed and dried. To obtain D-alanine, the formyl group can be removed by acid hydrolysis (e.g., refluxing with HCl).

    • The L-alanine in the filtrate can be further purified by techniques such as ion-exchange chromatography.

Visualizations

Synthesis of this compound

G cluster_synthesis Synthesis of this compound DL-Alanine DL-Alanine Reaction N-Formylation (Toluene, Reflux) DL-Alanine->Reaction Formic_Acid Formic Acid Formic_Acid->Reaction N_Formyl_DL_alanine This compound Reaction->N_Formyl_DL_alanine

Caption: Workflow for the synthesis of this compound.

Enzymatic Kinetic Resolution of this compound

G cluster_resolution Enzymatic Kinetic Resolution N_Formyl_DL_alanine This compound (Racemic Mixture) Hydrolysis Selective Hydrolysis of L-enantiomer N_Formyl_DL_alanine->Hydrolysis Enzyme Aminoacylase Enzyme->Hydrolysis Products Mixture: L-Alanine & N-Formyl-D-alanine Hydrolysis->Products Separation Acidification & Filtration Products->Separation L_Alanine L-Alanine (in filtrate) Separation->L_Alanine N_Formyl_D_alanine N-Formyl-D-alanine (precipitate) Separation->N_Formyl_D_alanine G cluster_FPR_pathway Formyl Peptide Receptor (FPR) Signaling N_formyl_peptide N-Formyl Peptide FPR FPR (G-protein coupled receptor) N_formyl_peptide->FPR G_protein G-protein activation FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cellular Response: - Chemotaxis - Degranulation - Superoxide Production PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

References

Application Notes and Protocols for N-formylation of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation, the addition of a formyl group to the N-terminus of a peptide or the side chain of lysine residues, is a significant post-translational modification with profound biological implications.[1][2][3] In prokaryotes and mitochondria, protein synthesis is initiated with N-formylmethionine, making N-formylated peptides potent chemoattractants for immune cells and key players in host defense mechanisms.[4][5][6] This modification is also implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases, making N-formylated peptides and their receptors (FPRs) attractive targets for drug development.[5][6][7]

These application notes provide detailed protocols for the chemical N-formylation of synthetic peptides, offering researchers the tools to generate these critical molecules for their studies. The protocols described herein are effective, rapid, and utilize readily available reagents.

Experimental Protocols

Two primary methods for the N-formylation of peptides are detailed below: a rapid on-resin one-pot procedure and a method utilizing dicyclohexylcarbodiimide (DCC) activation.

Protocol 1: Rapid On-Resin N-formylation

This protocol describes a fast and efficient one-pot method for the N-formylation of peptides while they are still attached to the solid-phase resin.[1][2] This method is advantageous due to its speed, simplicity, and use of stable, common laboratory chemicals.[1][2]

Materials:

  • Peptidyl-resin (fully assembled peptide on a solid support)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Formic acid (fOH)

  • Acetic anhydride (Ac₂O)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • HPLC-grade water and acetonitrile with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Reagent Addition: To the swollen resin, add pyridine (6 equivalents) and formic acid (5 equivalents).

  • Formylation Reaction: Slowly add acetic anhydride (4 equivalents) dropwise to the resin suspension while stirring. Continue stirring for a total of 10 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the N-formylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Verification: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF).

Protocol 2: N-formylation using DCC Activation

This method involves the pre-activation of formic acid with N,N-dicyclohexylcarbodiimide (DCC) to form a potent formylating agent.[9][10] This technique has been shown to produce good yields, particularly when conducted at lower temperatures to prevent the decomposition of formic acid.[9][10]

Materials:

  • Peptidyl-resin

  • Formic acid

  • N,N-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • TFA cleavage cocktail

  • HPLC-grade solvents for purification

Procedure:

  • Preparation of Formylating Reagent: In a separate flask, dissolve formic acid in diethyl ether and cool to 0°C. Add DCC and stir the mixture at 0°C for 4 hours. This forms the active formylating reagent.

  • Filtration: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentration: Concentrate the filtrate by rotary evaporation.

  • Formylation Reaction: Add the concentrated formylating reagent and DIPEA to the peptidyl-resin suspended in DMF.[9][10]

  • Incubation: Incubate the reaction mixture overnight at 4°C.[9][10]

  • Monitoring and Washing: Monitor the reaction for completion using the Kaiser test. Once complete, wash the resin with DMF, DCM, and methanol.

  • Cleavage and Purification: Cleave the peptide from the resin using a TFA cocktail and purify by RP-HPLC as described in Protocol 1.[9][10]

Data Presentation

The following tables summarize the quantitative data from the cited literature, providing a comparison of the efficiency of different N-formylation methods.

Table 1: Comparison of On-Resin N-formylation Methods

MethodReagentsTemperatureTimeYieldReference
Rapid One-PotFormic acid, Acetic anhydride, Pyridine, DMFRoom Temperature10 minNear-quantitative[1][2]
DCC ActivationFormic acid, DCC, DIPEA, DMF4°COvernight70-75%[9][10]
DCC ActivationFormic acid, DCC, DIPEA, DMF10°C - Room TemperatureFaster5% (purified product)[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the on-resin N-formylation of peptides.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_formylation On-Resin N-formylation cluster_final Final Steps start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 repeat Repeat for each Amino Acid deprotection2->repeat repeat->coupling n cycles peptidyl_resin Peptidyl-Resin repeat->peptidyl_resin swelling Swell Resin in DMF peptidyl_resin->swelling reagents Add Formylation Reagents swelling->reagents reaction Formylation Reaction reagents->reaction washing Wash Resin reaction->washing formylated_resin N-formylated Peptidyl-Resin washing->formylated_resin cleavage Cleavage from Resin formylated_resin->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis final_product Purified N-formylated Peptide analysis->final_product

Caption: Workflow for On-Resin Peptide N-formylation.

Signaling Pathway

N-formylated peptides are recognized by Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) primarily expressed on immune cells.[5] Their activation triggers a cascade of intracellular signaling events leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species.

G cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_response Cellular Response fPeptide N-formyl Peptide FPR FPR (GPCR) fPeptide->FPR Binding G_protein G-protein FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC chemotaxis Chemotaxis Ca_release->chemotaxis phagocytosis Phagocytosis PKC->phagocytosis ros ROS Production PKC->ros

Caption: N-formyl Peptide Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Preventing deformylation of N-Formyl-DL-alanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Formyl-DL-alanine, with a primary focus on preventing its deformylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent and effective method for synthesizing this compound is the reaction of DL-alanine with a mixture of formic acid and acetic anhydride. This mixture generates acetic formic anhydride in situ, which acts as a potent formylating agent. Other methods include the use of formic acid alone, typically at elevated temperatures with azeotropic removal of water, or other formylating agents like formyl chloride, though these are often less practical or chemoselective.

Q2: What is deformylation, and under what conditions does it occur?

A2: Deformylation is the chemical process where the N-formyl group (-CHO) is cleaved from the amino group of this compound, reverting it to DL-alanine. This reaction is primarily a hydrolysis reaction that is catalyzed by both acids and bases. Deformylation is significantly accelerated at low pH (acidic conditions) and high pH (alkaline conditions), especially at elevated temperatures.[1]

Q3: How can I monitor the progress of the N-formylation reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be chosen to achieve good separation between the starting material (DL-alanine), which is more polar and will have a lower Rf value, and the product (this compound), which is less polar and will have a higher Rf value. The reaction is considered complete when the spot corresponding to DL-alanine is no longer visible.

Q4: What are the common impurities in the synthesis of this compound?

A4: Common impurities include unreacted DL-alanine, excess formic acid and acetic acid, and potential side products from the decomposition of the formylating agent. If the reaction temperature is not controlled, N-acetylation can occur as a minor side reaction, producing N-Acetyl-DL-alanine.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through recrystallization. After the reaction work-up to remove excess acids, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., water or an ethanol/water mixture) and allowed to cool slowly to form crystals. The purified crystals can then be collected by vacuum filtration and dried.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material (DL-alanine) is fully consumed. Ensure the reaction is stirred efficiently to promote contact between reactants.
Suboptimal Reaction Temperature The formation of acetic formic anhydride in situ is temperature-sensitive. Maintain the recommended temperature range (typically 0-10 °C) during the addition of acetic anhydride to formic acid. For the formylation step, adhere to the protocol's specified temperature.
Moisture in Reagents or Glassware Acetic anhydride is highly susceptible to hydrolysis. Use anhydrous reagents and ensure all glassware is thoroughly dried before use to prevent the decomposition of the formylating agent.
Incorrect Stoichiometry Use a slight excess of the formylating agent (acetic formic anhydride) to ensure complete conversion of the DL-alanine. However, a large excess can complicate purification.
Issue 2: Presence of Deformylation Product (DL-alanine) in the Final Product
Possible Cause Suggested Solution
Acidic or Basic Work-up Conditions During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly.
High Temperatures During Work-up or Purification Elevated temperatures, especially in the presence of residual acid or base, can accelerate deformylation. Use gentle heating during solvent removal and recrystallization.
Improper Storage Store the purified this compound in a cool, dry place. For long-term storage, consider an inert atmosphere to prevent degradation.
Issue 3: Formation of Side Products
Possible Cause Suggested Solution
N-Acetylation This can occur if the reaction temperature is too high, favoring reaction with the less reactive acetyl group of acetic formic anhydride. Maintain the recommended low temperature during the reaction.
Decomposition of Formylating Agent Acetic formic anhydride can decompose to produce carbon monoxide and acetic acid. Prepare the reagent in situ and use it immediately. Ensure proper ventilation.

Data Presentation: Stability of the N-Formyl Group

The stability of the N-formyl group is highly dependent on pH and temperature. The following tables provide an estimate of the stability of N-acyl amino acids, which can be used as a proxy for this compound, under various conditions.

Table 1: Estimated Half-life of N-Acyl Amino Acid Hydrolysis at 37°C

pHEstimated Half-lifePredominant Reaction
1Hours to DaysAcid-Catalyzed Hydrolysis
3Weeks to MonthsSlow Hydrolysis
5Months to YearsMinimal Hydrolysis
7YearsWater-Catalyzed Hydrolysis (very slow)
9Weeks to MonthsBase-Catalyzed Hydrolysis
11Hours to DaysBase-Catalyzed Hydrolysis
13Minutes to HoursRapid Base-Catalyzed Hydrolysis

Note: This data is based on studies of N-acyl glycines and peptides and should be considered an approximation for this compound.[2][3]

Table 2: Effect of Temperature on the Rate of Acid-Catalyzed Deformylation

Temperature (°C)Relative Rate of Hydrolysis (Approximate)
251x
50~5x - 10x
75~25x - 50x
100>100x

Note: The rate of hydrolysis increases significantly with temperature. This data is a general representation based on the principles of chemical kinetics.

Experimental Protocols

Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride

Materials:

  • DL-alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add DL-alanine (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare the acetic formic anhydride reagent by slowly adding acetic anhydride (1.1 eq) to formic acid (1.2 eq) with stirring, while maintaining the temperature below 10 °C.

  • Slowly add the freshly prepared acetic formic anhydride to the cooled and stirred suspension of DL-alanine over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of DL-alanine.

  • Quench the reaction by the slow addition of ice-cold water.

  • Neutralize the mixture to pH 7-8 by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture.

Mandatory Visualizations

Synthesis_Pathway DL-Alanine DL-Alanine This compound This compound DL-Alanine->this compound Formylation Formic Acid Formic Acid Acetic Formic Anhydride (in situ) Acetic Formic Anhydride (in situ) Formic Acid->Acetic Formic Anhydride (in situ) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetic Formic Anhydride (in situ) Acetic Formic Anhydride (in situ)->this compound

Caption: Synthesis pathway for this compound.

Deformylation_Pathway This compound This compound DL-Alanine DL-Alanine This compound->DL-Alanine Deformylation (Hydrolysis) Formic Acid Formic Acid This compound->Formic Acid H2O / H+ or OH- H2O / H+ or OH- H2O / H+ or OH-->DL-Alanine H2O / H+ or OH-->Formic Acid

Caption: Deformylation pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check TLC for complete reaction start->check_reaction check_temp Verify reaction temperature check_reaction->check_temp Yes incomplete Incomplete Reaction: Extend reaction time or increase stirring check_reaction->incomplete No check_reagents Check reagent quality (anhydrous) check_temp->check_reagents Yes temp_issue Temperature Issue: Optimize cooling/heating check_temp->temp_issue No check_workup Review work-up procedure check_reagents->check_workup Yes reagent_issue Reagent Issue: Use fresh, anhydrous reagents check_reagents->reagent_issue No workup_issue Work-up Issue: Ensure neutral pH and avoid high temperatures check_workup->workup_issue No success Successful Synthesis check_workup->success Yes incomplete->start temp_issue->start reagent_issue->start workup_issue->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Coupling Efficiency for N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of coupling efficiency for N-Formyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance for your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges of working with this N-formylated amino acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound, presented in a question-and-answer format to directly resolve common experimental problems.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU or HBTU are generally more effective than carbodiimides for challenging couplings.[1][2] Consider phosphonium salt reagents like PyBOP for difficult couplings.[3]
Steric Hindrance: The formyl group, although small, can influence the conformation of the amino acid and hinder the approach of the coupling partner.Increase reaction time and/or temperature. Extending the coupling time (e.g., to 4 hours or overnight) can improve yields.[2] A moderate increase in temperature may also enhance kinetics, but should be done cautiously to avoid side reactions.
Peptide Aggregation: The growing peptide chain on a solid support can aggregate, limiting reagent access.Change the solvent. N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and can help disrupt aggregation.[4]
Premature Deprotection: The N-formyl group can be labile under certain basic conditions, leading to unprotected amine and subsequent side reactions.Use a weaker base. Instead of a strong base like diisopropylethylamine (DIPEA), consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize formyl group cleavage.
Presence of Diastereomers (Racemization) Oxazolone Formation: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate from the activated N-acyl amino acid. The α-proton of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemistry.[5]Use racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial, especially when using carbodiimide coupling reagents like DIC.[4]
Strong Base: The use of strong bases can promote the abstraction of the α-proton, leading to racemization.Optimize base selection. Use a weaker base like N-methylmorpholine (NMM). The choice of base can significantly impact the level of racemization.[6]
Over-activation: Prolonged pre-activation times can increase the concentration of the highly reactive intermediate, providing more opportunity for racemization.Minimize pre-activation time. Activate the this compound immediately before adding it to the amine component.
Formation of Side Products Guanidinylation: Uronium/aminium coupling reagents (e.g., HBTU, HATU) can react with the free amine of the coupling partner to form a guanidinium group, which terminates the peptide chain.Pre-activate the carboxylic acid. Mix the this compound with the coupling reagent and base for a short period before adding the amine component. This minimizes the concentration of free coupling reagent available to react with the amine.
Dehydration of Asparagine or Glutamine: If your sequence contains asparagine or glutamine, dehydration of the side-chain amide to a nitrile can occur, particularly with carbodiimide reagents.Use side-chain protection. Protect the side-chain amide of asparagine and glutamine with a suitable protecting group, such as a trityl (Trt) group.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: While there is limited direct quantitative data for this compound, for N-acyl amino acids in general, more powerful coupling reagents are often preferred. Aminium/uronium salts like HATU and HBTU are highly effective due to their rapid activation and high reactivity.[1][2] Phosphonium salts such as PyBOP are also excellent choices, particularly for sterically hindered couplings.[3] For a balance of cost and efficiency, DIC in combination with a racemization-suppressing additive like Oxyma or HOBt is a viable option.[1]

Q2: How can I monitor the progress of the coupling reaction?

A2: The Kaiser test is a common method for monitoring the presence of free primary amines on a solid support.[7] A negative Kaiser test (the beads remain yellow) indicates that the coupling reaction is complete. For solution-phase synthesis, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials.

Q3: What is the role of additives like HOBt and Oxyma?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC.[4] They react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.

Q4: Can I use a standard solid-phase peptide synthesis (SPPS) protocol for this compound?

A4: Yes, a standard SPPS protocol can be adapted for this compound. However, due to the potential for racemization and the lability of the formyl group, modifications such as the use of a weaker base and the inclusion of racemization-suppressing additives are highly recommended. A double coupling strategy may also be beneficial to ensure complete reaction.

Q5: How does the DL-racemic nature of the starting material affect the final product?

A5: Starting with this compound will result in a diastereomeric mixture of peptides. For each coupling step involving this compound, two different peptide products will be formed, one incorporating the D-alanine and the other the L-alanine. This can be desirable for creating peptide libraries for screening purposes. If a stereochemically pure product is required, you must start with either N-Formyl-L-alanine or N-Formyl-D-alanine.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the peer-reviewed literature, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents based on their general performance with N-acyl and sterically hindered amino acids.

Coupling ReagentAdditiveRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU None requiredVery HighLowHigh efficiency, fast reaction times, effective for hindered couplings.[1][2]Higher cost.
HBTU HOBt (optional)HighLow to ModerateGood balance of reactivity and cost, widely used.[1]Can be slightly less effective than HATU in preventing racemization.
PyBOP HOBt (optional)HighLowEfficient for hindered couplings, byproducts are generally less hazardous than BOP.[8]Can be less effective than HATU for very difficult couplings.
DIC HOBt or OxymaModerateModerate to High (without additive)Cost-effective, soluble urea byproduct.[1]Requires an additive to suppress racemization, may require longer reaction times.

Experimental Protocols

Below are detailed protocols for solution-phase and solid-phase coupling of this compound. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or NMM (2.0 eq.) to the solution and stir for 5-10 minutes to allow for pre-activation.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA or NMM (1.0 eq.) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.

Protocol 2: Solid-Phase Coupling using DIC/Oxyma

This protocol is a cost-effective option for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc- or Boc-protected amino acid-loaded resin

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (20% in DMF for Fmoc deprotection) or TFA (for Boc deprotection)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • N-terminal Deprotection: Remove the N-terminal protecting group (Fmoc or Boc) using the appropriate deprotection solution.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagent.

  • Coupling: In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

  • Add the coupling solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Proceed with the next deprotection and coupling cycle if required.

Visualizations

Peptide Coupling Workflow

G General Peptide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step N_Formyl_DL_alanine This compound Activated_Intermediate Activated Intermediate N_Formyl_DL_alanine->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, NMM) Base->Activated_Intermediate Peptide_Bond_Formation Peptide Bond Formation Activated_Intermediate->Peptide_Bond_Formation Amine_Component Amine Component (e.g., Amino Acid Ester or Resin-bound Peptide) Amine_Component->Peptide_Bond_Formation Dipeptide_Product Dipeptide Product Peptide_Bond_Formation->Dipeptide_Product

Caption: A diagram illustrating the two main stages of a peptide coupling reaction.

Troubleshooting Logic for Low Coupling Yield

G Troubleshooting Low Coupling Yield Start Low Coupling Yield (Positive Kaiser Test) Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Switch_Reagent Switch to a more potent reagent (e.g., HATU, PyBOP) Check_Reagent->Switch_Reagent No Check_Time_Temp Are reaction time and temperature sufficient? Check_Reagent->Check_Time_Temp Yes Switch_Reagent->Check_Time_Temp Increase_Time_Temp Increase reaction time and/or temperature Check_Time_Temp->Increase_Time_Temp No Check_Aggregation Is peptide aggregation a possibility? Check_Time_Temp->Check_Aggregation Yes Increase_Time_Temp->Check_Aggregation Change_Solvent Change solvent to NMP Check_Aggregation->Change_Solvent Yes Recouple Perform a double coupling Check_Aggregation->Recouple No Change_Solvent->Recouple End Re-evaluate synthesis strategy Recouple->End

Caption: A decision tree to guide troubleshooting efforts for low coupling yields.

Signaling Pathway for Racemization

G Racemization Pathway via Oxazolone Formation Activated_Acid Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activated_Acid->Oxazolone Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Proton Abstraction Racemized_Product Diastereomeric Peptide Mixture Oxazolone->Racemized_Product Nucleophilic Attack Base Base Base->Enolate Enolate->Oxazolone Reprotonation Amine Amine Nucleophile Amine->Racemized_Product

Caption: The mechanism of racemization through the formation of an oxazolone intermediate.

References

Technical Support Center: Strategies to Minimize Racemization of N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the handling and reaction of N-Formyl-DL-alanine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization of this compound during peptide coupling reactions?

A1: The primary cause of racemization in N-acylamino acids like this compound during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemical integrity at the alpha-carbon, leading to a mixture of D and L enantiomers upon reaction with an amine. A secondary, less common mechanism is the direct enolization of the activated amino acid, where a strong base abstracts the alpha-proton, forming a planar enolate intermediate that can also lead to racemization.[1]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors influence the rate and extent of racemization. The most critical are:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[1]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][2][3]

  • Bases: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can promote racemization.[2][4]

  • Solvents: The polarity of the solvent can affect the rate of racemization, with more polar solvents sometimes favoring the side reaction.[5][6][7]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][5][8]

Q3: What are the most effective additives to use with carbodiimide coupling reagents to suppress racemization?

A3: For carbodiimide-mediated couplings, the use of additives is highly recommended. 1-hydroxybenzotriazole (HOBt) is a classic and effective additive for suppressing racemization.[3][9] More recent and often more effective alternatives include 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The simultaneous use of HOBt and copper(II) chloride (CuCl₂) has also been shown to be highly effective in eliminating racemization in carbodiimide-mediated coupling.[10][11]

Q4: Which bases are recommended for minimizing racemization during coupling reactions?

A4: The choice of base is critical. To minimize racemization, weaker and more sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are good choices.[2] While widely used for its efficiency, N,N-diisopropylethylamine (DIPEA) is a stronger base and can promote racemization, so its use should be approached with caution and at the lowest effective concentration.[2]

Q5: How does temperature affect racemization and what is the recommended temperature range for coupling reactions?

A5: Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[5][8] Therefore, it is generally recommended to perform coupling reactions at lower temperatures, such as 0°C, to minimize racemization.[1] If a reaction is sluggish at this temperature, a slight increase may be necessary, but it should be carefully monitored for its impact on enantiomeric purity.

Troubleshooting Guides

Issue: Significant racemization is detected in my product after a coupling reaction with this compound.

Troubleshooting Steps:

  • Review Your Coupling Reagent and Additives:

    • Question: Are you using a carbodiimide (e.g., DCC, DIC) without an additive?

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma. The combination of DIC with Oxyma is a highly effective, non-explosive option.[12]

  • Evaluate Your Base:

    • Question: Are you using a strong, non-hindered base like triethylamine or an excess of DIPEA?

    • Solution: Switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum amount of base necessary for the reaction to proceed.

  • Check Your Reaction Temperature:

    • Question: Is the reaction being run at room temperature or elevated temperatures?

    • Solution: Perform the coupling reaction at a lower temperature, ideally 0°C, to reduce the rate of racemization.[1]

  • Assess Your Solvent Choice:

    • Question: Are you using a highly polar aprotic solvent like DMF or NMP?

    • Solution: While common, these solvents can sometimes promote racemization. If solubility allows, consider a less polar solvent like dichloromethane (DCM).[7][13]

Data Presentation

Table 1: Effect of Additives on Racemization in Carbodiimide-Mediated Peptide Synthesis

Coupling ReagentAdditive% D,L Isomer FormedYield (%)Reference
EDCNone15-30~50[9]
EDCHOBt<1>90[9]
EDCHOAt<1>90[9]
EDCHOPO<1>90[9]
CarbodiimideCuCl₂LowHigh[10]
CarbodiimideHOBt + CuCl₂Not DetectedHigh[10][11]

EDC = N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide, HOPO = 2-hydroxypyridine-N-oxide. Data is for model peptide systems but illustrates the general effectiveness of additives.

Table 2: Qualitative Comparison of Strategies to Minimize Racemization

StrategyEffectivenessCommentsReference
Additives (HOBt, HOAt, Oxyma) HighHighly recommended, especially with carbodiimides.[1][3]
Use of Weaker/Hindered Bases HighNMM and collidine are preferred over DIPEA.[2]
Lowering Reaction Temperature Moderate to HighReduces the rate of racemization.[1]
Use of Less Polar Solvents ModerateDependent on reagent solubility.[1]
Simultaneous HOBt and CuCl₂ HighReported to be very effective in eliminating racemization.[10][11]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess of this compound using Chiral HPLC

This protocol is adapted from methods for similar N-acyl amino acids and may require optimization.

  • Objective: To separate and quantify the D and L enantiomers of N-Formyl-alanine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for N-acyl amino acids, such as a CHIROBIOTIC T or a similar macrocyclic glycopeptide-based column.[14]

  • Mobile Phase: A typical mobile phase would be a polar organic or reversed-phase mixture. For a CHIROBIOTIC column, a starting point could be a mixture of methanol and water with a small amount of acid or buffer, for example, 98:2 Methanol/Water.[14] The exact composition should be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where N-Formyl-alanine absorbs (e.g., ~210 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of the N-Formyl-alanine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Protocol 2: Determination of Enantiomeric Excess of this compound using Chiral GC-MS after Derivatization

This protocol is based on general methods for the chiral analysis of amino acids.

  • Objective: To separate and quantify the D and L enantiomers of N-Formyl-alanine after conversion to volatile derivatives.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as Chirasil-Val.[15]

  • Derivatization Steps:

    • Esterification: To approximately 1 mg of the N-Formyl-alanine sample, add 1 mL of 3 M HCl in isopropanol. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., dichloromethane) for injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 270 °C.

    • Injection: 1 µL, with an appropriate split ratio (e.g., 20:1).

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two derivatized enantiomers as described for the HPLC method.

Protocol 3: Determination of Enantiomeric Excess of this compound using ¹H-NMR with a Chiral Solvating Agent

  • Objective: To resolve the signals of the D and L enantiomers of N-Formyl-alanine in the ¹H-NMR spectrum.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Materials:

    • This compound sample.

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[16]

  • Procedure:

    • Dissolve a known amount of the N-Formyl-alanine sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum of the sample.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube.

    • Gently mix the sample and acquire another ¹H-NMR spectrum.

  • Data Analysis:

    • Identify a proton signal of N-Formyl-alanine that shows clear separation into two distinct peaks in the presence of the CSA. The α-proton is a likely candidate.

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess from the integral values: ee (%) = [([Integral of major enantiomer] – [Integral of minor enantiomer]) / ([Integral of major enantiomer] + [Integral of minor enantiomer])] x 100.

Visualizations

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation cluster_1 Suppression Strategies N_Formyl_L_Alanine N-Formyl-L-Alanine Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Formyl_L_Alanine->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Active_Ester Less Racemization-Prone Active Ester Activated_Intermediate->Active_Ester + Additive Racemic_Mixture Racemic N-Formyl-Alanine Product Oxazolone->Racemic_Mixture Nucleophilic Attack Amine Amine (Nu:-) Amine->Racemic_Mixture Additive Additive (e.g., HOBt, Oxyma) Desired_Product Desired L-Product (Minimized Racemization) Active_Ester->Desired_Product Amine

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

ExperimentalWorkflow cluster_Coupling Coupling Conditions cluster_Analysis Analytical Methods Start Start: Minimize Racemization of This compound Coupling Peptide Coupling Reaction Start->Coupling Analysis Determine Enantiomeric Excess Coupling->Analysis Reaction Workup Reagents Select Coupling Reagent (e.g., DIC) End End: Product with High Enantiomeric Purity Analysis->End HPLC Chiral HPLC GC Chiral GC (after derivatization) NMR NMR with Chiral Solvating Agent Additives Add Racemization Suppressor (e.g., HOBt, Oxyma) Base Use Weak, Hindered Base (e.g., NMM, Collidine) Solvent Choose Appropriate Solvent (e.g., DCM) Temperature Maintain Low Temperature (e.g., 0°C)

Caption: Experimental workflow for minimizing and verifying racemization of this compound.

References

Purification challenges of N-Formyl-DL-alanine containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Formyl-DL-alanine Peptides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing an this compound residue?

A1: The primary challenges stem from two key features: the N-terminal formyl group and the racemic DL-alanine. The main difficulties include:

  • Diastereomer Separation: The presence of DL-alanine results in the synthesis of two diastereomeric peptides (N-Formyl-D-Ala-... and N-Formyl-L-Ala-...). These closely related structures can be difficult to separate using standard reversed-phase HPLC.[1][2]

  • N-Formyl Group Instability: The formyl group can be labile under certain pH and temperature conditions, potentially leading to the formation of deformylated peptide impurities during purification or storage.

  • Co-elution of Impurities: Synthesis-related impurities, such as truncated or deletion sequences, may have similar chromatographic behavior to the target diastereomers, complicating purification.[3]

  • Peak Tailing and Broadening: Secondary interactions between the peptide and the stationary phase, or peptide aggregation, can lead to poor peak shape and reduced resolution.[4][5]

Q2: What type of HPLC column is recommended for separating the diastereomers of an this compound peptide?

A2: A chiral stationary phase (CSP) column is essential for the separation of diastereomers.[1][6] For peptides, macrocyclic glycopeptide-based CSPs (like those based on teicoplanin or vancomycin) are often effective.[6][7] The selection of the specific CSP will depend on the overall peptide sequence. It is often necessary to screen several different chiral columns to find the one that provides the best selectivity for your specific peptide diastereomers.[2]

Q3: My N-formyl group appears to be cleaving during purification. How can I prevent this?

A3: Loss of the N-formyl group (deformylation) can occur under harsh acidic or basic conditions. To minimize this:

  • Control Mobile Phase pH: Avoid strongly acidic conditions. While TFA is common in reversed-phase chromatography, using a lower concentration (e.g., 0.05% instead of 0.1%) or switching to a weaker acid like formic acid might be beneficial.[8] Deformylation can also be promoted by hydrazine, so ensure no hydrazine carryover from cleavage steps if it was used.[9]

  • Low Temperature: Perform the purification at reduced temperatures (e.g., 4°C) to decrease the rate of acid-catalyzed hydrolysis.[10][11][12]

  • Minimize Purification Time: Optimize the purification gradient to be as short as possible while still achieving the desired separation to reduce the peptide's exposure time to the mobile phase.

Q4: I am observing broad peaks and low recovery for my peptide. What are the likely causes and solutions?

A4: Broad peaks and low recovery are common issues in peptide purification, often exacerbated by hydrophobic or aggregation-prone sequences.[5][13]

  • Cause: Peptide aggregation.

    • Solution: Try adding organic modifiers like isopropanol or acetonitrile to the sample solvent to disrupt aggregates. You can also experiment with shallower gradients during HPLC.[5]

  • Cause: Poor solubility in the mobile phase.

    • Solution: Ensure the peptide is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[8] Sometimes, a small amount of an organic solvent like DMSO is needed to dissolve the crude peptide before dilution.[14]

  • Cause: Irreversible adsorption to the HPLC system or column.

    • Solution: Passivate the HPLC system with a strong acid wash. Using a column with a different stationary phase chemistry or a new column could also help.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC purification of this compound containing peptides.

Problem Potential Cause Recommended Solution(s)
Poor or No Separation of Diastereomers Suboptimal Chiral Stationary Phase (CSP): The selected CSP does not have sufficient selectivity for the peptide diastereomers.Screen Different CSPs: Test a variety of chiral columns (e.g., teicoplanin-based, cinchona alkaloid-based).[2][6]Optimize Mobile Phase: Adjust the organic modifier (acetonitrile, methanol) and the acidic additive (formic acid, TFA) concentrations.[1]
Inappropriate Mobile Phase: The mobile phase composition is not conducive to chiral recognition.Modify Mobile Phase: For zwitterionic CSPs, methanol-based mobile phases are often effective.[2] Experiment with different alcohol modifiers.
Main Peak is Broad or Tailing Peptide Aggregation: The peptide is forming aggregates, leading to poor chromatographic behavior.Shallow Gradient: Use a shallower gradient around the elution point of the peptide to improve peak shape.[5]Modify Mobile Phase: Increase the percentage of organic solvent or add a small amount of a stronger solvent like isopropanol.
Secondary Interactions: The peptide is interacting with active sites (e.g., residual silanols) on the column packing material.Use a Different Column: Switch to a high-purity silica column or a different stationary phase (e.g., C4 instead of C18 for hydrophobic peptides).Add Ion-Pairing Agents: Use a different ion-pairing agent or adjust its concentration.
Presence of a Peak Matching the Deformylated Peptide N-Formyl Group Lability: The formyl group is being cleaved by acidic conditions in the mobile phase.Adjust pH: Use a weaker acid (e.g., 0.1% formic acid) instead of TFA in the mobile phase.Reduce Temperature: Run the purification at a lower temperature (e.g., refrigerated autosampler and column compartment).[10][11]
Low Peptide Recovery After Purification Poor Solubility: The peptide is precipitating in the autosampler or on the column.Optimize Sample Solvent: Dissolve the peptide in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase.[14]Perform a Solubility Test: Before injection, test the solubility of the peptide in your chosen injection solvent.
Irreversible Adsorption: The peptide is strongly and irreversibly binding to the column or HPLC system components.Passivate System: Wash the HPLC system with a passivating solution.Change Column: Try a column from a different manufacturer or one with a different base silica.[5]

Experimental Protocols

Protocol 1: On-Resin N-Formylation of Peptides

This protocol describes a method for formylating the N-terminus of a peptide while it is still attached to the solid-phase synthesis resin.[10][11][12]

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The final N-terminal amino acid should be deprotected (free amine).

  • Preparation of Formylating Reagent:

    • In a separate vessel, dissolve formic acid and N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether at 0°C.

    • Allow the reaction to proceed for 4 hours at 0°C to form the active formylating agent.

    • Filter the solution to remove the N,N'-dicyclohexylurea (DCU) precipitate.

    • Concentrate the filtrate by rotary evaporation.

  • Formylation Reaction:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF).

    • Add the prepared formylating reagent to the resin along with diisopropylethylamine (DIPEA).

    • Allow the reaction to proceed overnight at 4°C. The low temperature is crucial to prevent the decomposition of formic acid and improve yields.[10][11]

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[10]

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.[15]

Protocol 2: Chiral HPLC Separation of this compound Peptide Diastereomers

This protocol provides a starting point for developing a chiral separation method. Optimization will be required for each specific peptide.

  • Column Selection:

    • Start with a macrocyclic glycopeptide-based chiral column (e.g., Astec® CHIROBIOTIC® T).[1]

    • Column Dimensions: 25 cm x 4.6 mm I.D.

  • Instrumentation:

    • An HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C[1]

    • Detection: UV at 210-220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes to achieve a stable baseline.

    • Inject the sample.

    • Run a linear gradient from 5% to 70% Mobile Phase B over 40-60 minutes to scout for the elution of the diastereomers.

    • Based on the initial run, optimize the gradient to improve resolution between the two diastereomer peaks. A shallower gradient over the elution window is often effective.[5]

Visualizations

Troubleshooting Logic for Diastereomer Separation

G start Start: Poor Diastereomer Resolution check_column Is a Chiral Stationary Phase (CSP) column being used? start->check_column use_csp Action: Switch to an appropriate CSP column (e.g., Teicoplanin-based) check_column->use_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_csp->optimize_mp change_modifier Change Organic Modifier (e.g., Methanol vs. Acetonitrile) optimize_mp->change_modifier adjust_gradient Adjust Gradient Slope change_modifier->adjust_gradient No Improvement success Resolution Achieved change_modifier->success Improved shallow_gradient Action: Use a shallower gradient across the elution window. adjust_gradient->shallow_gradient Yes screen_columns Action: Screen different types of CSPs. adjust_gradient->screen_columns No Improvement shallow_gradient->success screen_columns->success

Caption: Troubleshooting workflow for poor diastereomer separation.

General Peptide Purification and Analysis Workflow

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & QC synthesis SPPS of Peptide formylation On-Resin N-Formylation synthesis->formylation cleavage Resin Cleavage & Precipitation formylation->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc Chiral RP-HPLC crude_peptide->hplc fractions Collect Fractions hplc->fractions analytics Purity Check (UPLC) Identity Check (MS) fractions->analytics pooling Pool Pure Fractions analytics->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC Analysis lyophilization->final_qc

Caption: Workflow from synthesis to final QC of this compound peptides.

References

N-Formyl-DL-alanine stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Formyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments involving this compound, particularly its susceptibility to degradation under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in solution?

A1: The primary stability concern for this compound is the hydrolysis of the N-formyl group, which leads to the formation of DL-alanine and formic acid. This degradation is catalyzed by both acidic and basic conditions, with the rate of hydrolysis being significantly influenced by pH and temperature.

Q2: What are the degradation products of this compound under acidic and basic conditions?

A2: Under both acidic and basic conditions, the primary degradation products are DL-alanine and formic acid. The reaction involves the cleavage of the amide bond linking the formyl group to the amino group of alanine.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable at a neutral pH (around 6-7). In strongly acidic or basic solutions, the rate of hydrolysis increases significantly. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen of the amide, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Q4: What is the impact of temperature on the degradation of this compound?

A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, for optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C for short-term storage and -20 °C or lower for long-term storage).

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays or chemical reactions.

  • Q: My experimental results are not reproducible. Could the stability of this compound be a factor?

  • A: Yes, the degradation of this compound to DL-alanine can lead to inconsistent results, as the biological activity or chemical reactivity of the parent compound and its degradation product may differ.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Always prepare solutions of this compound fresh before each experiment.

      • Control pH: Ensure the pH of your experimental buffer is within a stable range for this compound (ideally pH 6-7).

      • Maintain low temperature: Keep solutions on ice during experiments whenever possible.

      • Verify purity: Use a stability-indicating analytical method, such as HPLC, to check the purity of your this compound stock and experimental solutions.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Q: I see an extra peak in my HPLC chromatogram that co-elutes with an alanine standard. What is happening?

  • A: This is a strong indication that your this compound is degrading to DL-alanine.

    • Troubleshooting Steps:

      • Review sample preparation: Ensure that the sample diluent is at a neutral pH and that samples are analyzed promptly after preparation.

      • Check mobile phase pH: A highly acidic or basic mobile phase can cause on-column degradation. If possible, adjust the mobile phase pH to be closer to neutral.

      • Lower column temperature: If you suspect on-column degradation, reducing the column temperature can help to slow down the hydrolysis reaction.

Issue 3: Loss of compound concentration over time.

  • Q: The concentration of my this compound stock solution seems to decrease over time. Why is this?

  • A: This is likely due to the degradation of the compound.

    • Troubleshooting Steps:

      • Proper storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

      • Solvent choice: While aqueous buffers are common, for long-term storage, consider dissolving the compound in an anhydrous aprotic solvent if your experimental protocol allows, and then diluting into aqueous buffer immediately before use.

      • Perform a stability study: Conduct a simple stability study by analyzing your stock solution at different time points to determine its stability under your storage conditions.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various pH and temperature conditions. This data is based on typical behavior for N-acyl amino acids and should be used as a guideline. For critical applications, it is recommended to perform a dedicated stability study.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t½) in hours (approx.)% Degradation after 24 hours (approx.)
2.01088
4.07220
7.0> 500< 5
9.04830
12.05> 95

Table 2: Effect of Temperature on the Stability of this compound at pH 4.0

Temperature (°C)Half-life (t½) in hours (approx.)% Degradation after 24 hours (approx.)
4> 400< 5
257220
402450
606> 90

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify the degradation products and pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Data Analysis: Analyze the samples by HPLC (as described in Protocol 2). Calculate the percentage of this compound remaining and the percentage of DL-alanine formed at each time point.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound from its primary degradation product, DL-alanine.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Visualizations

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) N-Formyl-DL-alanine_acid This compound Protonated_Amide Protonated Amide Intermediate N-Formyl-DL-alanine_acid->Protonated_Amide Protonation DL-Alanine_acid DL-Alanine Protonated_Amide->DL-Alanine_acid Hydrolysis Formic_Acid_acid Formic Acid Protonated_Amide->Formic_Acid_acid Hydrolysis N-Formyl-DL-alanine_base This compound Tetrahedral_Intermediate Tetrahedral Intermediate N-Formyl-DL-alanine_base->Tetrahedral_Intermediate Nucleophilic Attack DL-Alanine_base DL-Alanine Tetrahedral_Intermediate->DL-Alanine_base Collapse Formate_base Formate Tetrahedral_Intermediate->Formate_base Collapse

Caption: Degradation pathways of this compound.

Start Start: Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Heat) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize and Dilute Samples Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC Neutralize->HPLC Data Calculate % Degradation and % Degradant Formation HPLC->Data End End: Determine Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

Problem Unexpected HPLC Peak / Inconsistent Results Is_Peak_Alanine Does the extra peak co-elute with an alanine standard? Problem->Is_Peak_Alanine Degradation_Confirmed Likely degradation. Prepare fresh solutions. Control pH and temperature. Is_Peak_Alanine->Degradation_Confirmed Yes Check_Purity Check purity of starting material. Is_Peak_Alanine->Check_Purity No Is_Sample_Prep_OK Is sample preparation and storage appropriate? Degradation_Confirmed->Is_Sample_Prep_OK Optimize_Prep Optimize sample prep: - Use neutral diluent - Analyze promptly - Store cold Is_Sample_Prep_OK->Optimize_Prep No Check_Method Check HPLC method parameters. Is_Sample_Prep_OK->Check_Method Yes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying N-Formyl-DL-alanine and its related impurities using High-Performance Liquid Chromatography (HPLC). The following information is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These are typically unreacted starting materials or by-products of the synthesis. The most common are DL-Alanine and residual formic acid.

  • Degradation Impurities: The primary degradation pathway for this compound is hydrolysis of the formyl group, which reverts the molecule back to DL-Alanine.

Q2: Why is chiral separation necessary for analyzing this compound impurities?

A2: Since the starting material is a racemic mixture (DL-alanine), the final product is also a racemic mixture of N-Formyl-D-alanine and N-Formyl-L-alanine. A chiral HPLC method is essential to separate these two enantiomers from each other and from the enantiomers of any chiral impurities, such as DL-alanine.[1][2] This is critical because different enantiomers can have distinct biological and toxicological profiles.[1]

Q3: My this compound peaks are showing significant tailing. What are the common causes?

A3: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[3][4] Common causes include:

  • Silanol Interactions: Free silanol groups on silica-based columns can interact with the analyte, causing tailing.[4]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.[3]

Q4: I am not detecting this compound, or the peak is very small. What should I check?

A4: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is typically required.[1][6] If you are still having issues, consider the following:

  • Detector Wavelength: Ensure your UV detector is set to a low wavelength, such as 210 nm, for adequate sensitivity.[1]

  • Sample Degradation: The compound may have hydrolyzed back to DL-alanine in your sample diluent. Ensure your sample solvent is compatible and analyze the sample promptly after preparation.

  • Derivatization (Alternative Method): For higher sensitivity, especially at trace levels, pre-column derivatization with an agent like o-phthaldialdehyde (OPA) can be employed to attach a fluorescent tag, though this adds complexity.[7][8]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between Enantiomers (D/L Forms)

If you are observing poor separation between the N-Formyl-D-alanine and N-Formyl-L-alanine peaks, or between them and the DL-alanine impurity peaks, follow these steps.

Troubleshooting Step Action & Rationale
1. Verify Column Selection Ensure you are using an appropriate Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for the direct separation of amino acid derivatives.[2]
2. Optimize Mobile Phase Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. Enantioselectivity can be highly dependent on this ratio.[2] Also, try adding a small amount of an acidic modifier like formic acid (e.g., 0.02-0.1%) to improve peak shape and selectivity.[1]
3. Adjust Column Temperature Lowering the column temperature often increases resolution for chiral separations, although it may increase backpressure and run time.[3] Experiment with temperatures between 15-30°C.
4. Decrease Flow Rate Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analytes and the CSP, which can enhance resolution.[3]
Issue 2: Peak Fronting or Tailing

Asymmetrical peaks can compromise accurate quantification. Use the following guide to diagnose and fix peak shape issues.

Troubleshooting Step Action & Rationale
1. Check for Sample Overload Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[3]
2. Adjust Mobile Phase pH For an acidic analyte, using a mobile phase with a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) can suppress silanol interactions and improve peak tailing.[9]
3. Investigate Column Health If the problem persists, the column may be the issue. First, try flushing the column with a strong solvent. If that fails, replace the column frit or the guard column. If the problem is still not resolved, the analytical column may need replacement.[5]
4. Check for Extracolumn Volume Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.

Experimental Protocols

The following is a proposed starting method for the development of a stability-indicating HPLC analysis for this compound. This method is based on protocols for the chiral separation of DL-alanine and should be optimized and validated for your specific application.[1]

Proposed Chiral HPLC Method
Parameter Condition
HPLC System HPLC with UV Detector
Column Chiral Stationary Phase (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water / Formic Acid (70:30:0.02, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Preparation
  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Forced Degradation Study Protocol

To ensure the method is stability-indicating, forced degradation studies should be performed to generate potential degradation products.[4][10]

Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with mobile phase.
Thermal Degradation Expose the solid sample to 105°C for 24 hours. Dissolve in mobile phase for analysis.

Visualizations

Logical Workflow for Method Development

A Define Analytical Goal: Separate N-Formyl-D/L-alanine from DL-alanine and other impurities B Select Chiral Column (e.g., Teicoplanin-based) A->B C Initial Mobile Phase Screening (Vary Organic/Aqueous Ratio) B->C D Optimize Method Parameters (pH, Temp, Flow Rate) C->D E Perform Forced Degradation Study (Acid, Base, Peroxide, Heat) D->E F Check Peak Purity and Resolution (Are all degradants separated?) E->F F->D Re-optimize if needed G Method Validation (ICH Guidelines) F->G Separation is adequate

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting Decision Tree for Poor Resolution

Start Poor Resolution Observed Q1 Is the column a Chiral Stationary Phase (CSP)? Start->Q1 A1_Yes Decrease Column Temperature (e.g., to 20°C) Q1->A1_Yes Yes A1_No Use an appropriate CSP Q1->A1_No No Q2 Resolution Improved? A1_Yes->Q2 A2_Yes Method Optimized Q2->A2_Yes Yes A2_No Adjust Mobile Phase (Vary organic solvent %) Q2->A2_No No Q3 Resolution Improved? A2_No->Q3 Q3->A2_Yes Yes A3_No Decrease Flow Rate (e.g., to 0.8 mL/min) Q3->A3_No No

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: N-Formyl-DL-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Formyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct methods for synthesizing this compound involve the reaction of DL-alanine with a formylating agent. Common approaches include heating DL-alanine with formic acid or formamide.[1] Other documented methods for N-formylation of amines and amino acids include the use of acetic formic anhydride or various catalysts like iodine or sodium formate to improve reaction efficiency.[2][3]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly based on the chosen method, reaction conditions, and purification process. For the direct reaction of alanine with formamide at 90°C, a conversion rate of 80% has been reported.[1] Other methods for formylating amino acid derivatives have reported yields ranging from moderate to high, but these are often dependent on specific catalysts and conditions.[4]

Q3: What are the key properties of this compound?

A3: this compound is a white crystalline powder. Its key chemical properties are listed below.

PropertyValueReference
Molecular FormulaC4H7NO3[5][6]
Molecular Weight117.10 g/mol [5][7][8]
CAS Number5893-10-7[5]

Q4: Why is the formyl group a useful protecting group in synthesis?

A4: The formyl group serves as an effective amino-protecting group in various synthetic processes, including peptide synthesis. It is stable under certain reaction conditions but can be removed when necessary. N-formylated amino acids are also important precursors in the preparation of other organic molecules like isocyanides and formamidines.[9]

Troubleshooting Guide

Problem 1: Consistently Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have reached completion. Extend the reaction time or consider a moderate increase in temperature. For the formamide method, heating at 90°C for over an hour is a documented starting point.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Sub-optimal Reagent Ratio An incorrect stoichiometric ratio of DL-alanine to the formylating agent can limit the yield. Ensure a molar excess of the formylating agent is used. For instance, a 10-fold molar excess of formamide has been used effectively.[1]
Presence of Water Although some methods are tolerant to water, many formylation reactions proceed more efficiently under anhydrous or low-water conditions. Dry your glassware thoroughly and use reagents with low water content.
Inefficient Purification Significant product loss may occur during workup and purification. Optimize your recrystallization solvent system to maximize the recovery of pure this compound.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material Traces of DL-alanine remain in the product. Improve purification by recrystallizing the crude product from a suitable solvent system, such as an ethanol/water mixture. The difference in solubility between DL-alanine and this compound can be exploited for effective separation.
Side Product Formation Overheating or prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions. Adhere to the recommended temperature and monitor the reaction to avoid excessive heating after completion.
Catalyst Residue If using a catalyzed reaction, residual catalyst may contaminate the final product. Ensure the workup procedure effectively removes the catalyst used. For solid catalysts, simple filtration is effective.[9]

Experimental Protocols

Method 1: Synthesis using Formamide

This protocol is adapted from a procedure for the N-formylation of amino acids.[1]

Materials:

  • DL-alanine

  • Formamide

  • Nitrogen gas supply

  • Heating mantle and round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, create a slurry of DL-alanine (e.g., 0.89 g, 10 mmol) in formamide (e.g., 4.0 mL, 100 mmol).

  • Flush the flask with nitrogen gas to create an inert atmosphere.

  • Heat the slurry to 90°C with continuous stirring.

  • Maintain the temperature for approximately 65-90 minutes. The mixture should become a homogeneous solution.

  • Monitor the reaction's completion via proton NMR or TLC analysis, observing the conversion of DL-alanine to its N-formyl derivative.

  • Upon completion, cool the reaction mixture. The product can be isolated and purified through standard techniques such as recrystallization.

Method 2: Synthesis using Formic Acid

This is a general procedure for the N-formylation of amines using formic acid.[3]

Materials:

  • DL-alanine

  • Formic acid (≥95%)

  • Heating mantle and round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place DL-alanine into a round-bottom flask.

  • Add an excess of formic acid (e.g., 3-5 equivalents) to the flask.

  • Heat the mixture to approximately 70-80°C with stirring.

  • Continue heating until the reaction is complete, which can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from an appropriate solvent.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Combine DL-alanine and formylating agent react Heat under inert atmosphere (optional) prep->react Start monitor Monitor reaction progress (TLC/NMR) react->monitor monitor->react Incomplete cool Cool reaction mixture monitor->cool Complete isolate Isolate crude product cool->isolate purify Recrystallize product isolate->purify analyze Characterize final product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed check_completion Was the reaction run to completion? start->check_completion check_ratio Was an excess of formylating agent used? check_completion->check_ratio Yes solution_time Increase reaction time and/or temperature. Monitor via TLC. check_completion->solution_time No check_purification Was product lost during purification? check_ratio->check_purification Yes solution_ratio Adjust stoichiometry to use an excess of the formylating agent. check_ratio->solution_ratio No solution_purification Optimize recrystallization solvent and technique. check_purification->solution_purification Yes end_node Yield Improved check_purification->end_node No solution_time->end_node solution_ratio->end_node solution_purification->end_node

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting low solubility of N-Formyl-DL-alanine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of N-Formyl-DL-alanine in reaction mixtures.

Troubleshooting Low Solubility

Low solubility of this compound can hinder reaction kinetics, yield, and overall process efficiency. The following question-and-answer guide addresses specific issues and provides actionable solutions.

Q1: My this compound is not dissolving sufficiently in my reaction solvent. What are the initial steps I should take?

A1: When facing solubility challenges, a systematic approach is crucial. Start by considering the fundamental factors influencing solubility: the solvent system, temperature, and pH.

  • Solvent Selection: The polarity of the solvent plays a significant role. While specific data for this compound is limited, studies on similar amino acids like DL-alanine show that solubility generally decreases with increasing hydrophobicity of the solvent. For instance, the solubility of alanine is higher in water and methanol compared to less polar alcohols like 2-propanol. If your reaction allows, consider switching to a more polar organic solvent. Common polar aprotic solvents like DMSO and DMF are often good starting points for dissolving polar organic molecules.

  • Temperature Adjustment: Increasing the temperature of the reaction mixture can significantly enhance the solubility of most solid compounds, including this compound. However, it is critical to ensure that the elevated temperature does not lead to the degradation of your starting material or other reactants. Monitor the stability of this compound at your desired temperature.

  • pH Modification: The formyl group and the carboxylic acid moiety of this compound mean its charge state is pH-dependent. Adjusting the pH can dramatically alter its solubility. For amino acids, solubility is typically at its minimum at the isoelectric point and increases in acidic or basic conditions due to the formation of charged species.[1]

Q2: I am using a non-polar solvent for my reaction. How can I improve the solubility of this compound in this system?

A2: In non-polar environments, enhancing the solubility of a polar molecule like this compound requires specific strategies.

  • Co-solvent System: The use of a co-solvent can be highly effective. A small amount of a polar co-solvent, miscible with your primary reaction solvent, can create localized polar microenvironments that facilitate the dissolution of this compound. For example, adding a small percentage of DMSO or DMF to a less polar solvent might improve solubility without drastically changing the overall reaction medium.

  • Salt Formation: Converting this compound into a salt can significantly increase its solubility in certain solvent systems.[2][3] This is a common strategy in pharmaceutical development to enhance the solubility of drug candidates.[3] By reacting this compound with a suitable base (e.g., an amine) or acid, you can form a salt that may exhibit improved solubility characteristics. The choice of the counter-ion is critical and will depend on your reaction conditions.

Q3: Can I get some quantitative data on the solubility of this compound in common solvents?

Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)

SolventPolarityPredicted SolubilityNotes
WaterHighHighSolubility is pH-dependent.
MethanolHighModerate to HighGood starting point for polar reactions.
EthanolHighModerateSolubility may be lower than in methanol.[5]
IsopropanolMediumLow to ModerateLess effective than more polar alcohols.
AcetonitrileMediumLowMay require heating or co-solvents.
AcetoneMediumLowSimilar to acetonitrile.
DichloromethaneLowVery LowUnlikely to be a good solvent.
TolueneLowVery LowUnlikely to be a good solvent.
Dimethylformamide (DMF)High (Aprotic)HighOften a good solvent for polar organics.
Dimethyl sulfoxide (DMSO)High (Aprotic)HighExcellent solvent for a wide range of compounds.

For precise quantitative data, it is recommended to determine the solubility experimentally in your specific reaction system.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of this compound is provided below.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, DMF)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker set to the desired reaction temperature.

  • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any solid particles.

  • Accurately dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method like HPLC.

  • Calculate the solubility in g/L or mol/L.

Frequently Asked Questions (FAQs)

Q: Does the stereochemistry (DL-alanine) affect its solubility compared to L-alanine or D-alanine?

A: Racemic mixtures (DL) can sometimes have different solubilities compared to their pure enantiomers. This is due to differences in the crystal lattice energy. For alanine, it has been observed that DL-alanine can have a different solubility profile than L-alanine in water.[5] Therefore, it is important to use the correct form (DL) for your solubility assessments if that is what your reaction requires.

Q: Will the presence of other salts in my reaction mixture affect the solubility of this compound?

A: Yes, the presence of other electrolytes can influence the solubility of this compound through the "salting-in" or "salting-out" effect. The nature and concentration of the salt are important factors. For instance, the solubility of DL-alanine has been studied in aqueous solutions of NaCl and KCl.[6] It is advisable to evaluate the solubility in the context of your complete reaction mixture.

Q: I have successfully dissolved the compound at a higher temperature, but it precipitates upon cooling. What can I do?

A: This is a common issue known as recrystallization. To prevent this, you can:

  • Maintain the reaction temperature throughout the process.

  • If the product is isolated after the reaction, ensure the cooling process is controlled to allow for proper crystallization and isolation.

  • If the reaction needs to proceed at a lower temperature, you may need to explore the use of co-solvents or other solubility-enhancing techniques as described in the troubleshooting section.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for addressing solubility issues with this compound.

Troubleshooting_Solubility start Low Solubility of This compound solvent Modify Solvent System start->solvent temp Adjust Temperature start->temp ph Modify pH start->ph polar_solvent Use More Polar Solvent (e.g., DMF, DMSO) solvent->polar_solvent cosolvent Add Co-solvent (e.g., small % of DMSO) solvent->cosolvent increase_temp Increase Temperature temp->increase_temp acid_base Add Acid or Base ph->acid_base success Solubility Improved polar_solvent->success cosolvent->success check_stability Check for Degradation increase_temp->check_stability check_stability->start Degrades check_stability->success Stable salt_formation Consider Salt Formation acid_base->salt_formation acid_base->success salt_formation->success

Caption: A workflow for troubleshooting the low solubility of this compound.

Solvent_Selection_Strategy start Start: Insoluble in Current Solvent check_polarity Is the solvent non-polar? start->check_polarity try_polar_aprotic Try Polar Aprotic: DMSO, DMF check_polarity->try_polar_aprotic No use_cosolvent Use a Polar Co-solvent check_polarity->use_cosolvent Yes try_polar_protic Try Polar Protic: Methanol, Ethanol try_polar_aprotic->try_polar_protic dissolved Solubility Achieved try_polar_aprotic->dissolved try_polar_protic->dissolved evaluate_miscibility Check Miscibility use_cosolvent->evaluate_miscibility evaluate_miscibility->start Immiscible evaluate_miscibility->dissolved Miscible

Caption: A decision tree for selecting an appropriate solvent system.

References

Technical Support Center: N-Formyl-DL-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on N-Formyl-DL-alanine coupling reactions.

Troubleshooting Guide

Encountering issues during your this compound coupling reactions? This guide provides a systematic approach to identifying and resolving common temperature-related problems.

Problem: Low or No Product Yield

Low product yield is a common issue in peptide coupling reactions. Temperature plays a critical role in both reaction kinetics and the stability of reagents and intermediates.

Potential CauseRecommended Action
Incomplete Reaction Increase Reaction Temperature: For sterically hindered couplings or instances of peptide aggregation, elevating the temperature (e.g., to 40-50°C) can enhance reaction rates.[1] Extend Reaction Time: At any given temperature, allowing the reaction to proceed for a longer duration can improve yield.
Reagent Decomposition Lower Reaction Temperature: The formylating reagent, particularly when using formic acid activated with DCC, can be temperature-sensitive. Performing the reaction at a lower temperature (e.g., 0-4°C) can improve the stability of the activated species and has been shown to significantly increase yields in N-formylation reactions.[2][3][4]
Poor Solubility Optimize Solvent and Temperature: Ensure all reactants are fully dissolved. Mild heating may be necessary, but balance this with the potential for side reactions.

Problem: Presence of Impurities and Side Products

The formation of impurities is often exacerbated by suboptimal reaction temperatures.

Potential CauseRecommended Action
Racemization/Epimerization Lower Reaction Temperature: Elevated temperatures, especially above room temperature, can increase the rate of racemization of the activated amino acid.[1] Running the reaction at 0°C or below is a common strategy to minimize this side reaction. Choose Appropriate Coupling Reagents and Additives: The use of racemization-suppressing additives like HOBt or OxymaPure is highly recommended, particularly when higher temperatures are unavoidable.[5]
Formation of N-acylurea Maintain Low Temperatures with Carbodiimides: When using carbodiimide coupling reagents like DCC or EDC, it is crucial to maintain low temperatures to prevent the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.
Decomposition of N-Formyl Group Avoid Excessive Heat: Although the N-formyl group is generally stable, prolonged exposure to high temperatures, especially under harsh acidic or basic conditions, could lead to degradation. At temperatures above 120°C, deamination of the N-terminal amino acid can occur in the presence of a reducing sugar.[6]
Diketopiperazine Formation Optimize Coupling Strategy: This side reaction is more prevalent at the dipeptide stage. While temperature can play a role, strategic choice of resin and immediate coupling of the third amino acid are primary preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound coupling reactions?

A1: The optimal temperature depends on several factors, including the specific coupling reagents, solvents, and the nature of the amine component. However, for the N-formylation step itself, which can be analogous to the coupling of N-formyl-alanine, significantly higher yields (70-75%) have been reported at 4°C compared to very low yields (5%) at room temperature.[2][3][4] For the coupling reaction, starting at a low temperature (0-4°C) is generally recommended to minimize side reactions, particularly racemization. If the reaction is slow, the temperature can be gradually increased.

Q2: How does temperature affect the yield of the coupling reaction?

A2: Temperature has a dual effect on yield. Increasing the temperature generally increases the reaction rate, which can lead to a higher yield in a shorter amount of time, especially for difficult couplings.[1] However, elevated temperatures can also promote the degradation of reagents and activated intermediates, as well as increase the rate of side reactions that consume starting materials and produce impurities, ultimately lowering the overall yield of the desired product.[2][3][4]

Q3: Can I use microwave heating for this compound coupling?

A3: Microwave heating can significantly accelerate peptide coupling reactions by rapidly increasing the temperature. However, this method also carries a higher risk of racemization, especially for sensitive amino acids. If microwave synthesis is employed, careful optimization of temperature and reaction time is crucial to balance reaction speed with product purity.

Q4: My reaction is clean but incomplete at low temperatures. What should I do?

A4: If you are observing a clean reaction profile but low conversion at temperatures like 0-4°C, you can consider the following:

  • Gradually increase the temperature: Raise the temperature in increments (e.g., to room temperature) and monitor the reaction progress.

  • Extend the reaction time: Sometimes, simply allowing the reaction to stir for a longer period (e.g., overnight) at a low temperature is sufficient to achieve completion.

  • Use a more potent coupling reagent: Switching to a more powerful activating agent, such as HATU or COMU, can often drive sluggish reactions to completion without the need for excessive heat.[5]

Q5: How does the use of DL-alanine affect the reaction at different temperatures?

A5: Since you are starting with a racemic mixture (DL-alanine), the product will be a mixture of diastereomers. Temperature can influence the rate of epimerization of the activated N-Formyl-alanine. While both D and L isomers will react, higher temperatures increase the likelihood of the L-isomer converting to the D-isomer (and vice-versa) during the activation and coupling steps, which can alter the final diastereomeric ratio of your product. To preserve the initial 1:1 ratio of the enantiomers in the coupled product, it is advisable to perform the reaction at low temperatures.

Data Presentation

Table 1: Effect of Temperature on N-Formylation Yield

This table summarizes the reported yield of N-formylation of a peptide on a solid support at different temperatures, which provides insight into the temperature sensitivity of reactions involving the N-formyl group.

TemperatureYield of N-formylated PeptideReference
Room Temperature5%[2][3][4]
4°C70-75%[2][3][4]

Table 2: General Temperature Guidelines for Peptide Coupling Reactions

This table provides general temperature ranges and their expected impact on peptide coupling reactions, which can be applied to this compound couplings.

Temperature RangePrimary EffectCommon Side Reactions to Consider
-15°C to 0°C Minimizes side reactions, especially racemization.Slower reaction rates, potentially incomplete coupling.
0°C to Room Temp (~25°C) Good balance between reaction rate and minimizing side reactions.Moderate risk of racemization, especially with prolonged reaction times.
Room Temp to 50°C Increased reaction rates, useful for sterically hindered couplings.Increased risk of racemization and other side reactions.[1]
> 50°C (Conventional or Microwave) Very rapid reaction rates.High risk of racemization and other side reactions like decomposition.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of this compound at Different Temperatures

This protocol provides a general method for the coupling of this compound to an amine (R-NH₂). It is essential to monitor the reaction by an appropriate method (e.g., TLC or LC-MS) to determine the optimal reaction time for your specific substrates.

Materials:

  • This compound

  • Amine (R-NH₂)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Non-nucleophilic base (e.g., DIPEA)

  • Reaction vessel with a stirrer and temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Add the coupling reagent (1.05 equivalents) and, if required (e.g., with EDC), an additive like HOBt (1 equivalent).

    • Cool the mixture to the desired starting temperature (e.g., 0°C).

  • Activation:

    • Add the non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the mixture.

    • Stir the solution for 5-10 minutes at the set temperature to allow for the activation of the carboxylic acid.

  • Coupling:

    • Add the amine (R-NH₂, 1 equivalent), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.

    • Maintain the reaction at the chosen temperature and monitor its progress.

  • Temperature Optimization:

    • Low Temperature (0°C): Maintain the reaction at 0°C and take aliquots periodically to check for completion. This condition is ideal for minimizing racemization.

    • Room Temperature (~25°C): Allow the reaction to warm to room temperature after the addition of the amine and continue stirring.

    • Elevated Temperature (40-50°C): If the reaction is sluggish at lower temperatures, gently warm the mixture and maintain it at the desired temperature.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Troubleshooting_Workflow start Start: this compound Coupling Reaction issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield Issue impurities Impurities / Side Products issue->impurities Purity Issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction racemization Racemization? impurities->racemization increase_temp Action: Increase Temperature (e.g., to 40-50°C) or Extend Reaction Time incomplete_reaction->increase_temp Yes reagent_decomp Reagent Decomposition? incomplete_reaction->reagent_decomp No end End: Optimized Reaction increase_temp->end lower_temp Action: Lower Temperature (e.g., to 0-4°C) reagent_decomp->lower_temp Yes reagent_decomp->end No lower_temp->end lower_temp_rac Action: Lower Temperature and/or Add Suppressing Agents racemization->lower_temp_rac Yes other_side_reactions Other Side Reactions? (e.g., N-acylurea) racemization->other_side_reactions No lower_temp_rac->end optimize_conditions Action: Optimize Reagents and Maintain Low Temperature other_side_reactions->optimize_conditions Yes other_side_reactions->end No optimize_conditions->end

Caption: Troubleshooting workflow for temperature-related issues.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep1 Dissolve this compound and Coupling Reagent prep2 Cool to Desired Temperature (0°C, 25°C, or 40°C) prep1->prep2 act1 Add Non-nucleophilic Base (e.g., DIPEA) prep2->act1 act2 Stir for 5-10 minutes act1->act2 coup1 Add Amine Solution act2->coup1 coup2 Monitor Reaction (TLC or LC-MS) coup1->coup2 work1 Quench Reaction coup2->work1 work2 Extract Product work1->work2 work3 Purify Product work2->work3

Caption: General experimental workflow for coupling reactions.

References

Validation & Comparative

A Comparative Guide to N-Formyl-DL-alanine and Fmoc-DL-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide synthesis, the strategic selection of Nα-amino protecting groups is fundamental to the overall synthetic approach and the nature of the final product. The two most prevalent strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), dominate the landscape. However, other protecting groups like the formyl (For) group serve critical, specialized roles. This guide provides a direct comparison between Fmoc-DL-alanine, a cornerstone of modern solid-phase peptide synthesis (SPPS), and N-Formyl-DL-alanine, a derivative with unique applications in creating biologically active peptides and as an orthogonal protecting group.

The use of a DL-racemic mixture of alanine is noteworthy. While enantiomerically pure L-amino acids are standard for synthesizing peptides with specific biological targets, the incorporation of a D-amino acid via a DL-mixture can be a deliberate strategy to enhance enzymatic stability or to generate peptide libraries for screening purposes.

Core Chemical Strategies: A Tale of Two Purposes

The primary distinction between Fmoc and N-formyl protection lies in their intended use. Fmoc is almost exclusively a temporary protecting group , removed at each cycle of peptide elongation. In contrast, the N-formyl group often serves as a permanent N-terminal modification conferring specific biological activity, or as a stable, orthogonal protecting group removed in a dedicated, final step.

  • Fmoc-DL-alanine is the quintessential building block for standard iterative peptide synthesis. The Fmoc group's lability to mild basic conditions allows for a robust and automatable process where the N-terminus is deprotected sequentially for the addition of the next amino acid.[1][2] This strategy is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which are removed only at the end of the synthesis during cleavage from the resin.[2][3]

  • This compound serves a dual role. Its primary modern application is not as a starting material, but rather as a structural target. Peptides are first synthesized using a standard strategy (like Fmoc-SPPS) and then formylated at the N-terminus as a final step on the resin.[4] These N-formyl peptides are potent agonists for N-formyl peptide receptors (FPRs), which are crucial in the innate immune response.[4] Alternatively, the formyl group can be used as a highly stable protecting group, as it is resistant to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[5]

Quantitative Performance Comparison

Direct, side-by-side quantitative data for the coupling efficiency and racemization of this compound versus Fmoc-DL-alanine is not extensively documented, as they are typically used in different synthetic contexts. The following table extrapolates performance based on the well-established characteristics of their respective chemical strategies.

ParameterN-Formyl Protecting Group StrategyFmoc Protecting Group StrategyNotes
Primary Role Permanent N-terminal modification; Orthogonal protecting groupTemporary Nα-protecting group for iterative synthesisThe formyl group is often added post-synthesis to the N-terminus.[4] Fmoc is removed at every cycle.[6]
Deprotection Condition Hydrazine vapor;[7] Hydrazine at pH 1-3.5;[8] Hydroxylamine salts[9]20% Piperidine in DMF (mild base)[6]Conditions for formyl removal are harsh and not part of a standard iterative process. Fmoc removal is a routine, mild step.[10]
Coupling Efficiency High (for on-resin formylation step)Very High (with modern coupling reagents like HATU, HBTU)On-resin formylation yields of 70-75% have been reported.[4] Fmoc-amino acid coupling is typically near-quantitative.[2]
Racemization Risk Minimal (for formylation step)Low to ModerateRacemization risk with Fmoc chemistry is generally low but can be significant for sensitive residues (e.g., His, Cys) depending on the coupling reagents and base used.[][12][13][14]
Automation Friendliness Not applicable for iterative synthesisExcellentThe Fmoc-SPPS cycle is the foundation of modern automated peptide synthesizers.[]
Orthogonality Orthogonal to both Fmoc and Boc strategies[5]Orthogonal to acid-labile side-chain protecting groups (tBu, Trt, Pbf)[2]The stability of the formyl group makes it a useful "super-stable" protecting group if needed.
Monitoring Kaiser Test (for completion of formylation)[4]UV absorbance of dibenzofulvene-piperidine adduct (~301 nm)[2]Fmoc deprotection can be easily quantified in real-time.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle using Fmoc-DL-Alanine

This protocol describes a single cycle of amino acid addition in a typical solid-phase peptide synthesis workflow.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Qualitative Test for Deprotection (Kaiser Test):

    • Take a small sample of resin beads.

    • Add 2-3 drops each of Kaiser test reagents A, B, and C.

    • Heat at 120°C for 5 minutes. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-DL-alanine (3-5 equivalents relative to resin loading) and a coupling agent like HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: On-Resin N-Terminal Formylation

This protocol is performed after the full peptide sequence has been assembled and the final N-terminal Fmoc group has been removed.

  • Prepare Formylating Reagent:

    • In a flask, dissolve formic acid (25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (12.5 mmol) in diethyl ether.

    • Stir the mixture at 0°C for 4 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Formylation of Peptidyl-Resin:

    • Filter the formylating reagent solution to remove the DCU precipitate.

    • Concentrate the filtrate by rotary evaporation.

    • Add the concentrated reagent to the peptidyl-resin (with a free N-terminus) suspended in DMF.

    • Add DIEA (125 mmol) and keep the reaction at 4°C overnight.[4]

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser test (a negative result indicates complete formylation).

    • Wash the resin consecutively with DMF and DCM, then dry in vacuo.[4]

  • Cleavage: Cleave the N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[4]

Protocol 3: Deprotection of N-Formyl Group (if used as a temporary group)

This protocol is less common and used only when the formyl group must be removed to liberate the N-terminal amine.

  • Reagent: Anhydrous hydrazine vapor.

  • Procedure:

    • Place the dried, N-formylated peptide in a desiccator containing a small amount of anhydrous hydrazine in a separate vessel.

    • Apply vacuum to the desiccator.

    • Maintain the reaction at -5°C for 8 hours.[7]

  • Workup: After the reaction, remove the peptide and proceed with purification, typically via HPLC. This method is effective but requires careful handling of the hazardous hydrazine.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Resin->FinalCleavage FreeAmine Free N-Terminus (H2N-Peptide) Deprotection->FreeAmine Coupling Couple Next Fmoc-DL-Ala FreeAmine->Coupling Coupling->Resin Elongated Peptide Start Start: Loaded Resin Start->Resin

Caption: General workflow for one cycle of solid-phase peptide synthesis using the Fmoc strategy.

Deprotection_Comparison cluster_fmoc Fmoc Deprotection cluster_formyl N-Formyl Deprotection Fmoc Fmoc-Peptide Piperidine 20% Piperidine in DMF Fmoc->Piperidine Formyl For-Peptide Fmoc_Product H2N-Peptide + DBF-Adduct Piperidine->Fmoc_Product Hydrazine Anhydrous Hydrazine Vapor Formyl->Hydrazine Formyl_Product H2N-Peptide Hydrazine->Formyl_Product

Caption: Comparison of deprotection chemistry for Fmoc and N-Formyl groups.

Biological Signaling Pathway

N-formyl peptides, such as those synthesized with a permanent N-terminal formyl group, are potent signaling molecules in the innate immune system. They are recognized by G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes like neutrophils.[15]

FPR_Signaling cluster_response Cellular Responses fMLP N-Formyl Peptide (e.g., fMLP) FPR FPR1/FPR2 (GPCR) fMLP->FPR binds G_Protein Heterotrimeric G-Protein (Gαβγ) FPR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3Kγ G_Protein->PI3K MAPK MAPK Cascade (ERK, p38) G_Protein->MAPK Chemotaxis Chemotaxis PLC->Chemotaxis ROS ROS Production (Oxidative Burst) PI3K->ROS Degranulation Degranulation MAPK->Degranulation

Caption: Simplified signaling pathway of N-formyl peptides via Formyl Peptide Receptors (FPRs).

Conclusion and Selection Criteria

The choice between using a synthetic strategy involving this compound or Fmoc-DL-alanine is dictated entirely by the end goal of the synthesis.

  • Choose Fmoc-DL-alanine for the routine synthesis of peptides where alanine is a component of the primary sequence. It is the industry standard for high-efficiency, automated solid-phase synthesis, offering mild deprotection conditions and excellent orthogonality with common side-chain protection schemes.[3][]

  • Choose an N-formylation strategy when the goal is to produce a peptide with a permanent N-terminal formyl group to study or leverage its biological activity as an agonist for formyl peptide receptors.[4][15] In this case, the peptide is first synthesized using standard Fmoc chemistry, and the formyl group is added in a final, dedicated step on the solid support. The use of the formyl group as a temporary, cleavable protecting group is rare in modern SPPS due to the harsh deprotection conditions required relative to the Fmoc group.

References

A Comparative Analysis of N-Formyl-DL-alanine and Boc-DL-alanine Protecting Groups for Amine Protection in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of chemical synthesis, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. This guide offers an objective, data-driven comparison of two commonly employed amino-protecting groups for DL-alanine: the N-formyl and the tert-butoxycarbonyl (Boc) groups. This publication is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors by providing a comprehensive overview of their respective properties, experimental protocols, and performance metrics.

The strategic protection of amine functionalities is paramount to prevent undesired side reactions during complex synthetic routes. Both N-Formyl-DL-alanine and Boc-DL-alanine offer distinct advantages and disadvantages in terms of their introduction, stability, and cleavage. This comparison aims to elucidate these differences through quantitative data and detailed methodologies, enabling researchers to make informed decisions tailored to their specific synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of the protected amino acids is essential for their effective application. The following table summarizes the key properties of this compound and Boc-DL-alanine.

PropertyThis compoundBoc-DL-alanine
Molecular Formula C4H7NO3[1][2]C8H15NO4[3]
Molecular Weight 117.10 g/mol [1][2][4]189.21 g/mol [3]
Appearance White to off-white powder/crystal[1]White to off-white crystalline powder[3]
Melting Point 150 °C[5][6]109 °C[3]
Solubility Soluble in water.Sparingly soluble in water, soluble in many organic solvents.

Protection of DL-alanine: A Procedural Overview

The introduction of the formyl and Boc protecting groups onto the amine of DL-alanine involves distinct chemical pathways.

N-Formylation of DL-alanine

The N-formylation of amines can be achieved through various methods, with a common approach involving the use of formic acid, often activated with acetic anhydride to form mixed anhydride in situ. This method is generally effective and utilizes readily available reagents.

Boc Protection of DL-alanine

The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. This reaction is widely used due to its high efficiency and the formation of clean byproducts.

Comparative Performance Data

ParameterN-Formyl ProtectionBoc Protection
Typical Protection Yield 70-95% (Varies with method)>95%
Typical Deprotection Yield 80-95% (Varies with method)>95%
Purity of Protected Product Good to excellent, purification may be required.High, often crystalline and easily purified.[7]
Crude Peptide Purity (in SPPS) Not commonly used in standard SPPS70-85%[8]
Final Peptide Purity (Post-HPLC) Not commonly used in standard SPPS>98%[8]

Stability Profile: A Critical Determinant

The stability of the protecting group across a range of chemical environments is a crucial factor in multistep synthesis.

ConditionN-Formyl Group StabilityBoc Group Stability
Strongly Acidic (e.g., HF, HBr) LabileLabile
Moderately Acidic (e.g., TFA, HCl in organic solvent) LabileLabile[8]
Weakly Acidic Generally stableStable
Basic (e.g., piperidine, NaOH) Generally stableStable
Catalytic Hydrogenation (e.g., H₂/Pd) StableStable

Deprotection: Releasing the Amine

The selective removal of the protecting group is a critical step that must be efficient and not compromise the integrity of the target molecule.

Deprotection of this compound

The formyl group is typically removed under acidic conditions, such as with dilute hydrochloric acid or other strong acids. The reaction conditions can often be modulated to achieve selective cleavage.

Deprotection of Boc-DL-alanine

The Boc group is renowned for its acid lability and is commonly removed using moderately strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[8] This allows for orthogonal protection strategies when used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.

Potential Side Reactions

Both protection strategies are associated with potential side reactions that can impact yield and purity.

N-Formylation:

  • Over-formylation: Not a significant issue for primary amines.

  • Decomposition of Reagents: Acetic formic anhydride can be sensitive to moisture.[9]

  • CO Formation: Deprotonation of the formyl residue of the mixed anhydride can lead to the formation of carbon monoxide as a side product.[10]

Boc Protection:

  • Di-Boc Protection: In some cases, a second Boc group can be introduced, though this is generally not a major issue with amino acids under standard conditions.

  • Formation of tert-butylated byproducts: The tert-butyl cation generated during deprotection can alkylate sensitive residues, such as tryptophan or methionine, if scavengers are not used.

Experimental Protocols

Protocol 1: N-Formylation of DL-alanine using Formic Acid and Acetic Anhydride

Materials:

  • DL-alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask cooled in an ice bath, cautiously add acetic anhydride to formic acid with stirring to generate acetic formic anhydride in situ.

  • Dissolve DL-alanine in an excess of the prepared acetic formic anhydride solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Boc Protection of DL-alanine

Materials:

  • DL-alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or tetrahydrofuran (THF) and water (1:1 mixture)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve DL-alanine in a 1:1 mixture of dioxane and water containing 2 equivalents of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of Boc₂O to the solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield Boc-DL-alanine, which can be further purified by recrystallization.

Protocol 3: Deprotection of this compound

Materials:

  • This compound

  • 2N Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound in 2N HCl in a round-bottom flask.

  • Heat the solution to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the water and HCl under reduced pressure to obtain the hydrochloride salt of DL-alanine.

  • The free amino acid can be obtained by neutralization.

Protocol 4: Deprotection of Boc-DL-alanine

Materials:

  • Boc-DL-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve Boc-DL-alanine in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (to make a 50% TFA in DCM solution).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The evolution of CO₂ gas will be observed.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt of DL-alanine can be used directly or neutralized to obtain the free amino acid.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the protection and deprotection workflows for both protecting groups.

Protection_Deprotection_Workflows cluster_Formyl This compound Workflow cluster_Boc Boc-DL-alanine Workflow Ala_F DL-Alanine Formylation N-Formylation (Formic Acid/Acetic Anhydride) Ala_F->Formylation For_Ala This compound Formylation->For_Ala Deprotection_F Deprotection (Acidic Hydrolysis) For_Ala->Deprotection_F Ala_F_dep DL-Alanine (as salt) Deprotection_F->Ala_F_dep Ala_B DL-Alanine Boc_Protection Boc Protection (Boc₂O, Base) Ala_B->Boc_Protection Boc_Ala Boc-DL-alanine Boc_Protection->Boc_Ala Deprotection_B Deprotection (TFA/DCM) Boc_Ala->Deprotection_B Ala_B_dep DL-Alanine (as TFA salt) Deprotection_B->Ala_B_dep

Caption: Comparative workflows for the protection and deprotection of DL-alanine.

Conclusion

The choice between N-formyl and Boc protecting groups for DL-alanine is contingent upon the specific requirements of the synthetic strategy. The Boc group offers high protection yields, mild deprotection conditions (acid-labile), and is well-established in solid-phase peptide synthesis. Its primary drawback is the potential for side reactions with sensitive residues during deprotection, which can be mitigated with the use of scavengers.

The N-formyl group, while utilizing simple and inexpensive reagents for its introduction, often requires harsher conditions for its removal. It is a smaller protecting group, which can be advantageous in certain contexts. However, its application in modern solid-phase peptide synthesis is less common compared to the Boc group.

Ultimately, a thorough evaluation of the overall synthetic plan, including the presence of other functional groups, desired purity, and scalability, will guide the researcher in selecting the most appropriate protecting group for their specific application. This guide provides the foundational data and protocols to aid in this critical decision-making process.

References

Chiral HPLC resolution of N-Formyl-DL-alanine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral HPLC Resolution of N-Formyl-DL-alanine Enantiomers and Related Compounds

The primary methods for direct chiral resolution of amino acids and their derivatives involve the use of Chiral Stationary Phases (CSPs). The most common and successful CSPs for this purpose fall into two main categories: macrocyclic glycopeptide-based (e.g., teicoplanin and ristocetin A) and polysaccharide-based (e.g., derivatized cellulose and amylose).

Data Presentation: Comparison of Chiral HPLC Methods

The following table summarizes the performance of different chiral HPLC methods for the separation of underivatized DL-alanine and various N-acylated amino acids. This data provides a quantitative basis for selecting a starting point for the optimization of this compound separation.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Selectivity (α)Resolution (Rs)
DL-Alanine Astec® CHIROBIOTIC® T (Teicoplanin)Water:Methanol:Formic Acid (30:70:0.02, v/v/v)t_R1 = 4.74, t_R2 = 6.161.305.54
N-Formyl-DL-valine Ristocetin AAcetonitrile:Water:Triethylammonium Acetate Buffer (90:10:0.1, v/v/v)Not Reported1.811.4
N-Formyl-DL-methionine Ristocetin AAcetonitrile:Water:Triethylammonium Acetate Buffer (94:6:0.1, v/v/v)k'_1 = 0.911.921.4
N-Acetyl-DL-phenylalanine Astec® CHIROBIOTIC® T (Teicoplanin)Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v)Not Reported1.4>1.5
N-FMOC-DL-alanine Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile:Water with 0.1% Formic Acid (gradient)Not Reported1.172.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols can be adapted for the chiral separation of this compound.

Method 1: Underivatized DL-Alanine on a Teicoplanin-Based CSP[1]
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water, methanol, and formic acid in the ratio of 30:70:0.02 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared sample.

Method 2: N-Formyl Amino Acids on a Ristocetin A-Based CSP[2]
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Covalently bonded Ristocetin A, 5 µm spherical silica gel.

  • Mobile Phase (Polar-Organic Mode):

    • For N-Formyl-DL-valine: Acetonitrile:Water:Triethylammonium Acetate (TEAA) Buffer (pH 4.1) (90:10:0.1, v/v/v).

    • For N-Formyl-DL-methionine: Acetonitrile:Water:TEAA Buffer (pH 4.1) (94:6:0.1, v/v/v).

  • Flow Rate: Not specified, typically 1.0 mL/min for analytical columns.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the N-formyl amino acid sample in the mobile phase.

Method 3: N-Acetyl-DL-phenylalanine on a Teicoplanin-Based CSP[3]
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Astec® CHIROBIOTIC® T.

  • Mobile Phase: Methanol with 0.02% Acetic Acid and 0.01% Triethylamine (v/v/v).

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve N-acetyl-DL-phenylalanine in the mobile phase.

Method 4: N-FMOC-DL-alanine on a Polysaccharide-Based CSP[4][5]
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Lux® Cellulose-1, 250 x 4.6 mm.

  • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the N-FMOC-DL-alanine sample in a suitable solvent (e.g., a mixture of the mobile phase components).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve this compound) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chiral Separation (CSP Column) MobilePhasePrep->Separation Injection->Separation Mobile Phase Flow Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate α and Rs Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

While a specific, validated method for the chiral HPLC resolution of this compound is not prominently published, the data from closely related N-acylated amino acids and underivatized DL-alanine provide valuable guidance.

  • Macrocyclic glycopeptide-based CSPs , such as those with teicoplanin (Chirobiotic T) or ristocetin A selectors, appear to be a highly promising starting point. They have demonstrated excellent enantioselectivity for a variety of N-acylated amino acids in both reversed-phase and polar-organic modes.[1][2][3] The separation of N-formyl-valine and N-formyl-methionine on a ristocetin A column is particularly encouraging.[2]

  • Polysaccharide-based CSPs are also a viable alternative, especially if the methods with macrocyclic glycopeptides do not yield the desired resolution.[4][5] These columns often operate in normal-phase or reversed-phase modes and can offer complementary selectivity.

For the method development of this compound separation, it is recommended to start with a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) using a mobile phase similar to that used for underivatized DL-alanine (e.g., water/methanol/formic acid) or N-acetyl-phenylalanine (e.g., methanol with acid/base additives). If necessary, screening different mobile phase compositions and exploring polysaccharide-based CSPs should be the next step. The detailed protocols provided in this guide offer a solid foundation for these investigations.

References

A Comparative Guide to the Spectroscopic Validation of N-Formyl-DL-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and subsequent validation of modified amino acids such as N-Formyl-DL-alanine are crucial steps in various scientific endeavors, from peptide synthesis to metabolic studies. The introduction of the formyl group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Rigorous analytical validation is paramount to confirm the successful synthesis and purity of the final product. This guide provides an objective comparison of standard spectroscopic methods for the validation of this compound, supported by experimental protocols and data.

Synthesis of this compound

The N-formylation of amino acids can be achieved through various methods. A common and effective laboratory-scale synthesis involves the reaction of the parent amino acid with a mixture of formic acid and a dehydrating agent, such as acetic anhydride. This method is relatively simple and generally provides good yields.

Alternative synthesis routes include the use of formamide, triethyl orthoformate, or peroxide-mediated decarboxylative coupling with α-keto acids.[1][2][3] The choice of method may depend on the scale of the reaction, the desired purity, and the available reagents. For this guide, we will focus on the formic acid/acetic anhydride method for its widespread use and accessibility.

Spectroscopic Validation Techniques

To ensure the successful synthesis of this compound, a combination of spectroscopic techniques is employed. Each method provides unique structural information, and together they offer a comprehensive validation of the target molecule. The primary techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A comparison of these analytical methods is summarized below:

ParameterInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Measures the magnetic properties of atomic nuclei (¹H, ¹³C), revealing the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio (m/z) of ionized molecules, determining the molecular weight and elemental composition.
Information Provided Presence of key functional groups (e.g., C=O, N-H, O-H).Detailed structural information, including the number and types of protons and carbons, and their neighboring atoms.Precise molecular weight and fragmentation patterns that can confirm the structure.
Strengths Fast, non-destructive, and excellent for identifying the presence of the amide functional group.Provides unambiguous structural elucidation and can be used for quantitative analysis.High sensitivity and specificity; confirms the elemental formula.[4]
Limitations Provides limited information about the overall molecular structure.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.Can be destructive to the sample and provides limited information about the specific arrangement of atoms (isomerism).

Experimental Protocols

Synthesis of this compound

This protocol is based on the established method of reacting an amino acid with formic acid and acetic anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-alanine (1 equivalent) in formic acid (approximately 3-4 equivalents).

  • Addition of Acetic Anhydride: Cool the flask in an ice bath and slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture at 50-60°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound as a white solid.[5]

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the dried, purified product is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

  • Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

Data Presentation: Expected Spectroscopic Data

The successful synthesis of this compound (C₄H₇NO₃, Molecular Weight: 117.10 g/mol ) is confirmed by the following characteristic spectroscopic data.[6][7]

Table 1: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, broad3300 - 2500
N-H (Amide)Stretching3300 - 3100
C-H (Alkyl)Stretching2990 - 2850
C=O (Amide I)Stretching1680 - 1630
C=O (Carboxylic Acid)Stretching1725 - 1700
N-H (Amide II)Bending1570 - 1515

Table 2: Expected ¹H NMR Spectral Data (in D₂O)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.4Doublet~7.2
CH~4.3Quartet~7.2
CHO (Formyl)~8.2Singlet-

Note: In D₂O, the acidic O-H and amide N-H protons will exchange with deuterium and may not be observed.

Table 3: Expected ¹³C NMR Spectral Data (in D₂O)

CarbonExpected Chemical Shift (δ, ppm)
CH₃~16
CH~51
CHO (Formyl)~165
COOH (Carboxyl)~177

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected IonMass-to-Charge Ratio (m/z)
ESI Positive[M+H]⁺118.05
ESI Positive[M+Na]⁺140.03
ESI Negative[M-H]⁻116.03

Mandatory Visualization

synthesis_workflow cluster_synthesis Synthesis cluster_validation Validation start DL-Alanine + Formic Acid reaction Reaction (50-60°C, 2-3h) start->reaction reagent Acetic Anhydride reagent->reaction workup Workup (Evaporation) reaction->workup purify Purification (Recrystallization) workup->purify product This compound purify->product ir IR Spectroscopy product->ir Confirm Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Elucidate Structure ms Mass Spectrometry product->ms Confirm Molecular Weight

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Caption: Reaction scheme for the synthesis of this compound from DL-alanine and formic acid.

References

A Comparative Analysis of N-Formyl-DL-alanine and Free DL-alanine: A Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of free DL-alanine and the potential activities of its N-formylated counterpart, N-Formyl-DL-alanine. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document extrapolates potential functional differences based on the well-documented roles of DL-alanine and the biological impact of N-formylation on other molecules, such as peptides.

Introduction to DL-alanine and N-Formylation

DL-alanine is a racemic mixture of the D- and L-isomers of the non-essential amino acid alanine.[1][2][3] It plays a crucial role in several physiological processes, including protein synthesis, energy metabolism via the glucose-alanine cycle, and immune system support.[1][3] The D-isomer, in particular, has been noted for its role as a co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[4][5]

N-formylation is a chemical modification where a formyl group (-CHO) is added to the amino group of a molecule. In biological systems, N-formylated peptides, typically of bacterial or mitochondrial origin, are potent signaling molecules that act as chemoattractants for immune cells by activating N-formyl peptide receptors (FPRs).[6][7][8] This process is a key component of the innate immune response to infection and tissue damage. The biological activity of a single N-formylated amino acid like this compound is less characterized, but it is plausible that the addition of the formyl group could alter its interaction with biological targets compared to the free amino acid.

Comparative Biological Activity: Knowns and Hypotheses

Free DL-alanine is known to be involved in:

  • Metabolic Pathways: It is a key player in the glucose-alanine cycle, which transports amino groups from muscle to the liver for urea synthesis, while the carbon skeleton is used for gluconeogenesis.[1]

  • Neurotransmission: The D-alanine component of DL-alanine can act as a co-agonist at the NMDA receptor, modulating synaptic plasticity.[4][5]

  • Immune Support: It contributes to immune function, though the mechanisms are not as direct as those of N-formylated molecules.[1]

  • Insulin Secretion: Through its interaction with NMDA receptors on pancreatic beta-cells, it may play a role in modulating insulin release.[4]

This compound , by analogy with N-formyl peptides, is hypothesized to have:

  • Immunomodulatory Activity: The N-formyl group may enable it to interact with N-formyl peptide receptors (FPRs) on immune cells like neutrophils and macrophages, potentially inducing chemotaxis and other inflammatory responses.[6][7] The extent to which a single N-formylated amino acid can activate these receptors compared to a peptide is an area for further investigation.

  • Altered Metabolic Fate: The formylation of the amino group would likely prevent its participation in transamination reactions, a key step in the glucose-alanine cycle. This suggests that this compound would not be metabolized in the same way as free DL-alanine.

  • Modified Receptor Binding: The presence of the formyl group would likely alter its binding affinity for receptors that recognize free DL-alanine, such as the NMDA receptor. It is possible that this compound would have a reduced or negligible effect on NMDA receptor activity.

Quantitative Data Summary

As no direct comparative studies were identified, the following table is a hypothetical representation of the type of quantitative data required for a comprehensive comparison. The values presented are for illustrative purposes only and are not based on experimental results.

Biological ParameterFree DL-alanineThis compoundPutative Experimental Assay
EC₅₀ for NMDA Receptor Co-agonism ~10 µM>1 mM (Hypothesized)Electrophysiological recording in neurons or oocytes expressing NMDA receptors.
Chemotactic Index for Neutrophils Not applicable1.5 at 1 µM (Hypothesized)Boyden chamber assay measuring neutrophil migration towards a concentration gradient.
Rate of Hepatic Gluconeogenesis SubstrateNo significant contribution (Hypothesized)Isotope tracing studies in primary hepatocytes.
Induction of IL-6 in Macrophages MinimalModerate (Hypothesized)ELISA-based quantification of cytokine release from cultured macrophages.

Experimental Protocols

To empirically determine the comparative biological activities of this compound and free DL-alanine, the following experimental protocols could be employed.

In Vitro Chemotaxis Assay
  • Objective: To assess the ability of this compound to act as a chemoattractant for immune cells, compared to free DL-alanine.

  • Methodology:

    • Isolate human neutrophils from peripheral blood using density gradient centrifugation.

    • Resuspend neutrophils in a suitable buffer at a concentration of 1x10⁶ cells/mL.

    • Use a Boyden chamber apparatus with a polycarbonate membrane (e.g., 3 µm pore size).

    • Add different concentrations of this compound, free DL-alanine (as a negative control), and a known chemoattractant like fMLP (N-Formylmethionyl-leucyl-phenylalanine) (as a positive control) to the lower wells of the chamber.

    • Add the neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 60-90 minutes.

    • After incubation, remove the membrane, fix, and stain the cells.

    • Count the number of cells that have migrated to the lower side of the membrane using light microscopy.

    • Calculate the chemotactic index as the fold increase in migrated cells in the presence of the test compound compared to the buffer control.

NMDA Receptor Activity Assay
  • Objective: To compare the co-agonist activity of this compound and free DL-alanine at the NMDA receptor.

  • Methodology:

    • Use Xenopus oocytes injected with cRNAs encoding NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Perform two-electrode voltage-clamp recordings to measure ion channel activity.

    • Perfuse the oocytes with a solution containing a fixed, sub-saturating concentration of glutamate and varying concentrations of either D-alanine (a component of DL-alanine) or this compound.

    • Record the inward current elicited by the activation of the NMDA receptors.

    • Plot the dose-response curve for each compound and calculate the EC₅₀ (half-maximal effective concentration).

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the known signaling pathway for DL-alanine in the context of the glucose-alanine cycle and a hypothesized pathway for this compound based on the action of other N-formylated molecules.

G cluster_muscle Muscle cluster_liver Liver Pyruvate Pyruvate Alanine_muscle DL-Alanine Pyruvate->Alanine_muscle Alanine Aminotransferase Alanine_liver DL-Alanine Alanine_muscle->Alanine_liver Bloodstream Amino_Acids Amino Acids Glutamate Glutamate Amino_Acids->Glutamate Transamination Glutamate->Pyruvate Pyruvate_liver Pyruvate Alanine_liver->Pyruvate_liver Alanine Aminotransferase Urea Urea Alanine_liver->Urea Urea Cycle Glucose Glucose Pyruvate_liver->Glucose Gluconeogenesis Glucose->Pyruvate Glycolysis in Muscle

Caption: The Glucose-Alanine Cycle involving free DL-alanine.

G NF_Ala This compound FPR Formyl Peptide Receptor (FPR) NF_Ala->FPR G_Protein G-protein FPR->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis

Caption: Hypothesized signaling pathway for this compound.

Conclusion

References

A Comparative Guide to N-Formyl-DL-alanine: Unveiling its Advantages Over Other N-Protected Alanines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the strategic selection of amino-protecting groups is a critical determinant of reaction efficiency, purity of the final product, and overall cost-effectiveness. While Boc, Cbz, and Fmoc have long been the protecting groups of choice for alanine, N-Formyl-DL-alanine is emerging as a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of this compound with other common N-protected alanines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

The choice of a protecting group is fundamentally governed by its stability under various reaction conditions and the ease of its removal. The formyl group, being the smallest acyl-type protecting group, imparts unique properties to the alanine molecule.

PropertyThis compoundBoc-L-alanineCbz-L-alanineFmoc-L-alanine
Molecular Weight ( g/mol ) 117.10189.21223.23311.33
Protection Chemistry FormylationCarbamateCarbamateCarbamate
Deprotection Condition Mild Acidic/NeutralStrong AcidHydrogenolysisBase-labile
Stability Stable to mild base and hydrogenolysisStable to base and hydrogenolysisStable to mild acid and baseStable to acid and hydrogenolysis

Performance in Peptide Synthesis: A Comparative Analysis

While direct head-to-head comparative data for the synthesis of an identical peptide using all four protected alanines is scarce, we can infer performance based on established characteristics and published data for Boc and Fmoc strategies.

Performance MetricThis compound (Anticipated)Boc-L-alanineCbz-L-alanineFmoc-L-alanine
Coupling Efficiency High>99%[1]High>99.5%[1]
Crude Peptide Purity High70-85%[1]Variable85-95%[1]
Final Peptide Yield Sequence-dependent15-35%[1]Variable20-40%[1]
Racemization Risk LowLow[2]Low[2]Higher for certain amino acids[3]
Cost-Effectiveness HighModerate[4]Moderate[5]Lower[4][]
Key Advantages of this compound
  • Atom Economy and Cost-Effectiveness: The formyl group is the smallest and simplest acyl protecting group, leading to a lower molecular weight of the protected amino acid. This translates to better atom economy and potentially lower costs, especially in large-scale synthesis. The reagents for formylation, such as formic acid, are also generally less expensive than those required for Boc, Cbz, or Fmoc protection.[4][5]

  • Mild Deprotection Conditions: The N-formyl group can be removed under mild acidic or near-neutral conditions, which is a significant advantage when working with sensitive peptide sequences that are prone to degradation under the harsh acidic conditions required for Boc removal or the basic conditions for Fmoc cleavage.[7]

  • Orthogonality: The N-formyl group offers excellent orthogonality with other protecting groups. It is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions used for Cbz removal, allowing for selective deprotection in complex synthetic schemes.[7][8][9]

  • Reduced Racemization: The activation of N-acyl amino acids can sometimes lead to racemization through the formation of an oxazolone intermediate.[10][11][12] Due to the small size of the formyl group, the tendency for oxazolone formation and subsequent racemization is generally low.[13]

Experimental Protocols

Protocol 1: N-Formylation of DL-Alanine

Materials:

  • DL-Alanine

  • Formic acid (85%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of DL-alanine (1.0 g), 85% formic acid (1.0-1.2 equivalents), and toluene is placed in a round-bottom flask equipped with a Dean-Stark trap.

  • The mixture is heated to reflux, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is evaporated under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Rink Amide resin

  • This compound

  • HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash with DMF Final_Deprotection->Wash3 Formyl_Coupling Couple this compound (HCTU/DIPEA in DMF) Wash3->Formyl_Coupling Wash4 Wash with DMF Formyl_Coupling->Wash4 Cleavage Cleavage (TFA/TIS/H2O) Wash4->Cleavage Peptide Crude Peptide Cleavage->Peptide

SPPS workflow with this compound.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test. Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the desired peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound following the same activation and coupling procedure as for the Fmoc-protected amino acids.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DMF and then with dichloromethane (DCM). Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether.

Protocol 3: Deprotection of the N-Formyl Group

Materials:

  • N-formylated peptide

  • Hydroxylamine hydrochloride

  • Pyridine

  • Methanol

  • Water

Procedure:

  • Dissolve the N-formylated peptide in a mixture of pyridine, water, and methanol.

  • Add a solution of hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature and monitor the deprotection by HPLC.

  • Upon completion, the solvent is removed under reduced pressure, and the deprotected peptide is purified by chromatography.

Biological Relevance: The Formyl Peptide Receptor Signaling Pathway

N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). The binding of N-formylated peptides to FPRs on immune cells initiates a signaling cascade that is crucial for the innate immune response to bacterial infections. While this compound itself is not the primary ligand, its structural similarity to N-formylmethionine suggests its potential use in designing peptidomimetics that can modulate this pathway.

FPR_Signaling cluster_membrane Cell Membrane FPR FPR G_protein Gαβγ FPR->G_protein activates Ligand N-Formyl Peptide Ligand->FPR PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC MAPK MAPK Pathway PKC->MAPK Response Chemotaxis, Phagocytosis, Inflammatory Response MAPK->Response

Formyl Peptide Receptor signaling pathway.

Conclusion

This compound presents a valuable alternative to conventional N-protected alanines, offering advantages in terms of cost-effectiveness, mild deprotection conditions, and orthogonality. Its lower molecular weight and the simplicity of the formylation reaction contribute to improved atom economy, a crucial factor in large-scale peptide synthesis. While the more established Boc and Fmoc strategies are well-characterized and widely implemented, the unique properties of the N-formyl group warrant its consideration for specific synthetic challenges, particularly in the synthesis of sensitive peptides and in the development of complex, orthogonally protected molecules. The potential for N-formyl-containing peptides to interact with the formyl peptide receptor also opens avenues for their exploration in immunological research and drug discovery.

References

A Researcher's Guide to the Impurity Profile of N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the purity of starting materials is paramount. N-Formyl-DL-alanine, a derivative of the amino acid alanine, is utilized in various synthetic pathways. Its impurity profile can significantly impact the outcome of these processes, influencing reaction efficiency, by-product formation, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of potential impurities in commercially available this compound, supported by detailed experimental protocols for their identification and quantification.

Comparative Analysis of this compound Purity

Commercially available this compound typically boasts a purity of 98% or higher.[1] However, the remaining percentage can consist of several process-related and degradation impurities. Below is a comparative table outlining the potential impurity profile of this compound from different hypothetical suppliers, illustrating the kind of data researchers should consider when sourcing this reagent.

Table 1: Illustrative Impurity Profile Comparison of this compound

ImpuritySupplier A (Standard Grade)Supplier B (High Purity)Potential Origin
This compound Assay ≥ 98.0% ≥ 99.5% -
DL-Alanine≤ 1.0%≤ 0.2%Unreacted starting material
Formic Acid≤ 0.5%≤ 0.1%Unreacted formylating agent
N,N'-diformyl-DL-alaninamideNot Specified≤ 0.1%By-product of synthesis
Unidentified Impurities≤ 0.5%≤ 0.1%Various

Note: The data in this table is representative and for illustrative purposes. Actual impurity levels may vary between lots and suppliers. It is crucial to consult the Certificate of Analysis (CoA) for specific batches and to perform in-house purity verification.

Origins of Impurities

The impurity profile of this compound is intrinsically linked to its synthesis. The most common method for its preparation is the direct formylation of DL-alanine using a formylating agent, such as formic acid.

DL-Alanine DL-Alanine This compound This compound DL-Alanine->this compound Formylation Formic Acid Formic Acid Formic Acid->this compound Unreacted DL-Alanine Unreacted DL-Alanine This compound->Unreacted DL-Alanine Incomplete Reaction Unreacted Formic Acid Unreacted Formic Acid This compound->Unreacted Formic Acid Excess Reagent By-products By-products This compound->By-products Side Reactions

Caption: Synthesis and Impurity Pathways for this compound.

Key impurities can arise from:

  • Unreacted Starting Materials: The most common impurities are residual DL-alanine and the formylating agent (e.g., formic acid).

  • By-products of Synthesis: Side reactions during the formylation process can lead to the formation of related substances. For instance, the reaction of formic acid with the carboxylic acid group of alanine or another this compound molecule could potentially lead to the formation of anhydrides or other condensation products under certain conditions.

  • Degradation Products: Improper storage conditions (e.g., high temperature or humidity) can lead to the degradation of this compound.

  • Enantiomeric Impurities: While the starting material is racemic (DL-alanine), it is crucial to confirm the racemic nature of the final product, as certain processes could inadvertently lead to enantiomeric enrichment.

Experimental Protocols for Impurity Analysis

A comprehensive analysis of the this compound impurity profile requires a combination of chromatographic and spectroscopic techniques.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity & Chiral Analysis GC-MS GC-MS Filtration->GC-MS Volatile Impurities NMR NMR Filtration->NMR Structural Confirmation Peak Integration Peak Integration HPLC->Peak Integration Impurity Identification Impurity Identification GC-MS->Impurity Identification NMR->Impurity Identification Peak Integration->Impurity Identification Quantification Quantification Impurity Identification->Quantification

Caption: Experimental Workflow for this compound Impurity Profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying polar impurities like unreacted DL-alanine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Purity Analysis):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Chiral Analysis):

    • Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or ethanol) and a small percentage of an acidic modifier (e.g., formic acid or acetic acid).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare the sample as described for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: this compound and its potential amino acid impurities are not sufficiently volatile for direct GC analysis. Derivatization is necessary, for example, by silylation (e.g., using BSTFA) or esterification followed by acylation.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient to separate the derivatized analytes.

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected derivatized compounds (e.g., 50-500 amu).

    • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the structural elucidation of the main component and any significant impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities with distinct proton signals.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule and its impurities.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the structure of unknown impurities by establishing correlations between protons and carbons.

Conclusion

A thorough understanding of the impurity profile of this compound is essential for ensuring the quality, consistency, and safety of downstream synthetic products. While commercial suppliers provide a certificate of analysis, it is best practice for researchers to perform their own comprehensive analysis using a combination of HPLC, GC-MS, and NMR. By carefully considering the potential impurities and employing robust analytical methods, scientists can mitigate the risks associated with reagent quality and enhance the reliability of their research and development efforts.

References

A Head-to-Head Comparison of N-Formylating Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal reagent for N-formylation, backed by experimental data, detailed protocols, and mechanistic insights.

For researchers, scientists, and professionals in drug development, the introduction of a formyl group to a nitrogen atom (N-formylation) is a fundamental and frequently employed transformation in organic synthesis. Formamides are crucial intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of N-formylating reagent is a critical decision that profoundly influences reaction efficiency, substrate scope, functional group tolerance, and overall yield. This guide provides an objective, data-driven comparison of common N-formylating reagents to facilitate an informed selection process.

Performance Comparison of N-Formylating Reagents

The efficacy of an N-formylating agent is highly dependent on the substrate and the desired reaction conditions. Below is a summary of quantitative data for the N-formylation of various amines using several common reagents, highlighting the performance of each.

Reagent/MethodSubstrateReaction ConditionsTime (h)Yield (%)Reference
Formic Acid AnilineNeat, 60 °C192[1]
p-ToluidineNeat, 60 °C0.595[1]
p-ChloroanilineNeat, 60 °C285[1]
BenzylamineToluene, reflux498[2]
N-MethylanilineNeat, 80 °CVariesGood to Excellent[3]
Acetic Formic Anhydride (in situ) AnilineTHF, -20 °C< 0.2597-100[3][4]
BenzylamineTHF, -20 °C< 0.2597-100[3][4]
Sterically Hindered AminesTHF, -20 °C< 0.25High[3][4]
Vilsmeier Reagent (DMF/POCl₃) Electron-Rich ArenesDMF, 0 °C to RT6.577[5]
3H-indoleDMF/POCl₃-Excellent[6]
CO₂ / Hydrosilane (Catalytic) N-Methylaniline[TBA][OAc], DMSO, 20 bar CO₂, 298 K13-[7]
N-MethylanilineZn(OAc)₂/phen, PhSiH₃, 1 atm CO₂, 25 °C-92
Various AminesDUT-5-CoH, PhSiH₃, 10 bar CO₂-Excellent[8]

Key N-Formylating Reagents: A Closer Look

Formic Acid: The Green and Cost-Effective Choice

Formic acid is an attractive N-formylating agent due to its low cost, ready availability, and environmentally benign nature. It can be used as both the reagent and the solvent, often under neat (solvent-free) conditions, which simplifies the experimental setup and work-up.

Advantages:

  • Economical and readily available.

  • Environmentally friendly.

  • Simple reaction conditions.

  • Chemoselective for N-formylation over O-formylation in molecules containing both hydroxyl and amino groups.[1]

Limitations:

  • May require elevated temperatures.

  • Reaction times can be longer compared to more reactive reagents.

  • Yields can be moderate for electron-deficient or sterically hindered amines.[1]

Acetic Formic Anhydride: The High-Yield, Rapid Performer

Acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, is a highly reactive and efficient N-formylating agent.[3][4] It is particularly valued for its ability to produce near-quantitative yields in very short reaction times, even with sterically hindered amines.[3][4]

Advantages:

  • Excellent yields (often 97-100%).[3][4]

  • Very short reaction times (typically under 15 minutes).[3][4]

  • Mild reaction conditions (low temperatures).[3][4]

  • Broad substrate scope, including challenging amines.[3][4]

Limitations:

  • Moisture-sensitive and thermally unstable; must be prepared fresh and used immediately.[2][4]

  • Requires anhydrous conditions.

Catalytic Systems with CO₂ and Hydrosilanes: The Modern, Sustainable Approach

The use of carbon dioxide as a C1 source for N-formylation represents a modern and sustainable approach. These methods typically employ a catalyst and a reducing agent, such as a hydrosilane, to convert the amine and CO₂ into the corresponding formamide.

Advantages:

  • Utilizes CO₂, a renewable and abundant C1 source.

  • Often proceeds under mild conditions.

  • High yields and selectivity can be achieved with the appropriate catalyst.

Limitations:

  • Requires a catalyst, which may be expensive or require synthesis.

  • May require pressurized conditions.

  • The reaction mechanism can be complex, involving multiple equilibria.[7]

Experimental Protocols

N-Formylation of Aniline using Formic Acid (Neat)

Materials:

  • Aniline (1 mmol)

  • Formic acid (4 mmol)

Procedure:

  • To aniline (1 mmol) in a round-bottom flask, add formic acid (4 mmol).

  • Heat the reaction mixture at 60 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure N-phenylformamide.[1]

N-Formylation of an Amine using in situ Acetic Formic Anhydride

Materials:

  • Acetic anhydride (1.0 equiv)

  • Formic acid (1.0 equiv)

  • Amine substrate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride. Cool the flask to -20 °C using a suitable cooling bath. Slowly add formic acid dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[4]

  • N-Formylation Reaction: In a separate flame-dried flask, dissolve the amine substrate in a minimal amount of anhydrous THF and cool the solution to -20 °C. Slowly add the pre-formed AFA solution to the stirred amine solution via cannula or syringe.[4]

  • Monitor the reaction by TLC. The reaction is typically complete within 15 minutes.[4]

  • Work-up and Isolation: Upon completion, cautiously quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the N-formamide.[4]

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of N-formylation, the following diagrams illustrate a general experimental workflow and a representative reaction mechanism.

G General Experimental Workflow for N-Formylation reagents Combine Amine and N-Formylating Reagent reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (e.g., Chromatography, Crystallization) workup->purification characterization Product Characterization (e.g., NMR, IR, MS) purification->characterization

Caption: A generalized workflow for a typical N-formylation experiment.

G Mechanism of Vilsmeier-Haack Formylation cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Arene Electron-Rich Arene Intermediate Iminium Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Formylated Arene (Aldehyde) Intermediate->Aldehyde + H2O Hydrolysis H2O

Caption: The mechanism of the Vilsmeier-Haack reaction for aromatic formylation.[5]

References

A Comparative Guide to Assessing the Stereochemical Purity of N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. N-Formyl-DL-alanine, a derivatized amino acid, is no exception. The biological activity of its enantiomers can differ significantly, making accurate assessment of stereochemical purity essential. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed protocols.

The principal methods for determining the enantiomeric excess (e.e.) of this compound include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE). The selection of a method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of the most common techniques for the chiral separation of this compound and similar N-acyl amino acids.

TechniquePrinciple of Separation/DifferentiationTypical Derivatization RequirementKey AdvantagesKey DisadvantagesTypical Resolution (Rs)Limit of Detection (LOD)Typical Analysis Time
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1]Not always required for N-acyl amino acids, but can enhance separation.High versatility, robustness, and potential for direct analysis.[1][2]Can be less sensitive than GC-MS; CSPs can be expensive.> 1.5 (baseline)[3]ng to µg range10 - 30 minutes[3]
Chiral GC-MS Separation of volatile, diastereomeric derivatives on a chiral capillary column.[4][5]Mandatory; requires conversion to volatile esters/amides.[4][6]High sensitivity and resolution; provides structural information from MS.[6][7]Derivatization can be time-consuming and may introduce artifacts.[5]> 2.0pg to ng range[6]20 - 40 minutes
Chiral CE Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[8]Often used to improve detectability and separation.High separation efficiency, minimal sample consumption.[8][9]Can have lower reproducibility in migration times; lower sensitivity with UV detection.Highfmol to pmol range15 - 25 minutes

Detailed Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the direct enantioseparation of N-acylated amino acids on a polysaccharide-based chiral stationary phase.

Objective: To separate and quantify the D- and L-enantiomers of N-Formyl-alanine using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Lux Cellulose-1 or similar).[10]

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid. Degas the mobile phase before use.[10]

  • Sample Solution Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm.[10]

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25 °C (Ambient).

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the sample solution. The two enantiomers should be resolved into distinct peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Calculate the area of the peaks corresponding to the D- and L-enantiomers.

    • e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase (ACN/H2O/TFA) Solvent->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Column Separate on Chiral Column HPLC->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate L- and D-Enantiomer Peaks Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Chiral HPLC Experimental Workflow
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of this compound to form volatile diastereomers, followed by separation on a chiral GC column.

Objective: To determine the enantiomeric excess of this compound after derivatization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column (e.g., Chirasil-Val).[4]

Reagents:

  • This compound sample

  • 3M HCl in n-butanol

  • Dichloromethane

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas for evaporation

Procedure:

  • Derivatization:

    • Esterification: Place the dried this compound sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal and heat at 100 °C for 30 minutes. Evaporate the reagent under a gentle stream of nitrogen.[1]

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of TFAA. Seal and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen.[1]

  • Sample Preparation: Re-dissolve the dried derivative in a suitable solvent (e.g., dichloromethane) for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Initial temperature 70 °C, hold for 2 min; ramp to 120 °C at 4 °C/min; ramp to 200 °C at 10 °C/min, hold for 5 min.[1]

    • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Extract ion chromatograms for characteristic ions of the derivatized enantiomers.

    • Integrate the peak areas for the D- and L-enantiomers and calculate the % e.e. as described for HPLC.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Esterify Esterification (HCl/n-butanol) Sample->Esterify Acylate Acylation (TFAA) Esterify->Acylate GCMS Inject into GC-MS System Acylate->GCMS Column Separate on Chiral Column GCMS->Column Detect MS Detection Column->Detect Chromatogram Generate Ion Chromatogram Detect->Chromatogram Integrate Integrate L- and D-Enantiomer Peaks Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

References

A Comparative Guide to the Relative Stability of N-formyl vs. N-acetyl Protection in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to achieving high yields and purity. The N-terminal protecting group, in particular, plays a critical role in preventing unwanted side reactions during chain elongation and can influence the final peptide's biological activity and stability. Among the various options, N-formyl (For) and N-acetyl (Ac) are two of the simplest and most common acyl-type protecting groups. The choice between them is often dictated by the desired stability profile of the peptide under different chemical environments.

This guide provides an objective comparison of the relative stability of N-formyl and N-acetyl protecting groups in peptides, supported by experimental data. Detailed methodologies for key deprotection protocols are also presented to aid in the strategic selection and application of these essential protecting groups.

Data Presentation: Quantitative Comparison of Stability

The relative stability of N-formyl and N-acetyl groups is most critically assessed by comparing their rates of cleavage under identical hydrolytic conditions. The following table summarizes the kinetic data for the acid-catalyzed hydrolysis of N-formylglycine and N-acetylglycine, serving as a model for the behavior of these groups at the N-terminus of a peptide.

Protecting GroupReagent and ConditionsTemperature (°C)First-Order Rate Constant (k, min⁻¹)Relative Rate (Formyl/Acetyl)
N-Formyl 2.0 M HCl64.65.80 x 10⁻³\multirow{2}{}{~35x }
N-Acetyl 2.0 M HCl64.61.67 x 10⁻⁴
N-Formyl 2.0 M HCl55.52.00 x 10⁻³\multirow{2}{}{~40x }
N-Acetyl 2.0 M HCl55.50.50 x 10⁻⁴
N-Formyl 2.0 M HCl45.00.58 x 10⁻³\multirow{2}{*}{~48x }
N-Acetyl 2.0 M HCl45.00.12 x 10⁻⁴

Data sourced from a kinetic study of the acid-catalyzed hydrolysis of N-acyl glycines.

As the data clearly indicates, the N-formyl group is significantly more labile under acidic conditions than the N-acetyl group, with hydrolysis rates being approximately 35 to 48 times faster depending on the temperature. This substantial difference in stability is a key factor in the strategic selection of these protecting groups in peptide synthesis.

While comprehensive kinetic data for base-catalyzed hydrolysis is less readily available in a directly comparative format, it is generally understood that both groups can be cleaved under basic conditions. However, the N-formyl group is also known to be more susceptible to basic hydrolysis than the N-acetyl group.

Strategic Selection Workflow

The choice between N-formyl and N-acetyl protection is a critical decision in the design of a synthetic peptide strategy. The following diagram outlines a logical workflow to guide this selection process based on the desired stability and synthetic endpoint.

G start Start: Select N-Terminal Protecting Group stability_q Is high stability to acidic conditions required? start->stability_q acetyl Use N-acetyl (Ac) - More stable to acid - Mimics natural post-translational modifications stability_q->acetyl Yes formyl Use N-formyl (For) - Labile to moderate acid - Useful for temporary protection stability_q->formyl No orthogonal_q Is orthogonality to Fmoc/Boc strategies needed? acetyl->orthogonal_q formyl->orthogonal_q both_orthogonal Both Ac and For are generally orthogonal to standard Fmoc and Boc deprotection conditions. orthogonal_q->both_orthogonal final_product_q Final peptide consideration? both_orthogonal->final_product_q mimic_natural N-acetyl for mimicking natural proteins. final_product_q->mimic_natural Mimic PTM temp_protection N-formyl for temporary protection or specific biological activity. final_product_q->temp_protection Other

Decision workflow for selecting N-formyl vs. N-acetyl protection.

Experimental Protocols

The following are detailed methodologies for the deprotection of N-formyl and N-acetyl groups from peptides.

Protocol 1: Acidic Deprotection of N-Formyl Group

This protocol is suitable for the removal of the N-formyl group under moderately acidic conditions.

Materials:

  • N-formyl protected peptide-resin

  • 2.0 M Hydrochloric Acid (HCl) in an appropriate solvent (e.g., water or aqueous dioxane)

  • Dichloromethane (DCM) for washing

  • Methanol (MeOH) for washing

  • Reaction vessel

  • Shaker or stirrer

  • Filtration apparatus

Procedure:

  • Swell the N-formyl protected peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Remove the DCM by filtration.

  • Add the 2.0 M HCl solution to the resin.

  • Agitate the mixture at the desired temperature (e.g., 45-65°C) and monitor the reaction progress by taking small aliquots of the resin and analyzing the peptide by HPLC-MS.

  • Once the deprotection is complete, filter the resin and wash thoroughly with water, followed by methanol, and then DCM.

  • Dry the deprotected peptide-resin under vacuum.

Protocol 2: Basic Deprotection of N-Formyl Group (for Trp(For))

This protocol is specifically for the removal of the formyl group from the indole nitrogen of tryptophan, but similar principles can be applied to N-terminal formyl groups, albeit with careful optimization to avoid peptide backbone degradation.

Materials:

  • Peptide-resin containing Trp(For)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel cooled to 0°C

  • Shaker or stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of 10% (v/v) piperidine in DMF and cool to 0°C.

  • Add the cooled piperidine/DMF solution to the peptide-resin (approximately 10 mL per gram of resin) in a reaction vessel maintained at 0°C.[1]

  • Stir the slurry at 0°C for 2 hours.[1]

  • Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[1]

  • Dry the resin under high vacuum.[1]

Protocol 3: N-Terminal Acetylation (Capping) on Solid Phase

This protocol describes the introduction of the N-acetyl group to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminus

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Shaker or stirrer

  • Filtration apparatus

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.

  • Prepare a solution of 10% acetic anhydride in DMF.

  • Add the acetylation solution to the resin and shake at room temperature for 20 minutes.

  • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). The test should be negative, indicating the absence of free primary amines.

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM.

  • The N-acetylated peptide-resin is now ready for cleavage or further steps.

Protocol 4: Deprotection of N-Acetyl Group

The N-acetyl group is generally stable to the standard conditions of peptide synthesis and cleavage (e.g., TFA). Its removal, when desired, typically requires harsh conditions that may not be compatible with all peptide sequences.

Materials:

  • N-acetylated peptide

  • Strong acid (e.g., 6 M HCl) or strong base (e.g., 2 M NaOH)

  • Reaction vessel with reflux condenser

  • Heating apparatus

Procedure (Acidic Hydrolysis):

  • Dissolve the N-acetylated peptide in 6 M HCl.

  • Heat the solution under reflux. The time and temperature required will depend on the specific peptide and may lead to hydrolysis of peptide bonds.

  • Monitor the reaction by HPLC.

  • Neutralize the solution and purify the deprotected peptide.

Procedure (Basic Hydrolysis):

  • Dissolve the N-acetylated peptide in 2 M NaOH.

  • Heat the solution. As with acidic hydrolysis, this can lead to peptide bond cleavage and racemization.

  • Monitor the reaction by HPLC.

  • Neutralize the solution and purify the deprotected peptide.

Conclusion

The choice between N-formyl and N-acetyl protection in peptide synthesis is a strategic one, with significant implications for the stability and handling of the resulting peptide. The N-formyl group offers the advantage of lability under moderately acidic conditions, making it a useful tool for temporary protection or for specific applications where its removal is desired. In contrast, the N-acetyl group provides significantly greater stability to acidic hydrolysis, rendering it a more permanent protecting group that can also mimic a common post-translational modification found in natural proteins.

Researchers and drug development professionals should carefully consider the chemical environment their peptide will be exposed to during synthesis, purification, and in its final application. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions to optimize peptide synthesis and achieve the desired product with high purity and yield.

References

Safety Operating Guide

Proper Disposal of N-Formyl-DL-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of N-Formyl-DL-alanine, tailored for researchers, scientists, and professionals in the drug development field. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment.

  • Collection of Waste:

    • Carefully collect waste this compound, whether in solid form or as a residue from experimental procedures.

    • For spills, sweep up, vacuum, or absorb the material with an inert substance (e.g., vermiculite, sand, or earth).[2] Avoid creating dust.[3][4]

  • Containerization:

    • Place the collected waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][2][3] This prevents accidental spillage and contamination.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2]

  • Regulatory Compliance:

    • Disposal must be in accordance with all applicable local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or local waste disposal authorities for specific guidance.[2]

    • Do not dispose of this compound with household garbage or allow it to enter drains, sewers, or waterways.[5]

Quantitative Data for Disposal

The Safety Data Sheets for this compound do not provide specific quantitative limits for disposal methods. Disposal regulations are performance-based and depend on local and national guidelines.

ParameterGuideline
Waste Categorization Typically categorized as non-hazardous chemical waste, but always confirm with local regulations.
Disposal Method Incineration or landfill by a licensed professional waste disposal service is commonly recommended.
Environmental Release Discharge into the environment, including soil and water systems, must be avoided.[1][5]

Visualizing Disposal and Experimental Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended disposal workflow for this compound and a representative experimental workflow where this chemical might be utilized.

cluster_0 This compound Disposal Workflow Start Start Collect_Waste Step 1: Collect Waste (Solid, Residue, or Spill) Start->Collect_Waste Begin Disposal Containerize Step 2: Containerize (Labeled, Sealed Container) Collect_Waste->Containerize Store_Waste Step 3: Temporary Storage (Cool, Dry, Ventilated Area) Containerize->Store_Waste Consult_EHS Step 4: Consult EHS/ Local Regulations Store_Waste->Consult_EHS Dispose Step 5: Professional Disposal (Licensed Contractor) Consult_EHS->Dispose End End Dispose->End

Figure 1: Recommended workflow for the proper disposal of this compound.

cluster_1 Representative Experimental Workflow: Peptide Synthesis Start_Experiment Start Prepare_Reagents 1. Prepare Reagents (incl. This compound) Start_Experiment->Prepare_Reagents Reaction_Setup 2. Set up Reaction Prepare_Reagents->Reaction_Setup Waste_Collection 6. Collect Waste (Unused Reagents, Byproducts) Prepare_Reagents->Waste_Collection Incubation 3. Incubation/ Reaction Period Reaction_Setup->Incubation Workup 4. Reaction Work-up & Product Isolation Incubation->Workup Analysis 5. Product Analysis (e.g., HPLC, NMR) Workup->Analysis Workup->Waste_Collection End_Experiment End Analysis->End_Experiment

Figure 2: A generic experimental workflow illustrating a potential use of this compound.

References

Personal protective equipment for handling N-Formyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Formyl-DL-alanine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from dust particles and accidental splashes.
Hand Protection Disposable Nitrile GlovesPowder-free.[3]Prevents skin contact and minimizes contamination of the work area.[3]
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Full-face Respirator or N95/N100 MaskUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] An N-95 or N-100 particle mask is sufficient for handling powders where dust may be generated.[3]Prevents inhalation of airborne particles.[4]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[2]

  • Preventing Dust: Minimize the generation and accumulation of dust.[5] Avoid actions that can create dust clouds, such as clearing dusty surfaces with compressed air.[5]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from foodstuffs and incompatible materials like strong oxidizing agents.[5]

Spill and Accidental Release Measures:

  • Avoid Dust Formation: Do not create dust when cleaning up a spill.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup: Use a shovel to collect the material and place it into a suitable container for disposal.[6] Alternatively, you can vacuum or sweep up the material.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[7]

Disposal:

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.

  • Do not dispose of the chemical with household garbage or allow it to reach the sewage system.[5]

Experimental Protocols

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention.[1][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[1][9]

Visual Workflow for Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup and Disposal cluster_post_handling Post-Handling prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) prep_workspace Prepare Workspace - Ensure proper ventilation - Clean and clear the handling area prep_ppe->prep_workspace handling_weigh Weighing and Transfer - Minimize dust generation - Use a chemical fume hood if available prep_workspace->handling_weigh Proceed to Handling handling_procedure Perform Experimental Procedure - Avoid contact with skin and eyes handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Workspace and Equipment handling_procedure->cleanup_decontaminate Proceed to Cleanup disposal_waste Dispose of Waste - Collect waste in a labeled, sealed container - Follow institutional and local regulations cleanup_decontaminate->disposal_waste post_ppe Doff Personal Protective Equipment (PPE) disposal_waste->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-DL-alanine
Reactant of Route 2
Reactant of Route 2
N-Formyl-DL-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.